Product packaging for DOTA-PEG5-amine(Cat. No.:)

DOTA-PEG5-amine

Número de catálogo: B8104076
Peso molecular: 666.8 g/mol
Clave InChI: MALHBNFXIUVFNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

DOTA-PEG5-amine is a useful research compound. Its molecular formula is C28H54N6O12 and its molecular weight is 666.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54N6O12 B8104076 DOTA-PEG5-amine

Propiedades

IUPAC Name

2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHBNFXIUVFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DOTA-PEG5-amine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

DOTA-PEG5-amine is a bifunctional chelator and linker molecule that has emerged as a critical tool in the development of targeted radiopharmaceuticals and bioconjugates. This guide provides an in-depth overview of its chemical properties, and applications in research and drug development. Detailed experimental protocols for bioconjugation and radiolabeling are presented, alongside a compilation of quantitative data to inform the design and evaluation of this compound-based constructs. Visual representations of key workflows and targeted signaling pathways are included to facilitate a deeper understanding of its utility in modern medicine.

Core Concepts: Structure and Function

This compound is a molecule comprised of three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its ability to form highly stable complexes with a variety of trivalent metal ions. This makes it an ideal anchor for radiometals used in diagnostic imaging (e.g., Gallium-68 for PET scans) and targeted radiotherapy (e.g., Lutetium-177).

  • PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol linker. The PEG chain enhances the solubility and biocompatibility of the molecule, and provides a flexible spacer to minimize steric hindrance between the DOTA-metal complex and the conjugated biomolecule. This can lead to improved pharmacokinetics and biodistribution of the final conjugate.

  • Amine (-NH2): A terminal primary amine group that serves as a reactive handle for conjugation to various biomolecules. This amine group can be readily coupled to carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups on proteins, peptides, antibodies, or small molecules.

This unique combination of a potent chelator, a biocompatible linker, and a reactive functional group makes this compound a versatile platform for the construction of sophisticated diagnostic and therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C28H54N6O12[1]
Molecular Weight 666.8 g/mol [1]
Purity ≥95% to 98%[1]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C[1]

Key Applications in Drug Development

This compound is instrumental in several areas of drug development:

  • Targeted Radiopharmaceuticals: By conjugating this compound to a targeting moiety (e.g., an antibody or peptide that specifically binds to a tumor antigen), a radiopharmaceutical can be created. After chelation with a radionuclide, this conjugate can be used for:

    • Diagnostic Imaging (PET/SPECT): To visualize and quantify the expression of the target in vivo.

    • Targeted Radiotherapy: To deliver a cytotoxic dose of radiation directly to diseased cells, minimizing damage to healthy tissues.

  • Bioconjugation: The amine functionality allows for the straightforward attachment of the DOTA-PEG5 moiety to a wide range of biomolecules, enabling the development of novel probes and therapeutics.

  • PROTACs (Proteolysis-Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

Experimental Protocols

Bioconjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the mAb into the conjugation buffer using a PD-10 desalting column.

    • Adjust the concentration of the mAb to 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO to prepare stock solutions (e.g., 10 mg/mL).

    • In a microcentrifuge tube, combine this compound and NHS at a 1:1.2 molar ratio.

    • Add EDC at a 1:1.5 molar ratio (this compound:EDC).

    • Incubate the reaction for 15-30 minutes at room temperature to form the DOTA-PEG5-NHS ester.

  • Conjugation Reaction:

    • Add the activated DOTA-PEG5-NHS ester solution to the mAb solution at a desired molar excess (e.g., 10- to 20-fold molar excess of the DOTA conjugate to the mAb).

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and other small molecules by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS.

    • Collect the fractions containing the purified mAb-DOTA-PEG5 conjugate.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • The number of DOTA molecules per antibody (conjugation ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a suitable metal ion.

Radiolabeling of a DOTA-PEG5-Peptide Conjugate with Gallium-68

This protocol provides a general procedure for the radiolabeling of a DOTA-PEG5-conjugated peptide with Gallium-68 (⁶⁸Ga) for PET imaging.

Materials:

  • DOTA-PEG5-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Radio-TLC system for quality control

  • C18 Sep-Pak cartridge for purification (optional)

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the DOTA-PEG5-peptide conjugate (typically 10-50 µg, depending on the desired specific activity).

    • Add the sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

    • Add the ⁶⁸GaCl₃ eluate to the vial.

    • Incubate the reaction mixture at 90-95°C for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁶⁸Ga-DOTA-PEG5-peptide by radio-TLC. A typical system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The labeled peptide should remain at the origin, while free ⁶⁸Ga will move with the solvent front.

    • The RCP should typically be >95%.

  • Purification (if necessary):

    • If the RCP is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge.

    • Load the reaction mixture onto a pre-conditioned C18 cartridge.

    • Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-DOTA-PEG5-peptide with a small volume of ethanol/water solution.

    • The final product should be formulated in a physiologically compatible buffer (e.g., saline) for in vivo use.

Quantitative Data Presentation

The inclusion of a PEG linker, such as in this compound, can significantly impact the pharmacokinetic properties of a radiolabeled molecule. The following tables summarize representative quantitative data from studies evaluating DOTA-PEG-conjugated compounds.

Table 1: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-A9 and ¹⁷⁷Lu-DOTA-PEG₄-A9 in Tumor-Bearing Mice (%ID/g ± SD)[1][2]
Organ3 h p.i.24 h p.i.48 h p.i.
¹⁷⁷Lu-DOTA-A9 ¹⁷⁷Lu-DOTA-PEG₄-A9 ¹⁷⁷Lu-DOTA-A9
Blood1.5 ± 0.21.8 ± 0.30.8 ± 0.1
Tumor5.1 ± 0.86.9 ± 1.14.2 ± 0.6
Liver1.1 ± 0.21.3 ± 0.20.6 ± 0.1
Kidneys12.3 ± 2.115.8 ± 2.58.9 ± 1.5
Muscle0.6 ± 0.10.4 ± 0.10.4 ± 0.1

p.i. = post-injection

Table 2: Tumor-to-Background Ratios for ¹⁷⁷Lu-DOTA-A9 and ¹⁷⁷Lu-DOTA-PEG₄-A9[1][2]
Ratio3 h p.i.24 h p.i.48 h p.i.
¹⁷⁷Lu-DOTA-A9 ¹⁷⁷Lu-DOTA-PEG₄-A9 ¹⁷⁷Lu-DOTA-A9
Tumor/Blood3.4 ± 0.53.9 ± 0.65.3 ± 0.8
Tumor/Muscle8.5 ± 1.417.3 ± 2.810.5 ± 1.7
Tumor/Liver4.6 ± 0.75.3 ± 0.87.0 ± 1.1
Tumor/Kidney0.4 ± 0.10.4 ± 0.10.5 ± 0.1
Table 3: Biodistribution of ⁶⁴Cu-labeled Nanoshells and Controls at 46 hours post-intratumoral administration (%ID/organ)[3]
Organ⁶⁴Cu-DOTA⁶⁴Cu-DOTA-PEG⁶⁴Cu-Nanoshells
Liver10.2 ± 2.58.5 ± 1.81.2 ± 0.3
Kidneys4.5 ± 1.13.8 ± 0.90.5 ± 0.1
Spleen0.8 ± 0.20.6 ± 0.10.1 ± 0.02
Lungs0.5 ± 0.10.4 ± 0.10.1 ± 0.02
Heart0.3 ± 0.10.2 ± 0.050.05 ± 0.01

Mandatory Visualizations

Experimental Workflow for PET Imaging Agent Development

The following diagram illustrates a typical workflow for the development of a PET imaging agent using a this compound linker.

G cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC cluster_2 In Vitro & In Vivo Evaluation Targeting Ligand Targeting Ligand Conjugation Conjugation Targeting Ligand->Conjugation This compound This compound This compound->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Radiolabeling Radiolabeling Characterization->Radiolabeling Quality Control Quality Control Radiolabeling->Quality Control In Vitro Studies In Vitro Studies Quality Control->In Vitro Studies PET Imaging PET Imaging In Vitro Studies->PET Imaging Biodistribution Biodistribution PET Imaging->Biodistribution Data Analysis Data Analysis Biodistribution->Data Analysis

Workflow for PET Imaging Agent Development
Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway

This compound can be conjugated to a GRPR antagonist peptide for targeted imaging and therapy of GRPR-expressing cancers. The following diagram illustrates the GRPR signaling pathway.

GRPR_Signaling cluster_cell Cancer Cell GRP GRP (Ligand) GRPR GRPR GRP->GRPR binds G_protein Gq/11 GRPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release induces Downstream_Effects Cell Proliferation, Migration, Survival PKC->Downstream_Effects Ca_release->Downstream_Effects

GRPR Signaling Pathway in Cancer

Conclusion

This compound is a highly valuable and versatile molecule in the field of drug development, particularly for the creation of targeted radiopharmaceuticals. Its well-defined structure, combining a robust chelator, a biocompatible linker, and a reactive amine, provides a reliable platform for the synthesis of complex bioconjugates. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to design and evaluate novel diagnostic and therapeutic agents. The continued application of this compound and similar linkers is expected to drive further innovation in personalized medicine.

References

DOTA-PEG5-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, and applications of DOTA-PEG5-amine, a bifunctional chelator pivotal in the advancement of targeted therapeutics and molecular imaging.

This compound is a versatile bifunctional linker that has garnered significant attention in the fields of medicinal chemistry and nuclear medicine. Its unique molecular architecture, combining a potent metal chelator (DOTA), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive amine group, makes it an invaluable tool for the development of next-generation diagnostic and therapeutic agents. This guide provides a detailed overview of its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and quantitative data.

Molecular Structure and Core Components

This compound is a complex molecule comprising three key functional moieties:

  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of metal ions.[1][2] This makes it particularly suitable for radiolabeling with medically relevant radionuclides.

  • Pentaethylene Glycol (PEG5) Spacer: A five-unit polyethylene glycol chain that serves as a hydrophilic linker. The PEG spacer enhances the solubility and bioavailability of the molecule, and can improve the pharmacokinetics of the final conjugate by increasing its hydrodynamic radius and reducing immunogenicity.[1][2][3]

  • Terminal Amine Group (-NH2): A reactive functional group that allows for covalent conjugation to a wide range of biomolecules, such as peptides, antibodies, and small molecule inhibitors, through well-established bioconjugation chemistries.[4][5][6]

The synergistic combination of these components allows for the stable incorporation of a metal ion (often a radionuclide) and the targeted delivery of this payload to specific biological sites.

Physicochemical and Chelating Properties

The properties of this compound are largely defined by its constituent parts. The PEG linker imparts high solubility in aqueous media and a range of organic solvents, including DMSO and DMF.[5] The DOTA cage is capable of chelating a variety of metal ions, with the stability of the resulting complex being a critical factor for in vivo applications.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its metal complexes. It is important to note that the stability constants provided are for the DOTA macrocycle and are expected to be very similar for this compound, as the PEG linker does not directly participate in the chelation.

PropertyValueReference
Molecular Formula C28H54N6O12[5]
Molecular Weight 666.76 g/mol [5]
Purity ≥95%[7]
Solubility Water, DMSO, DMF[5]
Storage -20°C for long-term[8]

Table 1: Physicochemical Properties of this compound

Metal IonLog KML (Stability Constant)Reference
Ga(III)21.3 - 26.0[9][10][11][12][13][14]
Lu(III)21.5 - 22.6[15][16][17][18]
Cu(II)19.85 - 21.98[8][19]

Table 2: Thermodynamic Stability Constants of DOTA with Relevant Metal Ions

Key Applications in Drug Development

This compound is a critical component in the design and synthesis of:

  • Radiopharmaceuticals for Imaging and Therapy: The DOTA moiety can be chelated with diagnostic radionuclides (e.g., ⁶⁸Ga for PET imaging) or therapeutic radionuclides (e.g., ¹⁷⁷Lu for targeted radiotherapy).[1][2] The ability to use the same targeting molecule for both imaging and therapy embodies the "theranostic" approach to personalized medicine.

  • Antibody-Drug Conjugates (ADCs): The amine group can be used to conjugate the DOTA-radionuclide complex to monoclonal antibodies, enabling the targeted delivery of radiation to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): this compound can serve as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][20][21] The PEG linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and can be adapted for specific applications.

Radiolabeling of a DOTA-conjugated Peptide with Gallium-68 (B1239309)

This protocol describes the steps for labeling a peptide conjugated with a DOTA derivative with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.

Materials:

  • DOTA-conjugated peptide (5-20 nmol)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Ascorbic acid solution (1.4%)

  • C18 SPE cartridge

  • Ethanol (B145695)

  • Sterile water

  • HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Preparation of the Reaction Mixture: In a sterile vial, combine 5-20 nmol of the DOTA-conjugated peptide with 0.35 mL of 1 M sodium acetate buffer (pH 4.5) and 0.35 mL of 1.4% ascorbic acid solution (as a radioprotectant).[1]

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Gently mix and incubate at 95°C for 5-15 minutes.[1][4]

  • Purification:

    • Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with 5-10 mL of sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled peptide with 0.5-1 mL of 50% ethanol in sterile water.[4]

  • Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC.[1][22]

G Workflow for 68Ga Radiolabeling of DOTA-Peptides cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control elution Elute 68Ga from Generator radiolabeling Add 68Ga Eluate and Incubate at 95°C elution->radiolabeling mix_prep Prepare DOTA-Peptide/ Buffer/Ascorbic Acid Mixture mix_prep->radiolabeling load_sample Load Reaction Mixture radiolabeling->load_sample spe_conditioning Condition C18 SPE Cartridge spe_conditioning->load_sample wash_cartridge Wash with Water load_sample->wash_cartridge elute_product Elute with Ethanol/Water wash_cartridge->elute_product hplc_analysis Analyze by Radio-HPLC elute_product->hplc_analysis

Caption: Workflow for 68Ga Radiolabeling of DOTA-Peptides.

Conjugation of this compound to an Antibody

This protocol outlines the general steps for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a pre-activated NHS-ester of the carboxylated DOTA-PEG linker.

  • Conjugation buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free conjugation buffer (e.g., PBS) and adjust the concentration to 2-10 mg/mL.[23]

  • Activation of this compound (if starting from a carboxylated precursor): If not using a pre-activated NHS ester, one of the carboxyl groups of the DOTA moiety needs to be activated. Dissolve the carboxylated DOTA-PEG-amine in an appropriate solvent and react with EDC and NHS to form an NHS ester.

  • Conjugation Reaction: Add the activated DOTA-PEG5-NHS ester to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1). Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[23][24][]

  • Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[23][24]

  • Purification: Remove excess chelator and byproducts by passing the reaction mixture through a desalting column.[23][]

  • Characterization: Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the antibody and a metal complex of the chelator.

G Workflow for Antibody Conjugation with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization ab_prep Prepare Antibody in Amine-Free Buffer conjugation Incubate Antibody with Activated DOTA-PEG5-NHS ab_prep->conjugation dota_activation Activate DOTA-PEG5-COOH with EDC/NHS (if needed) dota_activation->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification Purify Conjugate using Desalting Column quenching->purification characterization Determine Chelator-to-Antibody Ratio purification->characterization

Caption: Workflow for Antibody Conjugation with this compound.

Synthesis of a PROTAC using a this compound Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule using this compound as a component of the linker. This example assumes the this compound will be coupled to a warhead containing a carboxylic acid and an E3 ligase ligand with a suitable functional group for a subsequent click reaction.

Materials:

  • Warhead with a carboxylic acid group

  • This compound

  • HATU (or other peptide coupling reagent)

  • DIPEA

  • Anhydrous DMF

  • E3 ligase ligand with an alkyne or azide (B81097) group

  • Copper(I) catalyst (for CuAAC click chemistry)

  • HPLC for purification

Procedure:

  • Amide Coupling:

    • Dissolve the warhead-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.

    • Add this compound to the reaction mixture and stir overnight at room temperature.[26]

  • Purification of the Intermediate: Purify the resulting Warhead-PEG5-DOTA conjugate by preparative HPLC.

  • Click Chemistry Reaction (Example with a clickable E3 ligase ligand):

    • If the this compound was modified to contain a complementary click handle (e.g., an azide), it can be reacted with an E3 ligase ligand containing an alkyne.

    • Dissolve the purified intermediate and the E3 ligase ligand in a suitable solvent.

    • Add the copper(I) catalyst and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction.[26]

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

G General PROTAC Synthesis Workflow cluster_coupling Amide Coupling cluster_click Click Chemistry cluster_final Final Product warhead_prep Warhead-COOH amide_reaction HATU, DIPEA, DMF warhead_prep->amide_reaction dota_peg_amine This compound dota_peg_amine->amide_reaction intermediate Warhead-PEG5-DOTA-Azide amide_reaction->intermediate click_reaction Cu(I) Catalyst intermediate->click_reaction e3_ligand E3 Ligase Ligand-Alkyne e3_ligand->click_reaction protac Final PROTAC Molecule click_reaction->protac purification HPLC Purification protac->purification characterization LC-MS, NMR Analysis purification->characterization

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound stands out as a highly valuable and versatile tool in the design and development of targeted therapeutics and diagnostics. Its well-defined structure, favorable physicochemical properties, and straightforward conjugation chemistry have positioned it as a linker of choice for a wide range of applications. The ability to stably chelate a variety of metal ions, coupled with the pharmacokinetic benefits imparted by the PEG spacer, will undoubtedly continue to drive innovation in the fields of radiopharmaceuticals, antibody-drug conjugates, and targeted protein degradation. This guide provides a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their endeavors.

References

DOTA-PEG5-Amine: A Technical Guide to its Mechanism of Action in Targeted Drug Delivery and Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOTA-PEG5-amine is a bifunctional linker of significant interest in the fields of targeted drug delivery and theranostics. Its unique tripartite structure, consisting of a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group, provides a versatile platform for the development of sophisticated bioconjugates. This technical guide elucidates the core mechanism of action of this compound, detailing the distinct roles of each component and outlining the experimental methodologies for its application. The document will explore how this linker enables the precise delivery of diagnostic and therapeutic agents to specific biological targets, thereby enhancing efficacy and minimizing off-target effects.

Core Components and Their Functional Roles

This compound is a molecule comprised of three key functional units:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions.[1][2] In the context of medicine, DOTA is particularly crucial for chelating radiometals used in diagnostic imaging (e.g., PET, SPECT) and radiotherapy.[1][3] The robust nature of the DOTA-metal complex is vital to prevent the premature release of the radioactive payload in vivo.[4]

  • PEG5 (Pentaethylene Glycol): A short polyethylene glycol spacer. The PEG component of the molecule serves several critical functions in drug delivery.[5][6] It enhances the solubility and bioavailability of the conjugated molecule.[1] The hydrophilic nature of the PEG chain can also improve the pharmacokinetic properties of the bioconjugate, potentially leading to a prolonged circulation half-life by reducing renal clearance and protecting the molecule from enzymatic degradation.[7]

  • Amine (-NH2): A terminal primary amine group that serves as a reactive handle for bioconjugation.[1][8] This functional group is readily reactive with various electrophilic groups present on biomolecules, such as activated carboxylic acids (e.g., NHS esters) on proteins, antibodies, or peptides. This allows for the covalent attachment of the this compound linker to a targeting moiety.

The synergistic action of these three components allows this compound to function as a versatile bridge, connecting a targeting biomolecule to a diagnostic or therapeutic payload.

Mechanism of Action in a Theranostic Context

The "mechanism of action" of this compound is intrinsically linked to the properties of the molecule it is conjugated to and the radiometal it carries. It does not have a pharmacological effect on its own but rather facilitates the targeted delivery of an active agent. The general mechanism can be broken down into a multi-step process:

  • Bioconjugation: The primary amine of this compound is covalently linked to a targeting ligand (e.g., a monoclonal antibody, peptide, or small molecule) that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells.[1]

  • Radiolabeling: The DOTA cage is then complexed with a radionuclide. The choice of radionuclide determines the application: a positron emitter for PET imaging (e.g., ⁶⁸Ga), a gamma emitter for SPECT imaging (e.g., ¹¹¹In), or an alpha or beta emitter for radiotherapy (e.g., ²²⁵Ac, ¹⁷⁷Lu).[9]

  • Systemic Administration and Targeting: The resulting radiolabeled bioconjugate is administered systemically. The PEG spacer helps to improve its in vivo stability and circulation time.[3] The targeting ligand guides the entire construct to the desired pathological site.

  • Signal Emission or Therapeutic Action: Upon accumulation at the target site, the chelated radionuclide exerts its effect. For diagnostics, the emitted radiation is detected by imaging scanners to visualize the location and extent of the disease. For therapy, the radiation damages the target cells, leading to their destruction.[10]

The following diagram illustrates the overall workflow for utilizing this compound in a theranostic application.

G Workflow for this compound Application cluster_0 Preparation of the Theranostic Agent cluster_1 In Vivo Application and Action A This compound C Bioconjugation (Amine-reactive chemistry) A->C B Targeting Ligand (e.g., Antibody, Peptide) B->C D DOTA-PEG5-Ligand Conjugate C->D F Radiolabeling (Chelation) D->F E Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) E->F G Radiolabeled Theranostic Agent F->G H Systemic Administration G->H I Target Recognition and Binding H->I J Signal Emission (Imaging) or Cell Killing (Therapy) I->J

Caption: Workflow for the preparation and application of a this compound-based theranostic agent.

Data Presentation

While specific quantitative data for this compound itself is application-dependent, the following tables summarize the key properties of its constituent parts, which are crucial for designing and evaluating bioconjugates.

Table 1: Properties of this compound Components

ComponentKey PropertyRelevance in Bioconjugation
DOTA High affinity for various radiometals (e.g., Ga³⁺, Lu³⁺, Y³⁺)Enables stable attachment of diagnostic or therapeutic radionuclides.[11][12]
Forms kinetically inert complexesMinimizes leaching of the radiometal in vivo, enhancing safety and imaging contrast.[4]
PEG5 HydrophilicityImproves the solubility of the final bioconjugate in aqueous solutions.[5][13]
Biocompatibility and low immunogenicityReduces the likelihood of adverse immune reactions.[6]
Increased hydrodynamic volumeCan prolong the circulation half-life of the attached biomolecule.[7]
Amine NucleophilicityAllows for efficient covalent coupling to targeting molecules via amine-reactive chemistry.
Positive charge at physiological pHContributes to the overall surface charge of the molecule.[14]

Table 2: Commonly Used Radionuclides with DOTA and Their Applications

RadionuclideApplicationParticle EmissionHalf-life
Gallium-68 (⁶⁸Ga) PET ImagingPositron (β+)68 minutes
Lutetium-177 (¹⁷⁷Lu) RadiotherapyBeta (β-)6.7 days
Actinium-225 (²²⁵Ac) RadiotherapyAlpha (α)10.0 days
Yttrium-90 (⁹⁰Y) RadiotherapyBeta (β-)64.1 hours
Indium-111 (¹¹¹In) SPECT ImagingGamma (γ)2.8 days

Experimental Protocols

The following sections provide generalized methodologies for the key experimental steps involving this compound. Researchers should optimize these protocols for their specific targeting ligands and radionuclides.

Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of the amine group of this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.

G Protein Conjugation Workflow A 1. Prepare Protein Solution (e.g., in PBS pH 7.4) B 2. Activate Carboxyl Groups on Protein (using EDC/NHS chemistry) A->B C 3. Purify Activated Protein (e.g., desalting column) B->C E 5. Mix Activated Protein and this compound (Molar ratio optimization is key) C->E D 4. Prepare this compound Solution (in reaction buffer, e.g., PBS pH 8.0-8.5) D->E F 6. Incubate Reaction Mixture (e.g., room temperature, 1-2 hours) E->F G 7. Purify the Conjugate (e.g., size exclusion chromatography) F->G H 8. Characterize the Conjugate (e.g., MALDI-TOF MS, HPLC) G->H

Caption: A generalized workflow for the conjugation of this compound to a protein.

Methodology:

  • Protein Preparation: Dissolve the protein to be conjugated in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Activation of Protein (if necessary): If the protein does not have available reactive sites, its carboxyl groups can be activated using standard carbodiimide (B86325) chemistry with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Purification of Activated Protein: Remove excess EDC and NHS using a desalting column equilibrated with a reaction buffer (e.g., PBS at pH 8.0-8.5).

  • This compound Preparation: Dissolve this compound in the reaction buffer.

  • Conjugation Reaction: Add the this compound solution to the activated protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate: Separate the DOTA-PEG5-protein conjugate from unreacted linker and byproducts using size exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as MALDI-TOF mass spectrometry and analytical HPLC.

Radiolabeling of DOTA-PEG5-Conjugate

This protocol outlines the chelation of a radionuclide by the DOTA moiety of the purified conjugate.

G Radiolabeling Workflow A 1. Prepare DOTA-PEG5-Conjugate (in metal-free buffer, e.g., ammonium (B1175870) acetate) B 2. Add Radionuclide Solution (e.g., ⁶⁸GaCl₃ in HCl) A->B C 3. Adjust pH (to optimal for chelation, e.g., pH 4.0-5.0) B->C D 4. Incubate at Elevated Temperature (e.g., 95°C for 5-15 minutes) C->D E 5. Quality Control (e.g., ITLC or radio-HPLC to determine radiochemical purity) D->E F 6. Purify Radiolabeled Conjugate (if necessary) (e.g., C18 cartridge) E->F

References

DOTA-PEG5-amine for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DOTA-PEG5-amine, a bifunctional linker widely employed in the development of targeted diagnostics and therapeutics. We will delve into its core properties, provide detailed protocols for its application in bioconjugation, and present key quantitative data to inform experimental design.

Introduction to this compound

This compound is a versatile chemical tool that combines three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions. This makes it an ideal scaffold for radiolabeling with isotopes used in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and targeted radiotherapy.[1][2]

  • PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility and bioavailability of the resulting bioconjugate.[2] It also provides spatial separation between the chelator and the biomolecule, which can help to preserve the biological activity of the latter.

  • Amine (-NH2): A terminal primary amine group that serves as a reactive handle for covalent attachment to biomolecules.[3] This group can be readily conjugated to various functional groups on proteins, antibodies, peptides, and other targeting moieties.

The synergistic combination of these components makes this compound a valuable asset in the construction of radioimmunoconjugates, targeted radiopharmaceuticals, and other advanced bioconjugates for medical and research applications.[2]

Core Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound and the reaction conditions for its use is crucial for successful bioconjugation. The following tables summarize key quantitative data.

PropertyValueReference(s)
Molecular Formula C28H54N6O12[3][4]
Molecular Weight 666.8 g/mol [3]
Purity Typically ≥95% (HPLC)[4]
Solubility Water, DMSO, DMF[3]
Storage Conditions -20°C for long-term storage[3]

Table 1: Physicochemical Properties of this compound HCl Salt.

ParameterRecommended ConditionReference(s)
Activation pH (for carboxyl groups on biomolecule) 4.5 - 6.0[5][6]
Coupling pH (for amine reaction) 7.2 - 8.5[5]
Molar Ratio (DOTA-linker to Biomolecule) 10:1 to 50:1 (optimization required)[7][8]
Reaction Time 2 - 24 hours (depending on reactants and conditions)[9][10]
Reaction Temperature Room temperature or 4°C[5]

Table 2: Typical Reaction Conditions for Bioconjugation.

ParameterRecommended ConditionReference(s)
Radionuclide Gallium-68 (B1239309) (⁶⁸Ga)[1]
pH 3.5 - 4.5[1]
Temperature 85 - 95°C[1]
Reaction Time 10 - 20 minutes[11]
Purification Method Solid Phase Extraction (SPE) or HPLC[12][]

Table 3: Typical Conditions for Radiolabeling with Gallium-68.

ParameterObservationReference(s)
In Vitro Stability (Serum) ⁶⁸Ga-DOTA complexes are generally stable in serum for several hours.[14]
In Vivo Stability High in vivo stability is a hallmark of Ga-DOTA complexes.[12][15]
Characterization Methods HPLC, Mass Spectrometry (MALDI-TOF, LC/MS)[][16]

Table 4: Stability and Characterization of DOTA-Bioconjugates.

Experimental Protocols

The following are detailed methodologies for the key experimental processes involving this compound.

Protocol for Conjugation of this compound to a Biomolecule (e.g., Antibody) via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine on this compound to carboxyl groups on a biomolecule, such as an antibody. This is achieved by activating the carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][17]

Materials:

  • Biomolecule (e.g., antibody) with accessible carboxyl groups.

  • This compound.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[6]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column (e.g., Sephadex G-25) for purification.[4]

Procedure:

  • Biomolecule Preparation:

    • Prepare the biomolecule in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the biomolecule solution. A typical starting point is a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the biomolecule.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated biomolecule. A molar excess of 10 to 50-fold of this compound over the biomolecule is a common starting point for optimization.[7][8]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified this compound-biomolecule conjugate.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).

    • Assess the degree of labeling (chelator-to-biomolecule ratio) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay after complexing with a suitable metal.[16][18]

Protocol for Radiolabeling of this compound Conjugate with Gallium-68

This protocol outlines the procedure for radiolabeling the DOTA-conjugated biomolecule with Gallium-68 (⁶⁸Ga), a common PET isotope.[1]

Materials:

  • Purified this compound-biomolecule conjugate.

  • ⁶⁸Ge/⁶⁸Ga generator.

  • Cation exchange cartridge (e.g., SCX).

  • 5 M NaCl / 0.1 M HCl solution.

  • 1 M Sodium Acetate (B1210297) buffer, pH 4.5.

  • Sterile, metal-free water and reaction vials.

  • Heating block.

  • Radiometric Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) system for quality control.[]

Procedure:

  • Elution and Trapping of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • Pass the eluate through the cation exchange cartridge to trap the ⁶⁸Ga³⁺.

  • Preparation of the Reaction Mixture:

    • In a sterile, metal-free reaction vial, add the this compound-biomolecule conjugate (typically 10-50 µg) dissolved in the sodium acetate buffer.

  • Elution of ⁶⁸Ga into the Reaction Vial:

    • Elute the trapped ⁶⁸Ga³⁺ from the cation exchange cartridge directly into the reaction vial containing the conjugate using a small volume (e.g., 0.5 mL) of the 5 M NaCl / 0.1 M HCl solution. This will result in a final pH of approximately 3.5-4.5.

  • Radiolabeling Reaction:

    • Incubate the reaction vial in a heating block at 85-95°C for 10-15 minutes.[1][11]

  • Purification of the Radiolabeled Conjugate (if necessary):

    • After cooling, the reaction mixture can be purified using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.

    • Wash the cartridge with water to remove hydrophilic impurities, and then elute the radiolabeled conjugate with an ethanol/water mixture.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

    • The final product should be sterile filtered before in vivo use.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and a relevant biological pathway.

Experimental Workflows

Bioconjugation_Workflow biomolecule Biomolecule (e.g., Antibody) activation Activation of Carboxyl Groups biomolecule->activation conjugation Conjugation activation->conjugation edc_nhs EDC / Sulfo-NHS pH 4.5-6.0 edc_nhs->activation quenching Quenching conjugation->quenching dota_peg_amine This compound dota_peg_amine->conjugation purification Purification (Desalting Column) quenching->purification final_product This compound Bioconjugate purification->final_product

Caption: Workflow for the bioconjugation of this compound to a biomolecule.

Radiolabeling_Workflow generator ⁶⁸Ge/⁶⁸Ga Generator elution Elution with 0.1M HCl generator->elution trapping Trap ⁶⁸Ga³⁺ on SCX Cartridge elution->trapping labeling Radiolabeling 85-95°C, 10-15 min trapping->labeling Elute with 5M NaCl/HCl conjugate_prep Prepare DOTA-Bioconjugate in Acetate Buffer conjugate_prep->labeling purification Purification (SPE) labeling->purification qc Quality Control (radio-HPLC/TLC) purification->qc final_product Radiolabeled Bioconjugate qc->final_product

Caption: Workflow for radiolabeling a DOTA-bioconjugate with Gallium-68.

Conceptual Application and Biological Pathway

This compound bioconjugates are often used to target specific signaling pathways implicated in diseases like cancer. For instance, an antibody targeting the HER2 receptor can be conjugated with this compound for radioimmunotherapy or imaging of HER2-positive cancers.[11][16]

HER2_Signaling_Pathway ligand Ligand (e.g., NRG1) her3 HER3 ligand->her3 binds dimer HER2/HER3 Heterodimer her3->dimer her2 HER2 her2->dimer dimerizes with pi3k PI3K dimer->pi3k activates ras Ras dimer->ras activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation antibody Anti-HER2 Antibody (e.g., Trastuzumab) -DOTA-PEG5-amine-⁶⁸Ga antibody->her2 targets & blocks

Caption: Simplified HER2 signaling pathway targeted by a DOTA-conjugated antibody.

Conclusion

This compound is a powerful and versatile tool for the development of advanced bioconjugates. Its well-defined structure, combining a robust chelator, a biocompatible spacer, and a reactive amine handle, facilitates the creation of targeted agents for imaging and therapy. By understanding its fundamental properties and employing optimized protocols for conjugation and radiolabeling, researchers can effectively leverage this compound to advance their scientific and drug development goals.

References

A Deep Dive into DOTA Chelators for Radionuclide Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DOTA Chelators

DOTA, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a highly versatile and widely utilized bifunctional chelator in the field of nuclear medicine and molecular imaging.[1][2][3] Its robust chemical structure, characterized by a 12-membered tetraaza macrocycle with four pendant carboxylic acid arms, provides a high-affinity coordination site for a variety of trivalent metal ions.[1][4] This ability to securely "cage" radiometals makes DOTA an indispensable tool for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1][5]

The exceptional thermodynamic stability and kinetic inertness of DOTA-metal complexes are paramount to their in vivo applications.[1] These properties minimize the premature release of the radiometal, which could otherwise lead to off-target toxicity and compromised image quality.[6] DOTA's versatility extends to its ability to be conjugated to a wide range of targeting biomolecules, such as peptides and antibodies, enabling the specific delivery of radionuclides to tissues and cells of interest.[7][8] This targeted approach is the cornerstone of modern molecular imaging and theranostics.

This technical guide provides an in-depth overview of DOTA chelators, their application in imaging, detailed experimental protocols for radiolabeling, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.

Core Chemistry and Mechanism of Action

DOTA is an organic compound with the formula (CH₂CH₂NCH₂CO₂H)₄, consisting of a central 12-membered tetraaza ring.[4] It functions as a powerful chelating agent, particularly for lanthanide ions, by forming stable complexes.[4] In these complexes, DOTA typically acts as an octadentate ligand, coordinating the metal ion through its four nitrogen atoms and four carboxylate groups.[4] For most transition metals, it functions as a hexadentate ligand.[4] The resulting complexes exhibit high thermodynamic stability and kinetic inertness, which are crucial for in vivo applications to prevent the release of the free radiometal.[1]

The process of chelation involves the formation of multiple coordinate bonds between the metal ion and the donor atoms (nitrogens and oxygens) of the DOTA molecule, effectively encapsulating the metal.

G cluster_0 DOTA Chelation of a Radiometal DOTA DOTA Complex DOTA-Metal Complex DOTA->Complex Chelation Radiometal Radiometal (M³⁺) Radiometal->Complex

Caption: DOTA chelator encapsulating a trivalent radiometal to form a stable complex.

Applications in Imaging: PET and SPECT

DOTA-chelated radiopharmaceuticals are extensively used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The choice of radionuclide dictates the imaging modality.

  • PET Imaging: For PET, DOTA is commonly chelated with positron-emitting radionuclides such as Gallium-68 (B1239309) (⁶⁸Ga).[9][10] ⁶⁸Ga-DOTA-conjugated peptides, like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, are widely used for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptors.[5][11]

  • SPECT Imaging and Radionuclide Therapy: For SPECT imaging and targeted therapy, DOTA is often paired with radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y).[5][12] ¹⁷⁷Lu-DOTATATE is a prime example of a theranostic agent, used for both imaging and treating neuroendocrine tumors.[11]

The ability to use the same DOTA-conjugated targeting molecule with different radionuclides for both imaging and therapy embodies the "theranostic" paradigm, allowing for personalized medicine approaches where patients can be selected for therapy based on diagnostic imaging results.

Experimental Protocols

Conjugation of DOTA to a Targeting Peptide

This protocol describes the general steps for conjugating a DOTA-NHS-ester to a peptide containing a primary amine.

Materials:

  • DOTA-NHS-ester

  • Targeting peptide with a free primary amine

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add a 2-5 fold molar excess of DOTA-NHS-ester to the peptide solution.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the DOTA-peptide conjugate by preparative HPLC.

  • Lyophilize the purified product to obtain a white powder.

  • Confirm the identity of the product by mass spectrometry.

G Peptide Peptide in DMF Reaction Reaction Mixture (RT, 2-4h) Peptide->Reaction DOTA_NHS DOTA-NHS-ester DOTA_NHS->Reaction DIPEA DIPEA DIPEA->Reaction HPLC_purification Preparative HPLC Reaction->HPLC_purification Lyophilization Lyophilization HPLC_purification->Lyophilization Final_Product DOTA-Peptide Conjugate Lyophilization->Final_Product

Caption: Workflow for the conjugation of DOTA-NHS-ester to a targeting peptide.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines a common method for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.[9][13]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • DOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Heating block

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg).

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Immediately add sodium acetate buffer to adjust the pH to 3.5-4.5.[14]

  • Heat the reaction mixture at 95°C for 5-15 minutes.[14]

  • Cool the reaction vial to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol provides a general procedure for labeling a DOTA-conjugated peptide with ¹⁷⁷Lu.[15][16]

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-conjugated peptide

  • Ammonium acetate or sodium acetate buffer (0.1 M, pH 4.5-5.5)

  • Gentisic acid/ascorbic acid solution (optional, as a radioprotectant)

  • Heating block

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • In a sterile, pyrogen-free reaction vial, dissolve the DOTA-conjugated peptide in the reaction buffer.

  • Add the ¹⁷⁷LuCl₃ solution to the peptide solution.

  • If using, add the radioprotectant solution.

  • Gently mix the solution and verify the pH is between 4.5 and 5.5.

  • Incubate the reaction vial in a heating block at 80-100°C for 15-30 minutes.[12][17]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity.

Quantitative Data Summary

The following tables summarize key quantitative data for DOTA-based radiopharmaceuticals.

Table 1: Radiolabeling Parameters for DOTA-Conjugates

RadionuclideTypical Peptide Amount (µg)pHTemperature (°C)Time (min)Typical Radiochemical Purity (%)Reference(s)
⁶⁸Ga10-503.5-4.5955-15>95[14]
¹⁷⁷Lu10-1004.5-5.580-10015-30>95[12][17]
⁹⁰Y10-1004.0-5.080-9015-30>95[12]
⁶⁴Cu50-1005.53760>95[18]

Table 2: In Vitro and In Vivo Stability of DOTA-Radiometal Complexes

Radiometal ComplexConditionIncubation TimeStability (%)Reference(s)
[⁶⁸Ga]Ga-DOTA-PeptideHuman Serum2 h>98[19]
[¹⁷⁷Lu]Lu-DOTA-PeptideHuman Serum7 days>90[20]
[⁹⁰Y]Y-DOTA-PeptideHuman Serum2 h>90[21]
[⁶⁴Cu]Cu-DOTA-SPIOMouse Serum24 hStable[18]

Table 3: Comparison of DOTA with Other Common Chelators

ChelatorCommon RadionuclidesKey AdvantagesKey DisadvantagesReference(s)
DOTA ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹InHigh thermodynamic and kinetic stability for a wide range of radiometals.Requires heating for efficient labeling with some radiometals like ⁶⁸Ga.[1][22][23]
NOTA ⁶⁸Ga, ⁶⁴CuAllows for rapid, room-temperature labeling of ⁶⁸Ga. Forms highly stable complexes with ⁶⁸Ga.Less versatile for larger therapeutic radiometals compared to DOTA.[6][19]
DTPA ¹¹¹In, ⁹⁰YAcyclic structure allows for faster labeling kinetics.Lower in vivo stability compared to macrocyclic chelators like DOTA, leading to potential radiometal release.[24]

In Vitro and In Vivo Evaluation

A critical aspect of developing DOTA-based imaging agents is their thorough in vitro and in vivo evaluation.

In Vitro Studies
  • Stability Studies: The stability of the radiolabeled conjugate is assessed in various media, such as saline, human serum, and in the presence of competing metal ions, to ensure the radiometal remains chelated.[21][25][26]

  • Cell Binding and Internalization Assays: For targeted agents, in vitro studies using cell lines that express the target receptor are performed to determine the binding affinity and internalization rate of the radiopharmaceutical.

In Vivo Studies
  • Biodistribution Studies: These studies are conducted in animal models to determine the uptake and clearance of the radiotracer in various organs and tissues over time. This provides crucial information about tumor targeting and potential off-target accumulation.[18][21]

  • PET/SPECT Imaging: In vivo imaging studies in animal models are performed to visualize the distribution of the radiotracer and confirm its ability to target the intended tissue or lesion.[18][27]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Stability Stability Assays (Serum, Saline) Cell_Binding Cell Binding & Internalization Biodistribution Biodistribution Studies (Animal Models) Imaging PET/SPECT Imaging Biodistribution->Imaging Radiolabeled_Agent Radiolabeled DOTA-Conjugate Radiolabeled_Agent->Stability Radiolabeled_Agent->Cell_Binding Radiolabeled_Agent->Biodistribution

Caption: Workflow for the in vitro and in vivo evaluation of a DOTA-based imaging agent.

Conclusion

DOTA chelators remain a cornerstone of radiopharmaceutical development for molecular imaging and targeted radionuclide therapy. Their remarkable stability, versatility in chelating various radiometals, and the ability to be conjugated to a wide array of targeting molecules have solidified their importance in the field. This guide has provided a comprehensive technical overview, including fundamental chemistry, practical applications, detailed experimental protocols, and key quantitative data to support researchers and developers in harnessing the full potential of DOTA-based agents for advancing diagnostic imaging and personalized medicine. As research continues, the development of novel DOTA derivatives and their application in innovative theranostic strategies will undoubtedly continue to expand the frontiers of nuclear medicine.

References

The Pivotal Role of PEG Linkers in Radiopharmaceuticals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has emerged as a transformative strategy in the design and development of radiopharmaceuticals. This hydrophilic, biocompatible, and non-immunogenic polymer offers a versatile platform to modulate the pharmacokinetic and pharmacodynamic properties of radiolabeled molecules, leading to enhanced diagnostic efficacy and therapeutic outcomes. This technical guide provides a comprehensive overview of the core principles of PEGylation in radiopharmaceuticals, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Enhancing Pharmacokinetics and Tumor Targeting

The primary rationale for incorporating PEG linkers into radiopharmaceutical design is to optimize their behavior in vivo. PEGylation achieves this through several key mechanisms:

  • Prolonged Circulation Half-Life: The hydrophilic nature of PEG creates a hydration shell around the radiopharmaceutical, increasing its hydrodynamic volume. This "stealth" effect shields the molecule from renal clearance and enzymatic degradation, significantly extending its circulation time in the bloodstream.[1] This prolonged circulation increases the probability of the radiopharmaceutical reaching its target site.

  • Improved Solubility and Stability: PEGylation enhances the aqueous solubility of hydrophobic molecules and can protect peptide-based radiopharmaceuticals from rapid enzymatic degradation in vivo.[1]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on larger molecules like proteins and antibodies, reducing the likelihood of an immune response.[1]

  • Enhanced Permeability and Retention (EPR) Effect: For radiolabeled nanoparticles and larger constructs, the increased circulation time afforded by PEGylation allows them to take advantage of the EPR effect. Tumor vasculature is often leaky, with poorly formed lymphatic drainage. This allows macromolecules to extravasate into the tumor interstitium and be retained, leading to passive tumor targeting.[2][3][4]

Quantitative Impact of PEGylation on Radiopharmaceutical Performance

The inclusion of PEG linkers has a quantifiable impact on the biodistribution and pharmacokinetic profiles of radiopharmaceuticals. The length and structure of the PEG chain are critical parameters that can be fine-tuned to achieve the desired in vivo behavior.[5][6]

Biodistribution Data

The following tables summarize the biodistribution data from preclinical studies, comparing PEGylated radiopharmaceuticals to their non-PEGylated counterparts. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of PEGylated vs. Non-PEGylated PSMA Inhibitors in LNCaP Tumor-Bearing Mice [5]

Organ[⁶⁸Ga]Ga-Flu-1 (Non-PEGylated) (%ID/g at 30 min)[⁶⁸Ga]Ga-PP4-WD (PEG4) (%ID/g at 30 min)[⁶⁸Ga]Ga-PP8-WD (PEG8) (%ID/g at 30 min)
Blood3.5 ± 0.52.1 ± 0.31.8 ± 0.2
Liver2.8 ± 0.41.5 ± 0.21.2 ± 0.1
Spleen1.5 ± 0.30.8 ± 0.10.6 ± 0.1
Kidneys240.0 ± 34.725.6 ± 3.547.2 ± 3.7
Tumor32.9 ± 12.033.5 ± 3.416.2 ± 2.5

Table 2: Biodistribution of [⁹⁹mTc]Tc(CO)₃-NOTA-Conjugated Lactam-Cyclized Alpha-MSH Peptides in B16/F10 Melanoma-Bearing Mice at 2h Post-Injection [7]

Organ[⁹⁹mTc]Tc(CO)₃-NOTA-AocNle-CycMSHhex (Non-PEGylated) (%ID/g)[⁹⁹mTc]Tc(CO)₃-NOTA-PEG₂Nle-CycMSHhex (PEG₂) (%ID/g)
Blood0.45 ± 0.080.18 ± 0.04
Liver1.02 ± 0.150.45 ± 0.09
Kidneys15.34 ± 2.111.73 ± 0.37
Tumor19.43 ± 2.9531.93 ± 2.57
Pharmacokinetic Parameters

PEGylation significantly alters the pharmacokinetic profile of radiopharmaceuticals, most notably by extending their half-life.

Table 3: Pharmacokinetic Parameters of Exendin-4 (B13836491) and C-terminal Site-Specific PEGylated Exendin-4 in SD Rats [8][9]

CompoundHalf-life (t₁/₂) (h)
Native Exendin-41.54 ± 0.47
PEGylated Exendin-427.12 ± 5.75

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of PEGylated radiopharmaceuticals.

Synthesis and Radiolabeling of a PEGylated Peptide

Protocol for the Synthesis of a DOTA-PEG-RGD Peptide: [7]

  • Peptide Synthesis: The cyclic RGD peptide (e.g., cyclo[Arg-Gly-Asp-D-Phe-Lys]) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

  • PEGylation: A bifunctional PEG linker with an NHS ester at one end and a protected amine at the other (e.g., NHS-PEG-NH-Boc) is reacted with the lysine (B10760008) side chain of the RGD peptide. The reaction is typically carried out in a solution of dimethylformamide (DMF) with a mild base such as diisopropylethylamine (DIPEA) overnight at room temperature.

  • Deprotection: The Boc protecting group on the PEG linker is removed using trifluoroacetic acid (TFA).

  • Chelator Conjugation: The DOTA-NHS ester is then conjugated to the newly exposed amine on the PEG linker. The reaction is performed in a buffer solution at a slightly basic pH (e.g., pH 8.5-9.0) for several hours at room temperature.

  • Purification: The final DOTA-PEG-RGD conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for ⁶⁸Ga-Labeling of a DOTA-PEG-Peptide: [10][11][12]

  • Generator Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: The ⁶⁸GaCl₃ eluate is added to a reaction vial containing a sodium acetate (B1210297) or HEPES buffer to adjust the pH to 3.5-4.5.

  • Labeling Reaction: The DOTA-PEG-peptide conjugate (typically 10-50 µg) is added to the buffered ⁶⁸Ga solution.

  • Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.

  • Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo use.

In Vitro Stability Assay

Protocol for Determining Stability in Human Serum: [5][13][14]

  • Incubation: The radiolabeled PEGylated compound is incubated in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: An equal volume of cold acetonitrile (B52724) or ethanol (B145695) is added to each aliquot to precipitate the serum proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the intact radiopharmaceutical and any radiolabeled metabolites, is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical remaining at each time point.

Cellular Uptake and Internalization Assay

Protocol for In Vitro Cell Binding Studies: [15][16]

  • Cell Seeding: Tumor cells expressing the target receptor are seeded in 24-well plates and allowed to adhere overnight.

  • Incubation: The cell medium is replaced with fresh medium containing the radiolabeled PEGylated compound at a specific concentration. For non-specific binding determination, a parallel set of wells is incubated with the radiolabeled compound in the presence of a large excess of the corresponding non-radiolabeled compound.

  • Time Points: The plates are incubated at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, the medium is aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Cell Lysis and Counting: The cells are lysed with a lysis buffer (e.g., 1 M NaOH), and the radioactivity in the lysate is measured using a gamma counter.

  • Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, after the incubation period, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for a short period to strip off surface-bound radioligand before lysis and counting. The internalized fraction is the radioactivity remaining after the acid wash.

In Vivo Biodistribution Study

Protocol for Animal Biodistribution Studies:

  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografted human tumors) are used.

  • Injection: A known amount of the radiolabeled PEGylated compound is injected intravenously via the tail vein.

  • Time Points: At specific time points post-injection (e.g., 1, 2, 4, and 24 hours), groups of mice are euthanized.

  • Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Concepts with Graphviz

Tumor Targeting Mechanisms

The following diagram illustrates the dual mechanisms of passive and active targeting facilitated by PEGylated radiopharmaceuticals.

TumorTargeting cluster_blood Bloodstream cluster_tumor Tumor Microenvironment Radiopharm PEGylated Radiopharmaceutical TumorVessel Leaky Tumor Vasculature Radiopharm->TumorVessel Circulation InterstitialSpace Tumor Interstitium TumorVessel->InterstitialSpace Extravasation (EPR Effect) TumorCell Tumor Cell (Receptor Overexpression) InterstitialSpace->TumorCell Active Targeting (Receptor Binding)

Caption: Dual targeting mechanism of PEGylated radiopharmaceuticals.

Preclinical Evaluation Workflow

The development of a PEGylated radiopharmaceutical follows a structured preclinical evaluation process.

PreclinicalWorkflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of PEGylated Conjugate Radiolabeling Radiolabeling Synthesis->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC Stability Serum Stability Assay QC->Stability Binding Receptor Binding Affinity Assay QC->Binding Uptake Cellular Uptake & Internalization Assay Binding->Uptake Biodistribution Biodistribution Studies (Tumor & Normal Tissues) Uptake->Biodistribution PK Pharmacokinetic Analysis Biodistribution->PK Imaging PET/SPECT Imaging PK->Imaging

Caption: Preclinical evaluation workflow for radiopharmaceuticals.

Conclusion

PEG linkers are a critical component in the modern design of radiopharmaceuticals, offering a powerful tool to overcome many of the inherent challenges associated with their in vivo application. By carefully selecting the PEG linker's size and structure, researchers can precisely modulate the pharmacokinetic properties of a radiolabeled molecule to enhance its stability, prolong its circulation, and improve its tumor-to-background ratio. The continued development of novel PEGylation strategies and a deeper understanding of their in vivo effects will undoubtedly lead to the creation of more effective and safer radiopharmaceuticals for both diagnostic and therapeutic applications.

References

DOTA-PEG5-amine for Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the principles and applications of DOTA-PEG5-amine in the construction of targeted drug delivery systems. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical properties, synthesis, and evaluation of these advanced therapeutic constructs.

Core Principles of this compound in Targeted Drug Delivery

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating a therapeutic agent at the site of disease.[1][2][3] This is achieved by designing a delivery system that can navigate the biological environment, recognize a specific molecular target on diseased cells, and release its therapeutic payload. The this compound construct is a versatile building block for such systems, integrating three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful chelating agent that can stably coordinate with a variety of radiometals.[4][5][6] This allows for the incorporation of diagnostic radionuclides for imaging (e.g., Gallium-68 for Positron Emission Tomography - PET) or therapeutic radionuclides for radiotherapy.[7][8][9] The macrocyclic structure of DOTA forms highly stable complexes, preventing the release of the radiometal in vivo.[5]

  • PEG5 (Pentaethylene Glycol): A short polyethylene (B3416737) glycol linker. PEGylation, the process of attaching PEG chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules.[10][11][12] The hydrophilic and flexible nature of the PEG chain creates a "stealth" effect, reducing recognition by the immune system and prolonging circulation time in the bloodstream.[13][14][15] This extended circulation increases the probability of the drug delivery system reaching its target. The specific length of the PEG linker can be optimized to balance circulation half-life and target accessibility.[2]

  • Amine (-NH2): A primary amine functional group that serves as a versatile reactive handle for conjugation.[9][16] This amine group can be readily coupled to a variety of molecules, including targeting ligands (such as antibodies or peptides) and therapeutic drugs, typically through amide bond formation.[7][17][18]

The combination of these three components in this compound provides a modular platform for the rational design of targeted radiopharmaceuticals and other targeted therapies.

Quantitative Data Summary

The following tables summarize representative quantitative data for DOTA-PEGylated drug delivery systems. It is important to note that specific values can vary significantly depending on the targeting ligand, the drug, the nanoparticle or carrier system used, and the specific experimental conditions. The data presented here is intended to provide a general overview of the performance of such systems.

Table 1: Pharmacokinetics and Tumor Uptake of DOTA-PEG Conjugates

ConjugatePEG LengthCirculation Half-life (t½)Tumor Uptake (%ID/g at 24h)Reference
¹¹¹In-DOTA-Diabody0~0.5 h~30[2]
¹¹¹In-DOTA-PEG12-Diabody12--[2]
¹¹¹In-DOTA-PEG24-Diabody24--[2]
¹¹¹In-DOTA-PEG48-Diabody48~6.0 h~80[2]
⁶⁴Cu-DOTA-PEG28-Peptide28-~2.12 (BxPC-3 xenograft at 1h)[19]
¹¹¹In-DOTA-7-mer-PEG1111-(highest among tested)[20]

%ID/g = percentage of injected dose per gram of tissue. Data for different constructs are presented to illustrate trends.

Table 2: In Vitro Cytotoxicity of a Doxorubicin-Peptide Conjugate

Cell LineTreatmentIC50Reference
K562/ADR (resistant)Doxorubicin (B1662922)65 µM[21]
K562/ADR (resistant)Vectorized Doxorubicin3 µM[21]
SW480Doxorubicin-EBP-[22]
SW480/DOX (resistant)Doxorubicin-EBP-[22]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of a targeted drug delivery system based on this compound. As a representative example, we will describe the construction of a system targeting the somatostatin (B550006) receptor (SSTR), which is overexpressed in many neuroendocrine tumors, using the peptide octreotate as the targeting ligand and doxorubicin as the therapeutic payload.

Synthesis of DOTA-PEG5-Octreotate-Doxorubicin Conjugate

This protocol outlines a multi-step synthesis to assemble the final targeted drug delivery construct.

Step 1: Conjugation of this compound to Octreotate

This step involves the formation of an amide bond between the amine group of this compound and a carboxylic acid group on the octreotate peptide. This is typically achieved using EDC/NHS chemistry.[3][7][8][9][18][23][24]

  • Materials:

    • This compound

    • Octreotate (with a free carboxylic acid for conjugation)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Activation Buffer: 0.1 M MES, pH 6.0

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Quenching Solution: 1 M Tris-HCl, pH 8.0

    • High-Performance Liquid Chromatography (HPLC) system for purification

    • Mass Spectrometer for characterization

  • Procedure:

    • Dissolve octreotate in Activation Buffer to a concentration of 1-5 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the octreotate solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of octreotate.

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated octreotate solution. A 1.5 to 2-fold molar excess of the amine-containing molecule is often used.

    • Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

    • Purify the DOTA-PEG5-Octreotate conjugate by preparative HPLC.

    • Characterize the purified product by mass spectrometry to confirm the correct molecular weight.

Step 2: Conjugation of Doxorubicin to DOTA-PEG5-Octreotate

This step involves attaching the chemotherapeutic drug, doxorubicin, to the synthesized conjugate. Doxorubicin has a primary amine group that can be targeted for conjugation. A common strategy is to use a linker that reacts with this amine. For this example, we will use a disulfide-containing linker that can be cleaved in the reducing environment of the tumor.[19]

  • Materials:

    • DOTA-PEG5-Octreotate

    • Doxorubicin hydrochloride

    • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker

    • Reaction Buffer: PBS, pH 7.4

    • Purification and characterization equipment as in Step 1.

  • Procedure:

    • React DOTA-PEG5-Octreotate with a molar excess of SPDP in Reaction Buffer for 1-2 hours at room temperature to introduce a pyridyldithio group.

    • Purify the SPDP-activated conjugate using size-exclusion chromatography.

    • Dissolve doxorubicin hydrochloride in the Reaction Buffer.

    • Add the purified SPDP-activated DOTA-PEG5-Octreotate to the doxorubicin solution.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Purify the final DOTA-PEG5-Octreotate-Doxorubicin conjugate by preparative HPLC.

    • Characterize the final product by HPLC and mass spectrometry to confirm purity and identity.[4][14][15][16][22][25][26][27][28][29]

Radiolabeling with Gallium-68

This protocol describes the radiolabeling of the DOTA-chelate with Gallium-68 for PET imaging.[1][5][8][9][30][31][32]

  • Materials:

    • DOTA-PEG5-Octreotate-Doxorubicin conjugate

    • ⁶⁸Ge/⁶⁸Ga generator

    • 0.1 M HCl for elution

    • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

    • Heating block

    • Instant thin-layer chromatography (iTLC) or radio-HPLC for quality control

  • Procedure:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

    • In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-PEG5-Octreotate-Doxorubicin conjugate.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Adjust the pH of the reaction mixture to 3.5-4.5 using the sodium acetate buffer.

    • Incubate the reaction mixture at 95°C for 5-10 minutes.[1]

    • Allow the vial to cool to room temperature.

    • Perform quality control using iTLC or radio-HPLC to determine the radiochemical purity. The radiochemical purity should be >95%.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the drug-conjugate on cancer cells.[4][5][6][18][23][33][34][35]

  • Materials:

    • SSTR-positive cancer cell line (e.g., AR42J)

    • Cell culture medium and supplements

    • DOTA-PEG5-Octreotate-Doxorubicin conjugate

    • Free Doxorubicin (as a control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the DOTA-PEG5-Octreotate-Doxorubicin conjugate and free doxorubicin in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

In Vivo Biodistribution Study

This study evaluates the distribution of the radiolabeled conjugate in a living organism.[3][10][12][13][35][36][37][38][39]

  • Materials:

    • ⁶⁸Ga-labeled DOTA-PEG5-Octreotate-Doxorubicin

    • Tumor-bearing animal model (e.g., nude mice with SSTR-positive tumor xenografts)

    • Gamma counter

    • Anesthesia

  • Procedure:

    • Administer a known amount of the ⁶⁸Ga-labeled conjugate (typically 1-5 MBq) to each animal via intravenous injection.

    • At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a group of animals.

    • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Signaling Pathway: Somatostatin Receptor 2 (SSTR2)

SSTR2_Signaling Somatostatin Receptor 2 (SSTR2) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Somatostatin Somatostatin (or Octreotate Conjugate) SSTR2 SSTR2 Somatostatin->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates SHP1 SHP-1 SSTR2->SHP1 Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Hormone Synthesis) CREB->Gene_Expression Inhibits Hormone_Secretion Hormone Secretion K_channel->Hormone_Secretion Hyperpolarization Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Hormone_Secretion Required for PI3K PI3K SHP1->PI3K Inhibits Apoptosis Apoptosis SHP1->Apoptosis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Synthesis_Workflow Workflow for Synthesis and Radiolabeling start Start conjugate_ligand 1. Conjugate this compound to Octreotate (EDC/NHS) start->conjugate_ligand purify1 Purify by HPLC conjugate_ligand->purify1 characterize1 Characterize by MS purify1->characterize1 conjugate_drug 2. Conjugate Doxorubicin to DOTA-PEG5-Octreotate characterize1->conjugate_drug purify2 Purify by HPLC conjugate_drug->purify2 characterize2 Characterize by HPLC & MS purify2->characterize2 radiolabel 3. Radiolabel with 68Ga characterize2->radiolabel qc Quality Control (radio-TLC/HPLC) radiolabel->qc end Ready for In Vitro/ In Vivo Studies qc->end Evaluation_Workflow Workflow for In Vitro and In Vivo Evaluation start Start with Radiolabeled Conjugate in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo mtt_assay MTT Cytotoxicity Assay in_vitro->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis biodistribution Biodistribution Study in Tumor Model in_vivo->biodistribution pet_imaging PET/CT Imaging in_vivo->pet_imaging biodistribution->data_analysis pet_imaging->data_analysis conclusion Conclusion data_analysis->conclusion

References

An In-depth Technical Guide to Bifunctional Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bifunctional chelating agents (BFCAs) are fundamental to the advancement of targeted radiopharmaceuticals and other metal-based diagnostics and therapeutics. These molecules act as a critical bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody or peptide, to a metallic radionuclide.[1] The careful selection of a BFCA is paramount, as its intrinsic properties significantly dictate the stability, in vivo behavior, and ultimate efficacy of the resulting conjugate.[1][2] This guide provides a comprehensive technical overview of the core principles of BFCAs, their coordination chemistry with key radiometals, detailed experimental protocols for their use, and a comparative analysis of commonly used agents to inform rational drug design and development.

Core Concepts of Bifunctional Chelating Agents

A bifunctional chelating agent is a molecule comprised of two essential functional moieties: a strong metal-chelating unit and a reactive functional group for conjugation.[1][3]

  • Chelating Unit: This is a polydentate ligand that forms a stable coordination complex with a metal ion, effectively sequestering it and preventing its release under physiological conditions. The choice of chelating unit is dictated by the coordination chemistry of the specific metallic radionuclide to be used.[4]

  • Conjugation Group: This is a chemically reactive functional group that allows for the covalent attachment of the chelator to a biomolecule.[1] Common reactive groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which readily react with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides.[3]

The primary function of a BFCA is to create a stable link between the radionuclide and the targeting vector, ensuring the targeted delivery of radiation to the desired biological site while minimizing off-target toxicity.[2][4]

cluster_BFCA Bifunctional Chelating Agent (BFCA) cluster_Radiopharmaceutical Chelator Chelator Conjugation_Group Conjugation_Group Radiopharmaceutical Radiopharmaceutical Radionuclide Radionuclide Radionuclide->Chelator Chelation Biomolecule Biomolecule Biomolecule->Conjugation_Group Conjugation

Core components of a bifunctional chelating agent and its role in forming a radiopharmaceutical.

Commonly Used Bifunctional Chelating Agents

The selection of a BFCA is a critical decision in the design of a radiopharmaceutical, with the choice largely dependent on the radionuclide of interest. Different radiometals have distinct coordination chemistry, requiring BFCAs with appropriate donor atoms and structural frameworks to form stable complexes.[4]

Acyclic Chelators
  • DTPA (Diethylenetriaminepentaacetic acid): DTPA and its derivatives are widely used due to their ability to be radiolabeled under mild conditions.[5][6] However, their complexes can exhibit kinetic lability, potentially leading to the dissociation of the radiometal in vivo.[5]

  • DFO (Deferoxamine): DFO is a natural siderophore with a high affinity for Fe(III) and has been adapted for chelating radiometals like ⁸⁹Zr.[7]

Macrocyclic Chelators
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is considered a "workhorse" chelator in radiopharmaceutical development due to its versatility in complexing a wide range of radiometals with excellent in vivo stability.[7] Its derivatives are commercially available, facilitating their use in research and clinical applications.[7]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): NOTA forms exceptionally stable complexes, particularly with Ga(III), making it a preferred chelator for ⁶⁸Ga-based PET imaging.[8]

  • HOPO (Hydroxypyridinone): HOPO-based chelators are gaining attention for their ability to form stable complexes with lanthanides and other radiometals.[9]

Quantitative Comparison of Key Bifunctional Chelators

The performance of a BFCA is evaluated based on several key parameters, including the thermodynamic stability of the metal complex, the kinetics of radiolabeling, and the in vivo behavior of the resulting radiopharmaceutical.

Stability Constants

The thermodynamic stability of a metal-chelator complex is a crucial indicator of its ability to retain the radiometal in vivo. This is quantified by the stability constant (log K), with higher values indicating a more stable complex.

ChelatorMetal Ionlog KReference(s)
DOTA Ga(III)21.32[10]
Cu(II)22.3[8]
In(III)29.3[9]
Lu(III)28.5[9]
Y(III)24.9[9]
DTPA Ga(III)23.0[2]
In(III)29.0[11]
Y(III)22.0[9]
NOTA Ga(III)30.98[8]
Cu(II)23.33[8]
In(III)30.3[9]
Radiolabeling Efficiency and Conditions

Efficient radiolabeling under mild conditions is highly desirable, especially for temperature-sensitive biomolecules and short-lived radionuclides.

ChelatorRadionuclideRadiochemical Yield (%)Temperature (°C)Time (min)pHReference(s)
DOTA ⁶⁸Ga>9585-9510-153-4[12]
¹⁷⁷Lu>9880-100304-4.5[12]
¹¹¹In>9080-1005-304-4.5[13]
DTPA ⁶⁷Ga>90Room Temp-5[14]
¹¹¹In92.3 ± 2.3Room Temp55.5[4]
NOTA ⁶⁸Ga>99Room Temp5-103.5-4.5[15]

Experimental Protocols

The development of a radiopharmaceutical involves a series of well-defined experimental procedures. Below are detailed methodologies for key steps.

Conjugation of a Bifunctional Chelator to a Biomolecule

This section provides protocols for conjugating commonly used BFCAs to antibodies and peptides.

This protocol describes the conjugation of a pre-activated DOTA-NHS ester to the lysine residues of a monoclonal antibody.[7]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • DOTA-NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[7]

    • Adjust the antibody concentration to 2-10 mg/mL.[7]

  • Conjugation Reaction:

    • Prepare a stock solution of DOTA-NHS-ester in anhydrous DMF or DMSO.[7]

    • Add a calculated molar excess of the DOTA-NHS-ester solution to the antibody solution while gently mixing. A 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[17]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

    • Collect the fractions containing the purified antibody-chelator conjugate.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the number of chelators per antibody using mass spectrometry or a radiolabeling assay.

This protocol outlines the conjugation of DTPA to an antibody using the cyclic DTPA anhydride (B1165640) method.[4]

Materials:

  • Monoclonal antibody (mAb)

  • DTPA anhydride

  • Dry chloroform (B151607)

  • 0.1 M sodium bicarbonate, pH 8.0

  • Ultrafiltration device

Procedure:

  • DTPA Anhydride Preparation:

    • Suspend DTPA anhydride in dry chloroform and briefly sonicate.

    • Transfer the suspension to a glass tube and evaporate the chloroform under a stream of nitrogen.[4]

  • Conjugation Reaction:

    • Add the purified antibody (e.g., 10 mg) and sodium bicarbonate buffer to the tube containing the dried DTPA anhydride.[4]

    • Gently mix at room temperature for 5 minutes.[4] The optimal molar ratio of DTPA to antibody is typically 1:1.[4]

  • Purification:

    • Remove unbound DTPA by ultrafiltration.[4]

    • Wash the conjugate with buffer and repeat the ultrafiltration.

  • Characterization:

    • Determine the protein concentration.

    • Assess the number of DTPA molecules per antibody.

This protocol describes the conjugation of NOTA-NHS-ester to a peptide containing a primary amine.[18]

Materials:

  • Peptide with a free amine group

  • NOTA-NHS-ester

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC system for purification and analysis

Procedure:

  • Peptide and Chelator Preparation:

    • Dissolve the peptide in anhydrous DMF or DMSO.

    • Add 2-3 equivalents of DIPEA to adjust the pH to approximately 8.3-8.5.[18]

    • In a separate vial, dissolve 1.5-2 equivalents of NOTA-NHS-ester in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the NOTA-NHS-ester solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours.[18]

  • Purification:

    • Purify the NOTA-peptide conjugate using preparative HPLC.

  • Characterization:

    • Confirm the identity of the product by mass spectrometry.

Radiolabeling of Chelator-Biomolecule Conjugates

The following protocols detail the radiolabeling of BFCA-conjugated biomolecules with common radionuclides.

This protocol describes a common method for radiolabeling DOTA-conjugated peptides with ⁶⁸Ga.[19]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-peptide conjugate

  • 0.1 M HCl

  • Cation-exchange cartridge (e.g., SCX)

  • 5 M NaCl / 5.5 M HCl solution

  • 1 M Sodium acetate (B1210297) buffer, pH 4.5

  • Sterile water for injection

Procedure:

  • ⁶⁸Ga Elution and Trapping:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

    • Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.[19]

  • ⁶⁸Ga Elution from Cartridge:

    • Elute the trapped ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 5.5 M HCl solution directly into the reaction vial.[20]

  • Radiolabeling Reaction:

    • The reaction vial should contain the DOTA-peptide conjugate (e.g., 25-35 nmol) in sodium acetate buffer.[1]

    • Heat the reaction mixture at 85-95°C for 8-12 minutes.[1]

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

This protocol outlines the radiolabeling of a DTPA-conjugated antibody with ¹¹¹In.[4]

Materials:

  • DTPA-antibody conjugate

  • ¹¹¹InCl₃ in 0.05 M HCl

  • 0.1 M Sodium acetate buffer, pH 5.5

  • 20 mM DTPA solution

  • Ultrafiltration device

Procedure:

  • pH Adjustment of Radionuclide:

    • Add an equal volume of sodium acetate buffer to the ¹¹¹InCl₃ solution to adjust the pH to 5.5.[4]

  • Radiolabeling Reaction:

    • Add the pH-adjusted ¹¹¹InCl₃ to the DTPA-antibody conjugate.

    • Incubate for 5 minutes at room temperature.[4]

  • Quenching:

    • Add an excess of DTPA solution to chelate any unbound ¹¹¹In.[4]

  • Purification:

    • Remove the ¹¹¹In-DTPA complex by ultrafiltration.[4]

  • Quality Control:

    • Assess the radiochemical purity by radio-TLC or radio-HPLC.

This protocol describes the efficient radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga at room temperature.[15]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NOTA-peptide conjugate

  • 0.1 M HCl

  • Sodium acetate buffer

  • Sterile water for injection

Procedure:

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

  • Radiolabeling Reaction:

    • Add the ⁶⁸Ga eluate to a reaction vial containing the NOTA-peptide conjugate in sodium acetate buffer to achieve a final pH of 3.5-4.5.

    • Incubate at room temperature for 5-10 minutes.[15]

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Quality Control of Radiopharmaceuticals

Ensuring the purity and stability of the final radiopharmaceutical product is critical for its safe and effective use.

This protocol provides a general method for determining the radiochemical purity of a radiolabeled compound using thin-layer chromatography (TLC).[9]

Materials:

  • TLC strips (e.g., iTLC-SG)

  • Developing solvent (mobile phase)

  • TLC developing tank

  • Radio-TLC scanner or gamma counter

Procedure:

  • Sample Application:

    • Spot a small volume (e.g., 1-2 µL) of the radiolabeled sample onto the origin line of the TLC strip.[9]

  • Chromatogram Development:

    • Place the TLC strip in a developing tank containing the appropriate mobile phase, ensuring the sample spot is above the solvent level.

    • Allow the solvent to migrate up the strip to the solvent front.

  • Analysis:

    • Remove the strip and allow it to dry.

    • Scan the strip using a radio-TLC scanner or cut the strip into sections and measure the radioactivity of each section in a gamma counter.

  • Calculation:

    • Calculate the radiochemical purity by determining the percentage of radioactivity associated with the desired product versus impurities (e.g., free radionuclide).[9]

This protocol assesses the stability of a radiolabeled compound in human serum.

Materials:

  • Radiolabeled compound

  • Human serum

  • Incubator at 37°C

  • Method for analysis (e.g., radio-TLC, radio-HPLC)

Procedure:

  • Incubation:

    • Add a small volume of the radiolabeled compound to a vial containing human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analysis:

    • Analyze the aliquot to determine the percentage of radioactivity still attached to the biomolecule.

In Vivo Biodistribution

The biodistribution of a radiopharmaceutical describes its uptake and clearance in various organs and tissues over time. This is a critical factor in determining both the efficacy and potential toxicity of the agent.

Biodistribution of ⁶⁸Ga-labeled Peptides

The biodistribution of ⁶⁸Ga-labeled peptides is highly dependent on the targeting peptide and the chelator used. Generally, these agents show rapid clearance from the blood and uptake in the target tissue and organs of excretion, primarily the kidneys.[21][22]

Organ⁶⁸Ga-DOTA-TATE (%ID/g)⁶⁸Ga-NOTA-Octreotide (%ID/g)Reference(s)
Blood0.15 ± 0.1 (75 min)-[22]
Liver1.1 (SUVmean)7.49 ± 2.00 (SUVmax)[23][24]
Spleen19.25 ± 4.36 (SUVmean)-[21]
Kidneys4.5 (SUVmean)9.49 ± 1.56 (SUVmax)[23][24]
Tumor13 (median SUVmax)-[23]
Biodistribution of ¹¹¹In and ¹⁷⁷Lu-labeled Antibodies

Radiolabeled antibodies typically exhibit longer circulation times compared to peptides, leading to higher background activity in the blood pool.[2] The choice of chelator can influence the biodistribution, with differences observed in liver and spleen uptake.[2]

Organ¹¹¹In-DTPA-anti-PD-L1 (%ID/g at 72h)¹⁷⁷Lu-DOTA-1C1m-Fc (3 DOTA) (%ID/g at 24h)Reference(s)
Blood12.6 ± 2.2 (24h)~8[1][2]
Liver29.7 ± 5.8~15[1][2]
Spleen102.4 ± 12.8~5[1][2]
Kidneys-~5[2]
Tumor56.5 ± 16.7~18[1][2]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding and implementation.

Experimental Workflow for Antibody Conjugation and Radiolabeling

The following diagram illustrates the key steps involved in the production of a radiolabeled antibody.

Start Start: Antibody & BFCA-NHS Buffer_Exchange Buffer Exchange (Amine-free buffer) Start->Buffer_Exchange Conjugation Conjugation Reaction (pH 8.3-8.5) Buffer_Exchange->Conjugation Purification1 Purification 1 (SEC) Conjugation->Purification1 Radiolabeling Radiolabeling with Radionuclide Purification1->Radiolabeling Purification2 Purification 2 (e.g., Ultrafiltration) Radiolabeling->Purification2 QC Quality Control (Radio-TLC/HPLC) Purification2->QC End Final Product: Radiolabeled Antibody QC->End

Workflow for the production of a radiolabeled antibody.

Conclusion

Bifunctional chelating agents are indispensable tools in the design and development of targeted radiopharmaceuticals. The choice of BFCA has a profound impact on the stability, radiolabeling efficiency, and in vivo performance of the final product. This guide has provided a comprehensive overview of the fundamental principles of BFCAs, a comparative analysis of commonly used agents, and detailed experimental protocols to aid researchers in this dynamic field. A thorough understanding of the interplay between the radionuclide, chelator, and targeting biomolecule is essential for the successful translation of novel radiopharmaceuticals from the bench to the clinic.

References

An In-Depth Technical Guide to Amine-Reactive Linkers for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive linkers, essential tools for creating stable covalently linked conjugates for a multitude of applications in research, diagnostics, and therapeutics. We will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate crosslinker for your specific needs.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The high abundance and accessibility of these amine groups make them a common target for bioconjugation.[1]

The fundamental principle behind amine-reactive crosslinking involves an electrophilic-nucleophilic interaction. The amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1] This strategy is widely employed for various applications, including:

  • Protein-protein interaction studies: To identify and characterize interacting proteins.[1]

  • Antibody-drug conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • Immobilization of biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[1]

  • Labeling: To attach fluorescent dyes or biotin (B1667282) for detection and tracking of biomolecules.[1]

Types of Amine-Reactive Linkers

Amine-reactive linkers can be categorized based on their reactive groups, the nature of their spacer arms, and their functionality.

Reactivity Towards Amines

The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters, imidoesters, and isothiocyanates.

  • N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1]

  • Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds.[1][2] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[1]

  • Isothiocyanates: These reagents react with primary amines under slightly alkaline conditions (pH 8.5-9.5) to form stable thiourea (B124793) bonds.[3] They are commonly used for attaching fluorescent dyes to proteins.[3]

Homobifunctional vs. Heterobifunctional Crosslinkers
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group. They are often used to study protein-protein interactions and to create protein polymers.[1]

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[1] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[1] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[1]

Cleavable vs. Non-Cleavable Spacer Arms
  • Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[1] They are ideal for applications where the integrity of the conjugate is paramount over a long period.

  • Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[1]

Data Presentation: Quantitative Properties of Amine-Reactive Linkers

The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavable
Disuccinimidyl suberateDSS368.3511.4NoYesNo
Bis(sulfosuccinimidyl) suberateBS3572.4311.4YesNoNo
Disuccinimidyl glutarateDSG326.267.7NoYesNo
Dithiobis(succinimidyl propionate)DSP404.4212.0NoYesYes (Disulfide)
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0YesNoYes (Disulfide)
Ethylene glycol bis(succinimidyl succinate)EGS456.3616.1NoYesYes (Ester)
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS660.4516.1YesNoYes (Ester)
Dimethyl pimelimidateDMP259.179.2YesYesNo

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

CrosslinkerAbbreviationReactive Group 1Reactive Group 2Spacer Arm Length (Å)Water SolubleCell Membrane PermeableCleavable
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCNHS ester (Amine)Maleimide (Sulfhydryl)8.3NoYesNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCCSulfo-NHS ester (Amine)Maleimide (Sulfhydryl)8.3YesNoNo
N-Succinimidyl (4-iodoacetyl)aminobenzoateSIABNHS ester (Amine)Iodoacetyl (Sulfhydryl)10.6NoYesNo
N-Sulfosuccinimidyl(4-iodoacetyl)aminobenzoateSulfo-SIABSulfo-NHS ester (Amine)Iodoacetyl (Sulfhydryl)10.6YesNoNo
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASANHS ester (Amine)Photoreactive Aryl Azide9.2NoYesNo
N-Sulfosuccinimidyl-4-azidosalicylic acidSulfo-NHS-ASASulfo-NHS ester (Amine)Photoreactive Aryl Azide9.2YesNoNo
N-(γ-Maleimidobutyryloxy)succinimide esterGMBSNHS ester (Amine)Maleimide (Sulfhydryl)7.3NoYesNo
N-(γ-Maleimidobutyryloxy)sulfosuccinimide esterSulfo-GMBSSulfo-NHS ester (Amine)Maleimide (Sulfhydryl)7.3YesNoNo

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive linkers. Optimization is often necessary for specific applications.

Protocol 1: Protein Labeling with an NHS Ester

This protocol describes the general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Slowly add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.[3] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is light-sensitive.[3]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted NHS ester and other byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.

Protocol 2: Protein Labeling with an Isothiocyanate

This protocol outlines the steps for labeling a protein with an isothiocyanate-functionalized dye (e.g., FITC).

Materials:

  • Protein of interest

  • Labeling buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Isothiocyanate dye (e.g., FITC)

  • Anhydrous DMSO or DMF

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., gel filtration column)

Procedure:

  • Protein Preparation:

    • Dialyze the protein against the labeling buffer overnight at 4°C to remove any amine-containing contaminants.

    • Adjust the protein concentration to 2-10 mg/mL with the labeling buffer.[3]

  • Isothiocyanate Solution Preparation:

    • Immediately before use, dissolve the isothiocyanate dye in DMSO or DMF to a concentration of 1-10 mg/mL.[3]

  • Labeling Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dye solution to the protein solution while gently stirring.[3]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the labeled protein using a gel filtration column equilibrated with PBS.

  • Characterization:

    • Determine the protein concentration and the fluorophore-to-protein (F/P) ratio.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to amine-reactive linkers for protein labeling.

reaction_mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester Linker-NHS Ester (Electrophile) NHS_Ester->Intermediate Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group Release of Leaving Group

Reaction mechanism of an NHS ester with a primary amine.

homobifunctional_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Crosslinking cluster_step3 Step 3: Analysis ProteinA Protein A Reaction Incubate to form covalent bonds ProteinA->Reaction ProteinB Protein B ProteinB->Reaction Crosslinker Homobifunctional Crosslinker Crosslinker->Reaction Analysis SDS-PAGE, Mass Spectrometry, etc. Reaction->Analysis

Workflow for homobifunctional crosslinking.

heterobifunctional_workflow cluster_step1 Step 1: First Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Reaction Protein1 Protein 1 Reaction1 React with first functional group Protein1->Reaction1 Linker Heterobifunctional Crosslinker Linker->Reaction1 ActivatedProtein1 Activated Protein 1 Reaction1->ActivatedProtein1 Purification Remove excess linker ActivatedProtein1->Purification Reaction2 React with second functional group Purification->Reaction2 Protein2 Protein 2 Protein2->Reaction2 FinalConjugate Protein 1 - Linker - Protein 2 Reaction2->FinalConjugate

Two-step workflow for heterobifunctional crosslinking.

tnf_signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Recruits TRAF2->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces

Use of crosslinkers in studying the TNF signaling pathway.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.[1]

References

DOTA-PEG5-amine in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, application, and preclinical evaluation of DOTA-PEG5-amine conjugates for targeted cancer diagnostics and therapy.

This compound is a bifunctional chelator that has emerged as a critical component in the development of targeted radiopharmaceuticals for oncology. Its unique structure, combining the robust chelating properties of DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive amine group, offers significant advantages in the design of agents for Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.[1] This guide provides a comprehensive overview of the applications of this compound in cancer research, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Principles and Applications

The fundamental utility of this compound lies in its modularity. The DOTA macrocycle forms highly stable complexes with a variety of diagnostic and therapeutic radionuclides, most notably Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for radionuclide therapy.[2] The five-unit PEG linker enhances solubility, improves pharmacokinetics by increasing circulation time, and reduces immunogenicity of the final conjugate.[2][3] The terminal amine group provides a convenient handle for covalent attachment to a wide range of targeting moieties, including peptides, antibodies, and small molecules, that recognize and bind to specific biomarkers overexpressed on cancer cells.[1][4]

This targeted delivery approach allows for the precise delivery of radiation to tumor sites, maximizing diagnostic sensitivity and therapeutic efficacy while minimizing off-target toxicity to healthy tissues.[5] The "theranostic" paradigm, where a diagnostic radionuclide (like ⁶⁸Ga) and a therapeutic radionuclide (like ¹⁷⁷Lu) are chelated by the same DOTA-ligand conjugate, allows for patient-specific dosimetry and the prediction of therapeutic response.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of DOTA-PEGylated conjugates in various cancer models. While specific data for this compound is limited in publicly available literature, the presented data for similar short-chain PEG linkers provide a strong indication of the expected performance.

Table 1: In Vitro Binding Affinities (IC50) of DOTA-PEG-Targeted Conjugates

ConjugateTarget ReceptorCancer Cell LineIC50 (nM)
DOTA-PEG2-RM26GRPRPC-3 (Prostate)3.3 ± 0.5
[natLu]Lu-DOTA-PSMA-EB-01PSMALNCaP (Prostate)10.77
[natLu]Lu-DOTA-CCK-63 ((PEG)4 linker)CCK-2RAR42J (Pancreatic)8.8 ± 1.3

GRPR: Gastrin-Releasing Peptide Receptor; PSMA: Prostate-Specific Membrane Antigen; CCK-2R: Cholecystokinin 2 Receptor.

Table 2: Biodistribution of ¹⁷⁷Lu-DOTA-PEG-Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ/Tissue¹⁷⁷Lu-DOTA-PEG5k-Lys-BN (1 h p.i.)¹⁷⁷Lu-DOTA-PSMA (24 h p.i.)
Blood1.88 ± 0.230.04 ± 0.01
Heart0.15 ± 0.020.03 ± 0.01
Lungs0.45 ± 0.060.08 ± 0.02
Liver0.65 ± 0.090.25 ± 0.05
Spleen0.11 ± 0.020.05 ± 0.01
Kidneys1.54 ± 0.2114.58 ± 1.15
Muscle0.12 ± 0.020.03 ± 0.01
Bone0.21 ± 0.030.15 ± 0.03
Tumor3.43 ± 0.451.85 ± 0.37

p.i.: post-injection. Data for ¹⁷⁷Lu-DOTA-PEG5k-Lys-BN is from a study with a longer PEG chain (5k) but illustrates the impact of PEGylation on biodistribution.[1] Data for ¹⁷⁷Lu-DOTA-PSMA is included for comparison of a non-PEGylated conjugate.[7]

Key Signaling Pathways in Targeted Radionuclide Therapy

The efficacy of this compound based radiopharmaceuticals is contingent on the specific targeting of cancer-associated signaling pathways. Diagrams of three commonly targeted pathways are provided below.

PSMA_Signaling_Pathway PSMA PSMA Glutamate (B1630785) Glutamate PSMA->Glutamate releases mGluR1 mGluR1 Glutamate->mGluR1 activates PI3K PI3K mGluR1->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

PSMA Signaling Pathway in Prostate Cancer.

Prostate-Specific Membrane Antigen (PSMA) is a key target in prostate cancer.[8] Its enzymatic activity releases glutamate, which can activate metabotropic glutamate receptors (mGluR1), leading to the activation of the PI3K-AKT-mTOR signaling cascade, a critical pathway for cell survival and proliferation.[4][8]

SSTR_Signaling_Pathway SST_Analog Somatostatin (B550006) Analog SSTR SSTR2/5 SST_Analog->SSTR Gi Gi SSTR->Gi activates CellCycleArrest Cell Cycle Arrest & Apoptosis SSTR->CellCycleArrest activates (via other pathways) AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CellCycleArrest

Somatostatin Receptor Signaling Pathway.

Somatostatin receptors (SSTRs), particularly subtypes 2 and 5, are overexpressed in many neuroendocrine tumors.[1][7] Activation of these G-protein coupled receptors by somatostatin analogs inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects that promote cell cycle arrest and apoptosis.[6][7]

Integrin_Signaling_Pathway RGD_Ligand RGD Ligand Integrin Integrin αvβ3 RGD_Ligand->Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src activates Ras Ras Src->Ras activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway activates Angiogenesis Angiogenesis & Cell Migration MAPK_Pathway->Angiogenesis promotes

Integrin αvβ3 Signaling Pathway.

Integrin αvβ3 is highly expressed on tumor neovasculature and some tumor cells, playing a crucial role in angiogenesis and metastasis.[9] Binding of ligands containing the RGD (Arginine-Glycine-Aspartic acid) motif, such as targeted peptides, activates focal adhesion kinase (FAK) and subsequent downstream signaling through the MAPK pathway, promoting cell migration and the formation of new blood vessels.[9]

Experimental Protocols and Workflows

The development of a this compound based radiopharmaceutical involves several key experimental stages, from initial synthesis to preclinical evaluation.

General Experimental Workflow

Experimental_Workflow Synthesis 1. Synthesis of Targeting Ligand Conjugation 2. Bioconjugation with This compound Synthesis->Conjugation Purification1 3. Purification & Characterization of Conjugate Conjugation->Purification1 Radiolabeling 4. Radiolabeling with Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Purification1->Radiolabeling QC 5. Quality Control (RCP, Stability) Radiolabeling->QC InVitro 6. In Vitro Studies (Binding Affinity, Cell Uptake) QC->InVitro InVivo 7. In Vivo Studies (PET/SPECT Imaging, Biodistribution) InVitro->InVivo Therapy 8. Radionuclide Therapy Studies (Tumor Growth Inhibition) InVivo->Therapy

Generalized workflow for developing targeted radiopharmaceuticals.
Protocol: Bioconjugation of this compound to a Peptide

This protocol provides a general method for conjugating this compound to a peptide containing a primary amine (e.g., a lysine (B10760008) residue). The amine group of this compound is typically reacted with an activated carboxylic acid on the targeting peptide.

Materials:

  • This compound

  • Targeting peptide with a free carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of the Peptide's Carboxylic Acid: Dissolve the targeting peptide in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the peptide.

  • Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add this solution to the activated peptide solution. Add 3-4 equivalents of DIPEA to the reaction mixture to act as a base.

  • Reaction Monitoring: Allow the reaction to proceed overnight at room temperature with stirring. Monitor the progress of the reaction by RP-HPLC.

  • Purification: Once the reaction is complete, purify the DOTA-PEG5-peptide conjugate using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

Protocol: Radiolabeling with Gallium-68

This protocol outlines a typical procedure for radiolabeling a DOTA-PEG5-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-PEG5-peptide conjugate

  • Sterile, metal-free 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, metal-free 0.1 M HCl according to the manufacturer's instructions.

  • Preparation of Reaction Mixture: In a sterile, reaction vial, add the DOTA-PEG5-peptide conjugate (typically 10-50 µg) dissolved in sterile water. Add sodium acetate buffer to adjust the pH to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.

  • Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-DOTA-PEG5-peptide with a small volume of 50% ethanol in sterile water.

  • Formulation and Quality Control: Dilute the purified product with sterile saline for injection. Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.

Conclusion

This compound serves as a versatile and highly effective platform for the development of targeted radiopharmaceuticals in cancer research. Its ability to be conjugated to a variety of targeting molecules and chelate both diagnostic and therapeutic radionuclides makes it an invaluable tool for advancing the field of theranostics. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this compound in creating the next generation of precision cancer medicines. Further research focusing on conjugates with this specific linker will undoubtedly provide more detailed insights into its in vivo performance and clinical utility.

References

A Deep Dive into DOTA Radiolabeling: Principles and Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy and molecular imaging is continually advancing, with chelator-based radiopharmaceuticals playing a pivotal role. Among these, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a gold standard due to its remarkable versatility and stability in complexing a wide array of radiometals. This technical guide provides an in-depth exploration of the fundamental principles of radiolabeling with DOTA compounds, offering detailed methodologies and quantitative data to empower researchers in their drug development endeavors.

The Core Principle: DOTA Chelation

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with trivalent metal ions. This stability is crucial for in vivo applications, preventing the release of the radiometal and subsequent off-target toxicity. The chelation process involves the coordination of the metal ion by the four nitrogen atoms of the cyclen ring and the four carboxyl groups of the acetic acid arms.

The efficiency and kinetics of this complexation are influenced by several factors, including pH, temperature, and the presence of competing metal ions. An optimal pH range is critical, as it affects the protonation state of the carboxyl groups. Generally, a slightly acidic pH is preferred to facilitate metal incorporation without causing the formation of metal hydroxides at higher pH levels.

Conjugation of DOTA to Biomolecules

To achieve targeted delivery of radionuclides, DOTA is conjugated to a biomolecule, such as a peptide or an antibody, that exhibits high affinity for a specific biological target. A common method for this conjugation involves the use of an activated form of DOTA, such as a DOTA-NHS ester (N-hydroxysuccinimide ester). The NHS ester readily reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on the biomolecule to form a stable amide bond.

Experimental Protocol: DOTA-NHS Ester Conjugation to a Peptide

This protocol outlines a general procedure for the conjugation of a DOTA-NHS ester to a peptide.

Materials:

  • Peptide of interest with a free amine group

  • DOTA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.[1]

  • In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.[1]

  • Add the DOTA-NHS ester solution to the peptide solution.[1]

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[1]

  • Monitor the reaction progress using analytical HPLC.

  • Upon completion, quench the reaction by adding water.[1]

  • Purify the DOTA-conjugated peptide using preparative HPLC.[1]

The Radiolabeling Process: Incorporating the Radionuclide

Once the DOTA-biomolecule conjugate is synthesized and purified, the next critical step is radiolabeling. This involves the incubation of the conjugate with the desired radionuclide under optimized conditions to achieve high radiochemical purity and specific activity.

Key Factors Influencing Radiolabeling Efficiency

Several parameters must be carefully controlled to ensure successful radiolabeling.[2] The interplay of these factors determines the overall yield and purity of the final radiopharmaceutical.

G A Radiolabeling Efficiency B pH A->B C Temperature A->C D Reaction Time A->D E Molar Ratio (Chelator:Radionuclide) A->E F Presence of Competing Metal Ions A->F G Radiolytic Degradation A->G

Caption: Factors influencing the efficiency of DOTA radiolabeling.

General Experimental Protocol for Radiolabeling a DOTA-Peptide

The following protocol provides a general framework for radiolabeling a DOTA-conjugated peptide with a trivalent radiometal.

Materials:

  • DOTA-conjugated peptide

  • Radionuclide solution (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃)

  • Reaction buffer (e.g., sodium acetate, HEPES)

  • Metal-free water

  • Heating block or water bath

  • Quality control system (e.g., ITLC, radio-HPLC)

Procedure:

  • In a sterile, metal-free reaction vial, add the DOTA-conjugated peptide.

  • Add the appropriate reaction buffer to achieve the optimal pH for the specific radionuclide.

  • Add the radionuclide solution to the vial.

  • Gently mix the solution and incubate at the optimized temperature for the required duration.

  • After incubation, cool the reaction vial to room temperature.

  • Perform quality control to determine the radiochemical purity.

  • If necessary, purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).[1]

Quantitative Data for Common Radiolabeling Procedures

The optimal conditions for radiolabeling with DOTA compounds vary depending on the radionuclide being used. The following tables summarize typical reaction parameters for several commonly used radiometals.

Table 1: Optimized Radiolabeling Conditions for Various Radionuclides with DOTA-Peptides

RadionuclidepH RangeTemperature (°C)Incubation Time (min)
Gallium-68 (B1239309) (⁶⁸Ga) 3.5 - 4.5[1][3]95[1]5 - 15[1]
Lutetium-177 (¹⁷⁷Lu) 4.0 - 5.0[4][5]80 - 95[5][6]20 - 30[5][6]
Yttrium-90 (⁹⁰Y) 4.0 - 4.5[4][6]80[6]20[6]
Copper-64 (⁶⁴Cu) 5.560[7]30[7]
Scandium-44 (⁴⁴Sc) 4.0 - 6.0[8]70[8]20[8]

Table 2: Comparison of DOTA with Other Common Chelators

ChelatorCommon RadionuclidesKey AdvantagesKey Disadvantages
DOTA ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu, ¹¹¹InVersatile for a wide range of radiometals, forms highly stable complexes.[9]Often requires heating for efficient labeling.[10]
NOTA ⁶⁸Ga, ⁶⁴CuAllows for rapid, room-temperature labeling of ⁶⁸Ga.[10][11]Smaller cavity size, less versatile for larger radiometals.[9]
DTPA ¹¹¹In, ⁹⁰YAcyclic chelator, historically used.[9]Generally forms less stable complexes in vivo compared to macrocyclic chelators.[10]

Quality Control: Ensuring Purity and Stability

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled product. The primary goal is to determine the radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form.

Common analytical techniques for quality control include:

  • Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled conjugate from free radionuclide.[1][12]

  • High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the radiochemical and chemical purity of the product.[13][14]

G cluster_0 Pre-Labeling cluster_1 Radiolabeling cluster_2 Post-Labeling A DOTA-Biomolecule Conjugation B Purification of Conjugate (e.g., HPLC) A->B C Incubation with Radionuclide B->C D Reaction Quenching/ Purification (Optional) C->D E Quality Control (ITLC/HPLC) D->E F Final Formulation for In Vivo Use E->F

Caption: A typical experimental workflow for DOTA radiolabeling.

Conclusion

Radiolabeling with DOTA compounds is a cornerstone of modern radiopharmaceutical development. A thorough understanding of the underlying principles of chelation, conjugation, and the critical parameters influencing the radiolabeling process is paramount for success. By adhering to detailed protocols and implementing robust quality control measures, researchers can confidently develop novel targeted radiopharmaceuticals for a new era of personalized medicine.

References

DOTA-PEG5-amine as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical scaffold that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide focuses on DOTA-PEG5-amine, a bifunctional linker that is gaining interest in PROTAC design. It integrates a polyethylene (B3416737) glycol (PEG) chain for its favorable physicochemical properties and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, opening avenues for multimodal applications, including targeted radionuclide therapy. This document provides a comprehensive overview of this compound's role in PROTACs, including its synthesis, incorporation into PROTAC molecules, and the experimental protocols necessary for their evaluation.

Core Concepts: The Role of the Linker in PROTACs

A PROTAC molecule's function is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but an active modulator of this process. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's success.[1]

The Significance of the PEG Moiety

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their advantageous properties:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the PROTAC, which is crucial for administration and bioavailability.[2]

  • Improved Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield polar functionalities, potentially enhancing cell membrane permeability.[2]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG chain can be systematically varied to achieve the optimal distance and orientation between the POI and the E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination.[3]

  • Favorable Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.

The DOTA Moiety: A Gateway to Theranostics

The inclusion of the DOTA chelator in the linker provides a unique functionality. DOTA is a highly efficient chelating agent for a variety of metal ions, including radionuclides used in medical imaging (e.g., 68Ga for PET scans) and targeted radionuclide therapy (e.g., 177Lu, 90Y).[4] This dual functionality allows for the development of "theranostic" PROTACs, which can be used for both diagnosis (imaging) and therapy.

This compound: Properties and Synthesis

This compound is a bifunctional linker featuring a DOTA macrocycle at one end and a primary amine at the other, connected by a five-unit PEG chain.

Physicochemical Properties
PropertyValueReference
Molecular Formula C28H54N6O12[5][6]
Molecular Weight 666.76 g/mol [5][6]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO and water[6][7]
Synthesis of this compound

Step 1: Synthesis of a Mono-activated DOTA Derivative. One of the four carboxyl groups of DOTA is activated, for example, as an N-hydroxysuccinimide (NHS) ester, while the other three are protected, often as tert-butyl esters.

Step 2: Coupling with a Protected PEG5-amine. The mono-activated DOTA is then reacted with a PEG5 linker that has a terminal amine and a protected functional group at the other end (e.g., a Boc-protected amine).

Step 3: Deprotection. The protecting groups on the DOTA carboxylates and the terminal amine of the PEG chain are removed to yield the final this compound product.

Designing and Synthesizing this compound-based PROTACs

The primary amine of this compound serves as a versatile handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with reactive handle) Coupling1 Amide Coupling POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive handle) Coupling2 Amide Coupling E3_Ligand->Coupling2 DOTA_PEG5_Amine This compound DOTA_PEG5_Amine->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

A general workflow for the synthesis of a this compound-based PROTAC.

Experimental Evaluation of this compound-based PROTACs

A rigorous experimental cascade is necessary to characterize the biological activity of a newly synthesized PROTAC. This includes confirming target engagement, assessing ternary complex formation, and quantifying protein degradation.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of a PROTAC.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Target_Binding Target Binding Assays (e.g., SPR, ITC) Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Target_Binding->Ternary_Complex Confirms ligand binding Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Confirms productive complex Degradation Cellular Degradation Assays (Western Blot, HiBiT) Ubiquitination->Degradation Links to cellular effect Cell_Viability Cell Viability/Apoptosis Assays Degradation->Cell_Viability Assesses functional outcome Off_Target Off-Target Analysis (Proteomics) Degradation->Off_Target Evaluates selectivity

A typical experimental workflow for the evaluation of a PROTAC molecule.
Key Experimental Protocols

1. Ternary Complex Formation Assay (e.g., TR-FRET)

  • Principle: This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used method.

  • Methodology:

    • Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively.

    • In a microplate, incubate the labeled proteins with varying concentrations of the PROTAC.

    • Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

    • The FRET signal, which is proportional to the amount of ternary complex formed, is calculated as the ratio of the acceptor to donor emission.

    • A bell-shaped curve is typically observed, from which the ternary complex formation efficiency can be determined.

2. In Vitro Ubiquitination Assay

  • Principle: This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.

  • Methodology:

    • Assemble a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin antibody or an antibody specific to the target protein (which will show higher molecular weight bands corresponding to ubiquitinated forms).

3. Cellular Degradation Assays (Western Blot)

  • Principle: This is the most common method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

  • Methodology:

    • Culture cells and treat them with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.

4. Off-Target Analysis (Quantitative Proteomics)

  • Principle: To assess the selectivity of the PROTAC, mass spectrometry-based proteomics can be used to identify and quantify changes in the entire cellular proteome.

  • Methodology:

    • Treat cells with the PROTAC at a concentration that induces maximal degradation of the target protein.

    • Lyse the cells, extract the proteins, and digest them into peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

    • Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify thousands of proteins to determine if any other proteins are significantly downregulated, indicating off-target degradation.

Quantitative Data Presentation

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published, the following tables provide representative data for PEG-based PROTACs targeting different proteins to illustrate the expected outcomes of the aforementioned assays.

Table 1: Representative Degradation Data for a PEG-based PROTAC

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0.198
185
1045
10015
100025 (Hook Effect)
DC50 ~12 nM
Dmax ~85%

Table 2: Representative Ternary Complex Formation Data (TR-FRET)

PROTAC Concentration (nM)TR-FRET Ratio
0.11.1
11.8
103.5
1002.2
10001.5

Applications in Targeted Radionuclide Therapy

The DOTA moiety in this compound-based PROTACs can be chelated with therapeutic radionuclides like 177Lu or 90Y. This creates a powerful therapeutic agent that combines targeted protein degradation with localized radiotherapy.

Signaling Pathway: PROTAC-mediated Degradation and Radionuclide Therapy

The following diagram illustrates the dual mechanism of action of a this compound-based PROTAC designed for targeted radionuclide therapy.

Dual_Action_PROTAC cluster_protac_action PROTAC-mediated Degradation cluster_radio_action Targeted Radionuclide Therapy PROTAC DOTA(Radionuclide)-PEG5-Amine-PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation PROTAC_Radio DOTA(Radionuclide)-PEG5-Amine-PROTAC Tumor_Cell Tumor Cell PROTAC_Radio->Tumor_Cell Targets POI Radiation Localized Radiation Tumor_Cell->Radiation delivers DNA_Damage DNA Damage Radiation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Dual mechanism of a DOTA-based PROTAC for degradation and radiotherapy.

Conclusion

This compound is a promising and versatile linker for the development of next-generation PROTACs. Its PEG component offers significant advantages in terms of solubility, permeability, and pharmacokinetic properties, while the DOTA moiety provides a unique opportunity for the creation of theranostic agents that combine targeted protein degradation with radionuclide-based imaging and therapy. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and rigorous evaluation of PROTACs incorporating this innovative linker. As the field of targeted protein degradation continues to evolve, the strategic use of functional linkers like this compound will be instrumental in unlocking the full therapeutic potential of this exciting technology.

References

An In-depth Technical Guide to the Solubility and Stability of DOTA-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of DOTA-PEG5-amine, a bifunctional chelator increasingly utilized in the development of targeted therapeutics and diagnostic agents. Due to its integral role in conjugating proteins, peptides, and other vectors to radiometals for imaging and therapy, a thorough understanding of its physicochemical properties is paramount.

Introduction to this compound

This compound is a molecule that combines three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions, including lanthanides and radionuclides like Gallium-68 and Lutetium-177.[1][2]

  • PEG5 (Pentaethylene Glycol): A short polyethylene (B3416737) glycol linker that enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between the chelator and the conjugated biomolecule.[3][4]

  • Amine (-NH2): A terminal primary amine group that serves as a reactive handle for conjugation to biomolecules, typically through reactions with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1][5]

This trifunctional nature makes this compound a versatile tool in the construction of complex bioconjugates for applications such as PET (Positron Emission Tomography) imaging, SPECT (Single-Photon Emission Computed Tomography) imaging, and targeted radionuclide therapy.[4]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in aqueous biological systems. The presence of the hydrophilic PEG chain significantly enhances its water solubility.[1]

Qualitative Solubility Data

While specific quantitative solubility data in aqueous buffers is not extensively published in peer-reviewed literature, manufacturer technical data sheets provide valuable qualitative information.

SolventSolubilityRemarks
Water SolubleThe hydrophilic PEG chain and the ionizable carboxylic acid and amine groups contribute to its aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO) SolubleCommonly used as a solvent for creating stock solutions. One supplier indicates a solubility of up to 50 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C.[2]
Dimethylformamide (DMF) SolubleAnother organic solvent suitable for dissolving this compound.[1]

Factors Influencing Solubility:

It is important to note that the solubility of this compound can be influenced by several factors, including:

  • pH: The ionization state of the carboxylic acid groups of DOTA and the terminal amine will change with pH, affecting the overall charge and solubility.

  • Salt Form: The compound is often supplied as a hydrochloride (HCl) or trifluoroacetic acid (TFA) salt, which can have different solubility characteristics compared to the free amine.[6][7]

  • Temperature: Solubility in aqueous solutions is generally temperature-dependent.

  • Purity and Formulation: The presence of impurities or different salt forms from various vendors can lead to variations in solubility.[6]

Stability Characteristics

The stability of this compound is crucial for its storage, the reproducibility of conjugation reactions, and the integrity of the final bioconjugate in vivo.

Storage and Handling Stability:

For long-term storage, this compound should be kept in a dry, dark environment at -20°C, where it is reported to be stable for months to years. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended.[6] The compound is generally stable enough for shipping at ambient temperatures for a few weeks.[6] Stock solutions in DMSO can be stored at -20°C for at least one month, and for up to six months at -80°C.[2]

pH and Temperature Stability:

The stability of this compound is influenced by pH and temperature, primarily due to the potential for hydrolysis of the amide bond and degradation of the PEG chain under harsh conditions.

  • Hydrolytic Stability: The amide bond formed upon conjugation is generally stable under physiological conditions. However, extreme pH (highly acidic or alkaline) and elevated temperatures can promote hydrolysis. The ester linkages that can be present in some PEG derivatives are more susceptible to hydrolysis, especially under basic conditions.

  • Thermal Stability: The PEG component of the molecule can undergo thermal degradation at elevated temperatures. This degradation is influenced by the presence of oxygen.

  • Stability of DOTA-Metal Complexes: The DOTA macrocycle forms exceptionally stable complexes with many metal ions.[1] The kinetic inertness of these complexes is a key advantage, as it minimizes the release of potentially toxic free metal ions in vivo.[1] The stability of the metal complex is generally higher than that of the uncomplexed ligand, with the metal ion protecting the DOTA cage from degradation.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound and for its application in bioconjugation and radiolabeling.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Prepare a saturated solution by adding excess this compound to the aqueous buffer (e.g., PBS, pH 7.4). B Equilibrate the suspension on a shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter). B->C D Quantify the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). C->D E Prepare a standard curve with known concentrations of this compound to accurately determine the solubility. G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare solutions of this compound in the desired aqueous buffer at various pH values (e.g., 4, 7.4, 9). B Incubate the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C). A->B C At specified time points, withdraw aliquots from each sample. B->C D Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. C->D E Plot the concentration of this compound versus time to determine the degradation rate constant (k) at each condition. D->E F Use the Arrhenius equation to extrapolate the degradation rate at the desired storage temperature (e.g., 25°C). E->F G cluster_activation Optional Activation Step cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization A Activate the carboxylic acid groups of a bifunctional linker with NHS/EDC if not using a pre-activated DOTA-PEG5-NHS ester. C Add a molar excess of this compound (or its NHS ester) to the antibody solution. A->C B Dissolve the antibody in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5). B->C D Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours). C->D E Purify the DOTA-PEG5-antibody conjugate to remove unreacted this compound and other reagents using size-exclusion chromatography (SEC) or dialysis. D->E F Characterize the conjugate to determine the number of DOTA molecules per antibody (conjugation ratio) using methods like MALDI-TOF mass spectrometry or by measuring the absorbance of a co-conjugated dye. E->F G cluster_prep Preparation cluster_labeling Labeling Reaction cluster_qc Quality Control A Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl. B Prepare a reaction mixture containing the DOTA-PEG5-conjugated biomolecule in a suitable buffer (e.g., sodium acetate, pH 3.5-4.5). A->B C Add the ⁶⁸Ga eluate to the buffered conjugate solution. B->C D Incubate the reaction at an elevated temperature (e.g., 85-95°C) for a short period (e.g., 5-15 minutes). C->D E Determine the radiochemical purity (RCP) of the ⁶⁸Ga-labeled conjugate using methods like radio-TLC or radio-HPLC to ensure high labeling efficiency. D->E

References

A Technical Guide to DOTA-PEG5-Amine for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the theoretical principles, experimental protocols, and critical considerations for the conjugation of DOTA-PEG5-amine to antibodies. Tailored for researchers, scientists, and professionals in drug development, this document details the chemistry, workflow, and characterization of antibody-radionuclide conjugates (ARCs) for applications in molecular imaging and radioimmunotherapy.

Core Components and Their Functions

The this compound linker is a heterobifunctional molecule meticulously designed for the development of ARCs. Its structure comprises three essential components, each with a distinct function.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic cage acts as a highly stable chelator for various diagnostic and therapeutic radionuclides.[1] DOTA forms exceptionally stable complexes with trivalent metals such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), and Copper-64 (⁶⁴Cu), making it a cornerstone for radioimmunotherapy and Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging.[2][3]

  • PEG5 (Polyethylene Glycol, 5 units): The PEG linker is a flexible, hydrophilic spacer. Its incorporation into the conjugate serves several critical pharmacokinetic purposes. PEGylation increases the apparent molecular weight and hydrodynamic radius of the antibody or antibody fragment, which can significantly reduce renal clearance and prolong its circulation time in the bloodstream.[4][5][6] This extended half-life often leads to enhanced tumor uptake.[4][6] Furthermore, the hydrophilic nature of the PEG chain improves the overall solubility of the conjugate and can help minimize non-specific binding in vivo.[7][8]

  • Terminal Amine (-NH₂): The primary amine group is the reactive handle for covalent attachment to the antibody. While this compound itself can be conjugated to a carboxyl group (aspartic or glutamic acid) on an antibody via carbodiimide (B86325) chemistry, a more prevalent and efficient method involves using an amine-reactive derivative, such as a DOTA-PEG5-NHS ester, to target the abundant lysine (B10760008) residues on the antibody surface.[8][9][]

G cluster_0 This compound Structure cluster_1 Component Functions DOTA DOTA Chelator PEG5 PEG5 Linker F_DOTA Radiometal Chelation (e.g., ¹⁷⁷Lu, ⁶⁴Cu, ⁹⁰Y) DOTA->F_DOTA Amine Terminal Amine F_PEG5 Improves Pharmacokinetics - Reduces kidney uptake - Increases solubility - Prolongs circulation PEG5->F_PEG5 F_Amine Reactive Handle for Antibody Conjugation Amine->F_Amine

Caption: Logical relationship of this compound components and their functions.

Theoretical Principles of Antibody Conjugation

The covalent attachment of a DOTA-PEG linker to an antibody is a critical process that must be carefully controlled to preserve the antibody's structural integrity and antigen-binding affinity.[2]

The most common strategy for conjugating DOTA-based linkers to antibodies is through the formation of a stable amide bond with the ε-amino groups of surface-accessible lysine residues.[9][11] Since antibodies typically possess 80-90 lysine residues, this method can lead to heterogeneous products with a varied number of chelators per antibody.[2] The reaction is commonly achieved using an N-hydroxysuccinimide (NHS) ester-activated DOTA-PEG linker. The NHS ester is a highly reactive group that readily couples with primary amines at a slightly alkaline pH (8.0–9.0) to form a stable amide linkage.[]

G Amine-Reactive Conjugation via NHS Ester Ab Antibody-Lysine (-NH₂) Conjugate DOTA-PEG-Antibody (Stable Amide Bond) Ab->Conjugate pH 8.0 - 9.0 Amide Bond Formation DOTA_NHS DOTA-PEG-NHS Ester DOTA_NHS->Conjugate Byproduct NHS Byproduct

Caption: Reaction scheme for conjugating a DOTA-PEG-NHS ester to an antibody's lysine residue.

The success of the conjugation is governed by several factors that must be optimized to achieve the desired degree of labeling (DOL) while maintaining the antibody's biological function.

  • Molar Ratio (Linker:Antibody): This is a crucial parameter. A high molar excess of the DOTA linker can lead to a high DOL, which may alter the antibody's isoelectric point, increase aggregation, and enhance non-specific uptake by organs like the liver and spleen.[7][12] Conversely, a low ratio may result in insufficient specific activity for therapeutic or imaging purposes.[3] Optimization is essential, with studies often testing ratios from 5:1 to 100:1.[3][13]

  • pH: The reaction pH influences the reactivity of the target functional groups. For NHS ester reactions with primary amines, a pH range of 8.0 to 9.0 is optimal to ensure the lysine amine is deprotonated and nucleophilic.[]

  • Buffer Composition: The conjugation buffer must be free of extraneous primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.[14] Buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate are commonly used.[][14]

  • Temperature and Time: Conjugation reactions are typically performed for 1-2 hours at room temperature or overnight at 4°C to ensure completion while minimizing protein degradation.[3][14]

Experimental Workflow and Protocols

A standardized workflow ensures reproducibility and yields a high-quality DOTA-antibody conjugate. The process involves antibody preparation, conjugation, purification, and thorough characterization.

G node_start Start: Unconjugated Antibody node_prep 1. Antibody Preparation - Remove interfering substances - Buffer exchange to reaction buffer node_start->node_prep node_conj 2. Conjugation Reaction - Add DOTA-PEG-NHS Ester - Incubate (e.g., 1h @ RT) node_prep->node_conj node_quench 3. Quench Reaction (Optional) - Add Tris or Hydroxylamine node_conj->node_quench node_purify 4. Purification - Size-Exclusion Chromatography (SEC) - Remove excess linker & aggregates node_quench->node_purify node_char 5. Characterization - DOL (Mass Spec) - Purity (SEC-HPLC) - Immunoreactivity (ELISA) node_purify->node_char node_end End: Purified & Characterized DOTA-Antibody Conjugate node_char->node_end

Caption: Standard experimental workflow for DOTA-antibody conjugation.

  • Objective: To remove amine-containing contaminants and exchange the antibody into a suitable reaction buffer.

  • Materials: Antibody solution, 0.1 M Sodium Bicarbonate buffer (pH 8.5), centrifugal filter unit (e.g., Amicon Ultra, 30 kDa MWCO).

  • Procedure: a. Pre-rinse the centrifugal filter unit membrane with reaction buffer. b. Add the antibody solution to the filter unit and dilute with the reaction buffer. c. Centrifuge according to the manufacturer's instructions to concentrate the antibody. d. Discard the flow-through. Repeat the wash and concentration step at least three times to ensure complete buffer exchange. e. Recover the purified antibody and determine its concentration using a NanoDrop spectrophotometer at 280 nm (A280). Adjust the concentration to 2-10 mg/mL.[3][14]

  • Objective: To covalently link the DOTA-PEG linker to the antibody.

  • Materials: Prepared antibody, DOTA-PEG-NHS ester, anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: a. Allow the vial of DOTA-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of the DOTA-PEG-NHS ester in anhydrous DMSO immediately before use.[14] c. Calculate the volume of the linker stock solution needed to achieve the desired molar ratio (e.g., 20:1 linker:antibody). d. While gently stirring the antibody solution, slowly add the calculated volume of the DOTA-PEG-NHS ester solution. e. Incubate the reaction for 1 hour at room temperature or for 20 hours at 4°C with continuous gentle mixing.[3][14]

  • Objective: To separate the DOTA-antibody conjugate from unreacted linker and potential aggregates.

  • Materials: Conjugation reaction mixture, SEC column (e.g., PD-10 desalting column or an HPLC system with an SEC column), elution buffer (e.g., PBS or 0.1 M Sodium Acetate, pH 5.6).[3][7]

  • Procedure: a. Equilibrate the SEC column with at least five column volumes of the chosen elution buffer. b. Apply the entire reaction mixture to the top of the column. c. Elute the sample with the buffer and collect fractions. d. Monitor the eluate for protein content by measuring absorbance at 280 nm. The antibody conjugate will typically elute first in the void volume, followed by the smaller, unreacted linker molecules. e. Pool the protein-containing fractions corresponding to the monomeric antibody conjugate.

Data Presentation and Analysis

Quantitative analysis is paramount for ensuring the quality, consistency, and efficacy of the final conjugate. The following tables summarize typical data from conjugation experiments.

Table 1: Example Reaction Conditions for DOTA-Antibody Conjugation

Parameter Condition 1 Condition 2 Reference
Antibody Trastuzumab Rituximab [3],[13]
Linker DOTA-NHS ester DOTA-NHS ester [3],[13]
Linker:Antibody Ratio 20:1 (molar) 100:1 (molar) [3],[13]
Antibody Conc. 10 mg/mL 10 mg/mL [3],[13]
Reaction Buffer 0.1 M Borate-buffered saline Carbonate buffer [3],[13]
Reaction pH Not specified Not specified
Temperature 4°C 37°C [3],[13]

| Time | 20 hours | 1.5 hours |[3],[13] |

Table 2: Impact of DOTA:Antibody Ratio on Conjugate Properties

Initial Molar Ratio Resulting DOL/CAR* Immunoreactivity Non-Specific Uptake Reference
Low (e.g., 5:1 - 10:1) 1 - 5 Typically preserved Lower [11],[13]
Medium (e.g., 20:1 - 40:1) 3 - 8 May show slight decrease Moderate [11]
High (e.g., >50:1) >8 Often decreased Increased (liver, spleen) [7],[12],[11]

*Degree of Labeling (DOL) or Chelator-to-Antibody Ratio (CAR)

Table 3: Representative Biodistribution Data of DOTA-PEGylated Antibody Fragments

Conjugate Time (p.i.) Tumor Uptake (%ID/g) Kidney Uptake (%ID/g) Tumor:Blood Ratio Reference
Non-PEGylated Diabody 24 h 22 98 >46:1 [4]
DOTA-PEG3400-Diabody 24 h 46 8.4 2:1 [4]
DOTA-PEG48-Diabody (site-specific) 24 h ~80 Low 8:1 [6]

%ID/g = percent injected dose per gram of tissue; p.i. = post-injection

Characterization and Quality Control

After purification, the DOTA-antibody conjugate must be rigorously characterized.

  • Degree of Labeling (DOL): The average number of DOTA molecules per antibody is a critical quality attribute. It is most accurately determined using mass spectrometry (MALDI-TOF or LC-MS), which can resolve antibody species with different numbers of attached linkers.[9][15][16]

  • Purity and Aggregation: Analytical SEC-HPLC is the gold standard for determining the purity of the conjugate and quantifying the presence of high-molecular-weight aggregates.[7] Aggregate removal is crucial, as they can lead to rapid clearance by the reticuloendothelial system and increased non-specific organ uptake.[7]

  • Immunoreactivity: An essential test to confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. This is typically assessed using methods like ELISA or flow cytometry by comparing the binding affinity of the conjugated antibody to that of the unmodified antibody.[12][17]

  • Radiolabeling Efficiency and Stability: The final step before in vivo use is to label the conjugate with the desired radionuclide. The efficiency of radiometal incorporation is measured, and the stability of the radiolabeled conjugate is tested in serum over time to ensure the radiometal remains firmly chelated by the DOTA cage.[2][17]

References

Methodological & Application

Application Notes and Protocols for DOTA-PEG5-Amine Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used due to its ability to form highly stable complexes with a variety of trivalent radiometals such as Gallium-68, Lutetium-177, and Indium-111.[1][2] The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as a PEG5, between the DOTA cage and the peptide can enhance the pharmacokinetic properties of the final conjugate, improving water solubility and in vivo stability.[3][]

This document provides a detailed protocol for the conjugation of DOTA-PEG5-amine to a peptide, a common strategy where the amine group of the linker is coupled to a carboxylic acid on the peptide.

Core Principles of Conjugation

The fundamental reaction involves the formation of a stable amide bond between the primary amine of the this compound linker and a carboxylic acid group on the target peptide.[5] This carboxylic acid can be the C-terminus of the peptide or the side chain of an acidic amino acid like aspartic acid or glutamic acid. To facilitate this reaction, the carboxylic acid is typically "activated" using coupling agents to make it more susceptible to nucleophilic attack by the amine.[5]

Signaling Pathway Application: GRPr-Targeted Imaging

DOTA-conjugated peptides are often designed to target specific cell surface receptors for imaging or therapy. For example, bombesin (B8815690) (BBN) analogs can be conjugated with DOTA for imaging tumors that overexpress the gastrin-releasing peptide receptor (GRPr).[6][7] Upon injection, the peptide conjugate circulates in the bloodstream and binds to GRPr on tumor cells. The chelated radiometal then allows for visualization of the tumor via Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

GRPr_Signaling cluster_circulation Circulation cluster_cell Tumor Cell Peptide_Conjugate DOTA-PEG5-Peptide (e.g., Bombesin analog) GRPr GRPr Receptor Peptide_Conjugate->GRPr Binding Internalization Receptor-Mediated Endocytosis GRPr->Internalization Activation Imaging_Signal PET/SPECT Signal (from chelated radiometal) Internalization->Imaging_Signal

Caption: GRPr-targeted peptide conjugate binding and internalization for imaging.

Experimental Workflow

The overall process for producing a this compound conjugated peptide involves several key stages: peptide synthesis, the conjugation reaction itself, purification of the conjugate, and finally, characterization to confirm its identity and purity.

experimental_workflow cluster_synthesis Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide_Synth Peptide Synthesis (with free COOH) Activation Activate Peptide COOH (e.g., with HATU/DIPEA) Peptide_Synth->Activation Reagent_Prep Reagent Preparation (this compound, Buffers, Coupling Agents) Reagent_Prep->Activation Coupling Couple this compound Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purification Purify Conjugate (RP-HPLC) Quenching->Purification Characterization Characterize (Mass Spectrometry, HPLC) Purification->Characterization Lyophilization Lyophilize Product Characterization->Lyophilization

Caption: Workflow for this compound peptide conjugation.

Detailed Experimental Protocol

This protocol describes the solution-phase conjugation of this compound to a peptide with an available carboxylic acid group.

Materials and Reagents
  • Custom peptide with a free carboxylic acid group (C-terminus or side chain)

  • This compound[8]

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile (B52724) (ACN), Milli-Q Water

  • Purification: Trifluoroacetic acid (TFA), Reversed-phase HPLC system (preparative and analytical)

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step 1: Peptide and Reagent Preparation
  • Synthesize the desired peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring the target carboxylic acid for conjugation is not protected in the final cleaved product.[6]

  • Purify the crude peptide by preparative RP-HPLC and confirm its identity and purity via mass spectrometry and analytical HPLC.

  • Lyophilize the purified peptide to obtain a stable powder.

  • Dissolve a known quantity of the lyophilized peptide in anhydrous DMF to a final concentration of approximately 10-20 mg/mL.

  • Dissolve this compound in anhydrous DMF.

  • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.5 M).

  • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 2 M).

Step 2: Conjugation Reaction

This step involves the activation of the peptide's carboxylic acid followed by coupling with the this compound.

  • In a clean reaction vial, add the dissolved peptide solution.

  • Add HATU (1.5 to 3 equivalents relative to the peptide) to the vial.[5]

  • Add DIPEA (3 to 6 equivalents relative to the peptide) to the vial.[6]

  • Allow the activation reaction to proceed for 15-20 minutes at room temperature with gentle stirring.[6]

  • Add this compound (1.5 to 2 equivalents relative to the peptide) to the activated peptide mixture.[9]

  • Let the coupling reaction proceed for 2 to 5 hours at room temperature. The reaction progress can be monitored by analytical HPLC or LC-MS.[6][9]

Step 3: Purification of the DOTA-Peptide Conjugate
  • Once the reaction is complete, quench it by adding a small amount of water.

  • Dilute the reaction mixture with an appropriate volume of the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

  • Purify the DOTA-peptide conjugate using preparative RP-HPLC on a C18 column.[7][10]

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be a linear increase from 5% to 95% acetonitrile over 30-40 minutes.[6]

  • Collect fractions corresponding to the main product peak.

Step 4: Characterization and Storage
  • Analyze the collected fractions using analytical RP-HPLC to assess purity.[6]

  • Confirm the identity of the product by determining its molecular weight using mass spectrometry (ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the DOTA-PEG5-peptide conjugate.[10]

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

  • Store the lyophilized conjugate at -20°C or -80°C to ensure long-term stability.[11]

Data Presentation

The success of the conjugation can be quantified at several stages. The following tables provide a template for presenting typical data.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents (relative to Peptide)
Peptide1.0
This compound1.5 - 2.0
HATU1.5 - 3.0
DIPEA3.0 - 6.0

Table 2: Typical Reaction and Purification Parameters

ParameterValue / Condition
Reaction SolventAnhydrous DMF
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time2 - 5 hours
Purification MethodPreparative Reversed-Phase HPLC (C18 column)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Typical Gradient5-95% B over 30-40 minutes

Table 3: Characterization Results

Analysis MethodExpected Outcome
Analytical HPLC Purity>95%
Mass Spectrometry (ESI-MS)Observed [M+H]+ matches calculated molecular weight of the DOTA-PEG5-peptide conjugate
Yield (after purification)30 - 60% (highly dependent on peptide sequence and reaction scale)

Concluding Remarks

This protocol provides a robust framework for the successful conjugation of this compound to peptides. Optimization of molar ratios, reaction times, and purification gradients may be necessary depending on the specific properties of the peptide. Proper characterization is essential to ensure the final product is of high purity and correct identity, which is a prerequisite for subsequent radiolabeling and in vitro or in vivo studies.

References

Application Notes and Protocols for Radiolabeling DOTA-PEG5-amine with Gallium-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of DOTA-PEG5-amine with Gallium-68 (⁶⁸Ga), a critical process for the development of novel PET imaging agents. The following sections outline the necessary materials, step-by-step procedures for radiolabeling and quality control, and expected outcomes based on established literature for similar DOTA-conjugated molecules.

Introduction

Gallium-68 is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[1][2][3] The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms stable complexes with ⁶⁸Ga.[4][5][6] The this compound conjugate combines the ⁶⁸Ga-chelating capability of DOTA with a polyethylene (B3416737) glycol (PEG) linker, which can improve the pharmacokinetic properties of the final radiopharmaceutical, and a terminal amine group for potential further conjugation. This protocol details the manual radiolabeling procedure, purification, and quality control of [⁶⁸Ga]Ga-DOTA-PEG5-amine.

Materials and Reagents

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • Trace metal-free water

  • Trace metal-free hydrochloric acid (HCl), 0.1 M

  • Sodium acetate (B1210297) buffer (e.g., 0.25 M or 1 M), pH 4.0-5.0

  • C18 Sep-Pak® light cartridges or equivalent solid-phase extraction (SPE) cartridges

  • Ethanol (B145695), absolute

  • Saline solution, sterile (0.9% NaCl)

  • Reaction vial (e.g., V-shaped, low protein binding)

  • Heating block or water bath

  • Dose calibrator

  • Radio-TLC scanner or radio-HPLC system

  • ITLC-SG strips

  • Mobile phase for radio-TLC (e.g., 1 M ammonium (B1175870) acetate:methanol (1:1))[7][8]

  • Sterile filters (0.22 µm)

Experimental Protocols

Elution of ⁶⁸Ga from the Generator
  • Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions using 0.1 M HCl.

  • Collect the ⁶⁸GaCl₃ eluate in a sterile, trace metal-free vial.

  • Measure the activity of the eluate using a dose calibrator.

  • For optimal labeling, a fractionated elution can be performed to collect the highest concentration of ⁶⁸Ga in the smallest volume.[9][10]

Radiolabeling of this compound with ⁶⁸Ga

The following diagram illustrates the general workflow for the radiolabeling process.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_qc Quality Control A Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) C Add ⁶⁸GaCl₃ to Reaction Vial A->C B Prepare Reaction Vial: This compound + Buffer B->C D Incubate at 90-95°C for 5-15 min C->D Adjust pH to 4.0-4.5 E SPE Purification (C18 Cartridge) D->E F Radio-TLC / Radio-HPLC E->F G Sterile Filtration F->G H Final Product: [⁶⁸Ga]Ga-DOTA-PEG5-amine G->H

Caption: Workflow for ⁶⁸Ga-DOTA-PEG5-amine Radiolabeling.

  • In a sterile reaction vial, add a specific amount of this compound (typically 10-50 µg).

  • Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0-4.5.[7][10]

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the this compound and buffer.

  • Gently mix the solution.

  • Incubate the reaction mixture at 90-95°C for 5-15 minutes.[7][11][12]

  • After incubation, allow the vial to cool to room temperature.

The following table summarizes typical reaction parameters for radiolabeling DOTA-conjugates with ⁶⁸Ga.

ParameterTypical ValueReference(s)
Precursor Amount10-50 µg[11]
pH3.5 - 4.5[7][10][13]
Temperature90 - 100 °C[7][11][13]
Incubation Time5 - 30 min[7][11][13]
Volume< 1.5 mL
Purification of [⁶⁸Ga]Ga-DOTA-PEG5-amine

Purification is often necessary to remove unchelated ⁶⁸Ga³⁺ and other impurities.[12] Solid-phase extraction (SPE) using a C18 cartridge is a common and rapid method.[12][14]

  • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

  • Load the crude radiolabeling reaction mixture onto the conditioned C18 cartridge. The [⁶⁸Ga]Ga-DOTA-PEG5-amine will be retained on the cartridge, while unbound hydrophilic ⁶⁸Ga species will pass through.

  • Wash the cartridge with sterile water (5-10 mL) to remove any remaining unbound ⁶⁸Ga.

  • Elute the purified [⁶⁸Ga]Ga-DOTA-PEG5-amine from the cartridge using a small volume of ethanol (0.5-1 mL).

  • The final product can be diluted with sterile saline or a suitable buffer for injection, ensuring the final ethanol concentration is below 10%.[11]

Quality Control

Quality control is essential to ensure the purity and identity of the final radiopharmaceutical product.[1][15][16][17][18]

The logical flow of the quality control process is depicted below.

QC_Workflow cluster_tests QC Tests start Final Product rcp Radiochemical Purity (RCP) Radio-TLC | Radio-HPLC start->rcp ph pH Measurement pH strip or meter start->ph visual Visual Inspection Clarity and color start->visual sterility Sterility Test Incubation start->sterility endotoxin Endotoxin Test LAL test start->endotoxin pass Product Release rcp->pass >95% fail Reject Batch rcp->fail <95% ph->pass Physiological range ph->fail Out of range visual->pass Clear, colorless visual->fail Particulates/Color sterility->pass No growth sterility->fail Growth endotoxin->pass < Limit endotoxin->fail > Limit

Caption: Quality Control Workflow for [⁶⁸Ga]Ga-DOTA-PEG5-amine.

Radiochemical Purity (RCP):

  • Radio-TLC: Spot a small amount of the final product on an ITLC-SG strip. Develop the strip using a mobile phase such as 1 M ammonium acetate:methanol (1:1).[7][8] In this system, the [⁶⁸Ga]Ga-DOTA-PEG5-amine complex migrates with the solvent front (Rf ≈ 0.9-1.0), while free ⁶⁸Ga remains at the origin (Rf ≈ 0-0.1).[8]

  • Radio-HPLC: High-performance liquid chromatography can also be used for more precise quantification of radiochemical purity.[15][17] However, issues with non-specific binding of unbound ⁶⁸Ga to C18 columns have been reported, which may require specific mobile phase compositions to mitigate.[15]

Other Quality Control Parameters:

  • pH: The pH of the final formulation should be measured to ensure it is within a physiologically acceptable range (typically 4.5-7.5).

  • Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

  • Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and meet the required limits for bacterial endotoxins.

The following table summarizes the expected quality control specifications for [⁶⁸Ga]Ga-DOTA-PEG5-amine.

ParameterSpecificationMethodReference(s)
Radiochemical Purity> 95%Radio-TLC / Radio-HPLC[12][17]
pH4.5 - 7.5pH meter or strip
AppearanceClear, colorless solutionVisual Inspection
SterilitySterileMembrane Filtration
Bacterial EndotoxinsAs per pharmacopeiaLAL Test

Stability

The stability of the radiolabeled conjugate should be assessed over time.

  • In Vitro Stability: The stability of [⁶⁸Ga]Ga-DOTA-PEG5-amine can be evaluated by incubating the final product in saline and in human or murine serum at 37°C for up to 4 hours.[7][13] Aliquots should be taken at various time points (e.g., 30, 60, 120, 240 minutes) and analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled compound. DOTA complexes with Gallium are generally stable.[4][5][6][19] Studies with similar ⁶⁸Ga-DOTA conjugates have shown high stability, with radiochemical purity remaining above 95% for several hours.[7][13]

Time PointStability in Saline (% Intact)Stability in Serum (% Intact)
0 min> 98%> 98%
60 min> 97%> 96%
120 min> 96%> 95%
240 min> 95%> 95%
(Note: These are representative values based on published data for other ⁶⁸Ga-DOTA conjugates and should be confirmed experimentally for this compound.)

Conclusion

The protocol described provides a reliable method for the preparation of [⁶⁸Ga]Ga-DOTA-PEG5-amine with high radiochemical purity. Adherence to the optimized reaction conditions and rigorous quality control are crucial for obtaining a product suitable for preclinical and potentially clinical research in PET imaging. The use of automated synthesis modules can further enhance the reproducibility and safety of this process.[12][20]

References

Application Notes and Protocols: DOTA-PEG5-amine Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of chelating agents to monoclonal antibodies (mAbs) is a cornerstone for the development of targeted radiopharmaceuticals used in both diagnostic imaging (PET, SPECT) and radioimmunotherapy. This document provides a detailed protocol for the conjugation of DOTA-PEG5-amine to an antibody. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide range of radiometals. The inclusion of a polyethylene (B3416737) glycol (PEG) linker, in this case with five repeating units (PEG5), enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.

The this compound linker possesses a terminal primary amine, which allows for its conjugation to the carboxyl groups (present on aspartic and glutamic acid residues) of an antibody. This is achieved using a "zero-length" carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond. This two-step EDC/Sulfo-NHS method provides a robust and efficient strategy for producing antibody-chelate conjugates ready for radiolabeling.

Chemical Principle

The conjugation process involves two primary stages. First, the carboxyl groups on the antibody are activated with EDC and Sulfo-NHS at a slightly acidic pH. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. The addition of Sulfo-NHS converts this unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester. In the second step, the pH is raised, and the this compound is added. The primary amine of the linker then nucleophilically attacks the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable amide bond between the antibody and the chelator.

G cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.5) Ab_COOH Antibody-COOH (Carboxyl Group) Intermediate Amine-Reactive Intermediate (Sulfo-NHS Ester) Ab_COOH->Intermediate + EDC + Sulfo-NHS EDC EDC Sulfo_NHS Sulfo-NHS DOTA_Amine DOTA-PEG5-NH2 Final_Product Antibody-DOTA Conjugate (Stable Amide Bond) Intermediate->Final_Product + DOTA-PEG5-NH2 Byproduct1 EDC Byproduct (Isourea) Intermediate->Byproduct1 Byproduct2 Sulfo-NHS Final_Product->Byproduct2

Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated antibody conjugation.

Experimental Protocols

Materials and Reagents

Proper preparation and quality of reagents are critical for successful conjugation. All buffers should be prepared with metal-free water and filtered.

Reagent / Material Supplier Example Purpose Preparation / Notes
Monoclonal Antibody (mAb)N/ATarget molecule for conjugationMust be purified and free of amine-containing stabilizers (e.g., Tris, glycine, BSA).
This compoundBroadPharm (BP-24067)Chelating agent with linkerStore desiccated at -20°C. Equilibrate to room temperature before use.
EDC (EDAC)Thermo Fisher (22980)Carbodiimide crosslinkerStore desiccated at -20°C. Highly moisture-sensitive. Prepare fresh solution immediately before use.
Sulfo-NHSThermo Fisher (24510)Stabilizes EDC-activated intermediateStore desiccated at -20°C. Equilibrate to room temperature before use.
Activation BufferN/ABuffer for carboxyl activation0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5. Must be amine- and carboxylate-free.
Coupling BufferN/ABuffer for amine coupling reaction1X Phosphate-Buffered Saline (PBS), pH 7.4. Must be amine-free.
Quenching SolutionN/AStops the conjugation reaction1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
Purification ColumnsCytiva (Sephadex G-25)Removal of excess reagentsSize-Exclusion Chromatography (SEC) / Desalting columns (e.g., PD-10).
Centrifugal FiltersMillipore (Amicon Ultra)Buffer exchange and concentrationSelect a molecular weight cutoff (MWCO) appropriate for the antibody (e.g., 50 kDa).
Detailed Methodology

The following workflow outlines the key steps from antibody preparation to final conjugate purification.

G prep_node prep_node react_node react_node purify_node purify_node qc_node qc_node A 1. Antibody Preparation (Buffer Exchange into MES) B 2. Activation Reaction (Add EDC / Sulfo-NHS) A->B Incubate 15-30 min, RT C 3. pH Adjustment & Coupling (Add Coupling Buffer & this compound) B->C Incubate 2h, RT or 4h, 4°C D 4. Quench Reaction (Add Tris or Hydroxylamine) C->D Incubate 15 min, RT E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization & QC E->F

Application Notes and Protocols for Solid-Phase Synthesis of DOTA-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of DOTA-peptides. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used for complexing radiometals for applications in nuclear medicine, including Positron Emission Tomography (PET) imaging and Peptide Receptor Radionuclide Therapy (PRRT). Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the preparation of high-purity DOTA-conjugated peptides.

Introduction to Solid-Phase DOTA-Peptide Synthesis

The conjugation of DOTA to a peptide on a solid support streamlines the synthetic process, minimizing purification steps and allowing for precise control over the final product. The most common strategy involves standard Fmoc-based SPPS to assemble the peptide chain, followed by the coupling of a protected DOTA derivative to the N-terminus or a side chain of an amino acid (e.g., lysine) before cleavage from the resin. This approach offers several advantages over solution-phase conjugation, including improved yields and purity of the final DOTA-peptide conjugate.[1][2]

DOTA-peptides, such as DOTA-TATE, DOTA-NOC, and DOTA-TOC, are analogues of somatostatin (B550006) and are extensively used for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[3] When labeled with radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for PRRT, these peptides enable targeted delivery of radiation to tumor cells.[4][5]

Experimental Protocols

This section details the key experimental procedures for the solid-phase synthesis of DOTA-peptides, from peptide chain assembly to final purification and characterization.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% v/v in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol (B129727), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[2]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 2 minutes, repeating this step three times. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 equivalents to the resin loading), HBTU (4 equivalents), and DIPEA (8 equivalents) in DMF. Add this solution to the deprotected resin and agitate for 60 minutes. Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.[2]

  • Washing: After successful coupling, wash the resin with DMF (3 times), DCM (4 times), and methanol (4 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for DOTA conjugation.

Protocol 2: On-Resin DOTA Conjugation

This protocol describes the coupling of a commercially available DOTA-tri-t-Bu-ester to the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • DOTA-tris(t-Bu)ester

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: DIPEA

  • DMF

Procedure:

  • Activation of DOTA: Pre-activate DOTA-tris(t-Bu)ester (3 equivalents to the resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 15 minutes.[2]

  • Coupling to Peptide-Resin: Add the activated DOTA solution to the peptide-resin and agitate for 5 hours at room temperature.[2]

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. A negative result indicates successful conjugation. Once complete, wash the DOTA-peptide-resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection

This protocol details the cleavage of the DOTA-peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • DOTA-peptide-resin

  • Cleavage Cocktail (e.g., Reagent B or Reagent H)

  • Cold diethyl ether

  • Centrifuge

Cleavage Cocktail Compositions:

ReagentCompositionApplication Notes
Reagent B Trifluoroacetic acid (TFA) (88% v/v), Phenol (5% v/v), Water (5% v/v), Triisopropylsilane (TIS) (2% v/v)[7]An "odorless" cocktail where TIS scavenges cationic species. Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), 1,2-Ethanedithiol (EDT) (2.5% w/w), Water (3% w/w), Dimethylsulfide (DMS) (2% w/w), Ammonium iodide (1.5% w/w)[8]Specifically designed to minimize the oxidation of methionine residues during cleavage. Can be used for peptides containing cysteine residues, with the potential for in situ disulfide bond formation with extended cleavage times.[8]
Reagent K TFA (82.5% v/v), Phenol (5% v/v), Water (5% v/v), Thioanisole (5% v/v), 1,2-Ethanedithiol (EDT) (2.5% v/v)A commonly used cocktail for peptides containing sensitive residues like cysteine, methionine, tryptophan, and tyrosine.[7]

Procedure:

  • Resin Preparation: Wash the dried DOTA-peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Suspend the resin in the chosen cleavage cocktail (e.g., 10 mL of Reagent B per gram of resin) and stir at room temperature for 2-4 hours.[7][9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude DOTA-peptide.[9]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

This protocol outlines the purification of the crude DOTA-peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.

Materials:

  • Crude DOTA-peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it onto the C18 column. Purify the peptide using a linear gradient of mobile phase B. A typical gradient might be 5% to 95% B over 30 minutes at a flow rate of 1.1 mL/min.[2]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final DOTA-peptide as a white powder.

  • Characterization: Confirm the identity of the purified DOTA-peptide by mass spectrometry to ensure the molecular weight matches the theoretical value.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the solid-phase synthesis of DOTA-peptides.

Table 1: On-Resin DOTA Conjugation Efficiency

DOTA DerivativeCoupling ReagentsReaction Time (h)Coupling EfficiencyReference
DOTA-tris(t-Bu)esterHBTU/DIPEA5>99% (Kaiser test negative)[2]
DOTA-tris(t-Bu)esterHATU/HOAt/NMM4-24~93% (overall yield)[10]

Table 2: Cleavage and Deprotection Yields

Peptide Sequence (example)Cleavage CocktailCleavage Time (h)Crude Yield (%)Reference
DOTA-Val-Glu-Asp95% TFA / 2.5% water / 2.5% thioanisole0.6785[10]
DOTA-peptide (unspecified)Reagent H351 (reduced form)[8]

Table 3: Purification and Final Yields

PeptidePurification MethodFinal Purity (%)Overall Yield (%)Reference
DOTA-Bombesin analoguesRP-HPLC>9518-37[11]
NBC759 peptideRP-HPLC>9578 (manual synthesis)[12]

Table 4: ⁶⁸Ga Radiolabeling of DOTA-Peptides

DOTA-PeptidepHTemperature (°C)Incubation Time (min)Radiolabeling Efficiency (%)Reference
DOTA-TBIA1013-3.5100586-96[13]
DOTA-[Thi⁸, Met(O₂)¹¹]SP3.5-4.0951593 ± 2[14]
DOTA-Ahx-VGB3N/AN/AN/A>95[15]
DOTA-P5N/AN/A<20>95[16]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a DOTA-peptide.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat n-1 times Wash1->Repeat Repeat->Fmoc_Deprotection Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection DOTA_Coupling 6. On-Resin DOTA Conjugation Final_Deprotection->DOTA_Coupling Wash2 7. Washing DOTA_Coupling->Wash2 Cleavage 8. Cleavage & Deprotection Wash2->Cleavage Purification 9. HPLC Purification Cleavage->Purification Characterization 10. Characterization (MS) Purification->Characterization Final_Product Pure DOTA-Peptide Characterization->Final_Product

Caption: General workflow for solid-phase synthesis of DOTA-peptides.

Signaling Pathway

DOTA-peptides like DOTA-TATE exert their therapeutic effect by targeting somatostatin receptors (SSTRs), which are frequently overexpressed on neuroendocrine tumor cells. The binding of the DOTA-peptide to SSTRs triggers a cascade of intracellular events.

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOTA_Peptide DOTA-Peptide (e.g., DOTA-TATE) SSTR Somatostatin Receptor (SSTR) DOTA_Peptide->SSTR Binding G_Protein Gi Protein SSTR->G_Protein Activation Tyrosine_Phosphatases Tyrosine Phosphatases (e.g., SHP-1) SSTR->Tyrosine_Phosphatases Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Inhibition K_Channels K+ Channels G_Protein->K_Channels Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest MAPK_Pathway MAPK Pathway (e.g., ERK1/2) MAPK_Pathway->Cell_Cycle_Arrest PI3K_AKT_Pathway PI3K/AKT Pathway Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis Inhibition of pro-survival signals Tyrosine_Phosphatases->MAPK_Pathway Inhibition Tyrosine_Phosphatases->PI3K_AKT_Pathway Inhibition

Caption: Simplified somatostatin receptor signaling pathway.

Upon binding of a DOTA-peptide agonist like DOTA-TATE to SSTRs, the associated inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[17] Furthermore, SSTR activation can modulate ion channel activity, leading to an influx of K⁺ and an inhibition of Ca²⁺ channels.[17] SSTRs can also activate phosphotyrosine phosphatases (PTPs), such as SHP-1, which in turn can dephosphorylate and inactivate signaling molecules in growth factor pathways like the MAPK/ERK and PI3K/Akt pathways.[1] Collectively, these signaling events lead to anti-proliferative effects, cell cycle arrest, and induction of apoptosis in tumor cells.[4] In the context of PRRT with ¹⁷⁷Lu-DOTA-TATE, the internalized radiopharmaceutical delivers a cytotoxic dose of radiation, causing DNA damage and ultimately leading to tumor cell death.[4][18]

References

Application Notes and Protocols: DOTA-PEG5-amine for PET Imaging Agent Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-PEG5-amine is a bifunctional chelator that serves as a critical component in the development of targeted Positron Emission Tomography (PET) imaging agents. It incorporates a DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid) cage for the stable chelation of radiometals, such as Gallium-68 (⁶⁸Ga), and a polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group. The PEG5 linker enhances solubility and improves the pharmacokinetic profile of the resulting radiopharmaceutical, while the amine group provides a reactive handle for covalent conjugation to targeting biomolecules like peptides and antibodies. This document provides detailed protocols for the use of this compound in the preparation and evaluation of PET imaging agents.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₈H₅₄N₆O₁₂
Molecular Weight 666.76 g/mol
Structure DOTA - PEG₅ - NH₂
Chelator DOTA
Linker 5-unit Polyethylene Glycol
Reactive Group Primary Amine (-NH₂)

Experimental Protocols

Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group via amide bond formation.

Materials:

  • This compound

  • Targeting peptide with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC grade water and acetonitrile

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Activation of Peptide Carboxylic Acid:

    • Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated peptide.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated peptide solution.

    • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, dilute the reaction mixture with 0.1% TFA in water.

    • Purify the DOTA-PEG5-peptide conjugate using preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions containing the pure product.

G Workflow for this compound Conjugation to a Peptide peptide Targeting Peptide (with -COOH) activation Activate with DCC/NHS in DMF peptide->activation activated_peptide NHS-activated Peptide activation->activated_peptide conjugation Conjugation Reaction (Amide Bond Formation) activated_peptide->conjugation dota_peg This compound in DMF with DIPEA dota_peg->conjugation purification HPLC Purification conjugation->purification final_product DOTA-PEG5-Peptide Conjugate purification->final_product G Workflow for ⁶⁸Ga Radiolabeling cluster_0 Preparation cluster_1 Labeling generator ⁶⁸Ge/⁶⁸Ga Generator elution Elute with 0.1 M HCl generator->elution purification Purify ⁶⁸Ga³⁺ (e.g., C18 cartridge) elution->purification reaction Incubate at 95°C for 10-15 min purification->reaction conjugate DOTA-PEG5-Biomolecule conjugate->reaction buffer Sodium Acetate Buffer (pH 3.5-4.5) buffer->reaction qc [⁶⁸Ga]Ga-DOTA-PEG5-Biomolecule reaction->qc Quality Control (Radio-TLC/HPLC) G Targeted PET Imaging Principle cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment tracer [⁶⁸Ga]Ga-DOTA-PEG5-Biomolecule binding Binding tracer->binding tumor_cell Tumor Cell receptor Target Receptor receptor->binding pet_signal PET Signal Detection binding->pet_signal Positron Emission

Application Notes and Protocols for DOTA-PEG5-amine in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-PEG5-amine is a bifunctional chelator that serves as a critical component in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This molecule incorporates three key functional moieties:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radionuclides, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) for targeted radionuclide therapy.[1][2][3]

  • PEG5 (Pentaethylene Glycol): A short polyethylene (B3416737) glycol linker that enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[4][5] PEGylation can prolong the circulation half-life and reduce the immunogenicity of the therapeutic agent.[4][6][7]

  • Amine (-NH₂): A primary amine group that provides a reactive site for covalent conjugation to targeting biomolecules, such as antibodies, peptides, or small molecules.[8][9] This conjugation is typically achieved through amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters.[8][9][10]

These application notes provide detailed protocols for the use of this compound in the synthesis of targeted radiopharmaceuticals, from conjugation and radiolabeling to preclinical evaluation.

I. Conjugation of this compound to Targeting Ligands

The primary amine of this compound allows for its covalent attachment to various targeting ligands, most commonly proteins (antibodies) and peptides that recognize specific cell surface receptors overexpressed on cancer cells.

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol describes the conjugation of DOTA-PEG5-NHS ester (which can be formed in situ or is commercially available) to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) OR pre-activated DOTA-PEG5-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb against 0.1 M sodium bicarbonate buffer (pH 8.3) to remove any amine-containing buffers or stabilizers.

    • Adjust the mAb concentration to 5-20 mg/mL.[11]

  • Activation of this compound (if not using pre-activated ester):

    • Dissolve this compound and a 1.2-fold molar excess of NHS in anhydrous DMF or DMSO.

    • Add a 1.5-fold molar excess of EDC to the solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the DOTA-PEG5-NHS ester.

  • Conjugation Reaction:

    • Dissolve the DOTA-PEG5-NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.[11]

    • Slowly add a 10-20 fold molar excess of the DOTA-PEG5-NHS ester solution to the stirred antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the DOTA-PEG5-mAb conjugate using an SEC column or TFF to remove unconjugated this compound and other small molecules.

    • The purified conjugate should be buffer-exchanged into a suitable storage buffer (e.g., saline or 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).

  • Characterization:

    • Determine the DOTA-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexing with a known amount of a metal ion.

    • Assess the immunoreactivity of the conjugate using an ELISA or flow cytometry-based binding assay.

Protocol 2: Conjugation of this compound to a Peptide on Solid Phase

This protocol describes the conjugation of a DOTA derivative to the N-terminus of a peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a free N-terminal amine

  • DOTA-tris(t-Bu ester)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC system for purification

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Remove the N-terminal Fmoc protecting group using 20% piperidine (B6355638) in DMF.

  • DOTA Coupling:

    • In a separate vessel, pre-activate DOTA-tris(t-Bu ester) (3 equivalents relative to the resin) with HBTU/HOBt (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 15 minutes.[12]

    • Add the activated DOTA solution to the peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain and DOTA protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the DOTA-PEG5-peptide conjugate by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using analytical HPLC and mass spectrometry.

II. Radiolabeling of DOTA-PEG5-Conjugates

The DOTA moiety of the conjugate allows for the stable chelation of various radionuclides. The following protocols are for the commonly used diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides.

Protocol 3: ⁶⁸Ga-Labeling of a DOTA-PEG5-Conjugate

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-PEG5-conjugated targeting molecule (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)[13]

  • Sterile, metal-free reaction vial

  • Heating block

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol (B145695) and sterile water for cartridge conditioning

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup:

    • In a sterile reaction vial, add 5-20 nmol of the DOTA-PEG5-conjugate.

    • Add sodium acetate buffer to adjust the pH to 3.5-4.5.[13]

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Labeling Reaction: Incubate the reaction mixture at 95°C for 5-15 minutes.[13]

  • Purification (if necessary):

    • Cool the reaction mixture to room temperature.

    • Condition a C18 Sep-Pak cartridge with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash with sterile water to remove unchelated ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-PEG5-conjugate with a small volume of 50% ethanol.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC. The purity should typically be >95%.

Protocol 4: ¹⁷⁷Lu-Labeling of a DOTA-PEG5-Conjugate

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-PEG5-conjugated targeting molecule

  • Sodium acetate or ammonium acetate buffer (0.5 M, pH 5.0-5.5)

  • Sterile, pyrogen-free reaction vial

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Reaction Setup:

    • In a sterile reaction vial, combine the DOTA-PEG5-conjugate with the acetate buffer.

    • Add the ¹⁷⁷LuCl₃ solution to the vial.

  • Labeling Reaction: Incubate the reaction mixture at 37°C for 24 hours or at a higher temperature (e.g., 95°C) for a shorter duration (e.g., 30 minutes). The optimal conditions should be determined for each conjugate.[14]

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >98%.[14]

III. Preclinical Evaluation

Protocol 5: In Vitro Cell Viability Assay

This protocol is to assess the cytotoxic effect of the therapeutic radiopharmaceutical on cancer cells.

Materials:

  • Target cancer cell line and a negative control cell line

  • Complete cell culture medium

  • ¹⁷⁷Lu-DOTA-PEG5-therapeutic agent

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ¹⁷⁷Lu-DOTA-PEG5-therapeutic agent.

    • Remove the culture medium and add the medium containing the therapeutic agent to the cells.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the therapeutic effect to manifest (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the agent that causes 50% inhibition of cell growth).

Protocol 6: In Vivo Biodistribution Study

This protocol is to determine the distribution and tumor uptake of the radiopharmaceutical in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografted tumors)

  • Radiolabeled DOTA-PEG5-conjugate

  • Anesthesia

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animals.

  • Injection: Inject a known amount of the radiolabeled conjugate intravenously (e.g., via the tail vein).

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Organ Harvesting:

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement:

    • Weigh each organ.

    • Measure the radioactivity in each organ using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Calculate the mean %ID/g and standard deviation for each organ at each time point.

    • Determine tumor-to-organ ratios to assess targeting specificity.

IV. Quantitative Data Summary

The following tables summarize representative quantitative data for DOTA-based radiopharmaceuticals targeting common cancer-associated receptors.

Table 1: Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Tissues and Neuroendocrine Tumors

Organ/TissueMean SUVmeanSUVmax RangeReference
Spleen19.25 ± 4.364.5 - 34.4[15][16]
Kidneys--[15]
Adrenal Glands12.64.1 - 29.4[16]
Liver4.82.3 - 12.4[16]
Pituitary Gland9.74.5 - 23[16]
Neuroendocrine Tumor16.5 ± 8.0-[16]

SUV: Standardized Uptake Value

Table 2: Biodistribution of ¹⁷⁷Lu-DOTA-PSMA in a Mouse Model of Prostate Cancer

Organ/Tissue% Injected Dose per Gram (%ID/g) at 1h p.i.% Injected Dose per Gram (%ID/g) at 24h p.i.Reference
Tumor7.96-[17]
Blood--
Kidneys14.58-[18]
Liver--
Spleen--

p.i.: post-injection

V. Signaling Pathways and Experimental Workflows

Signaling Pathways

Targeted radionuclide therapy with this compound conjugates often targets key signaling pathways involved in cancer cell proliferation and survival.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway in Cancer.

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR Somatostatin (B550006) Receptor (SSTR) Gi Gi Protein SSTR->Gi Somatostatin Binding AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Proliferation Inhibition of Cell Proliferation PKA->Proliferation

Caption: Somatostatin Receptor Signaling Pathway.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA PI3K PI3K PSMA->PI3K Glutamate Carboxypeptidase Activity p38_MAPK p38 MAPK PSMA->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p38_MAPK->Proliferation

Caption: PSMA Signaling Pathway in Prostate Cancer.

Experimental Workflows

Conjugation_Workflow Start Start: Targeting Ligand (Antibody/Peptide) Conjugation Conjugation Reaction Start->Conjugation DOTA_PEG_Amine This compound Activation Activation (e.g., NHS ester formation) DOTA_PEG_Amine->Activation Activation->Conjugation Purification Purification (SEC / HPLC) Conjugation->Purification Characterization Characterization (Mass Spec, Immunoreactivity) Purification->Characterization Final_Product DOTA-PEG5-Conjugate Characterization->Final_Product

Caption: Bioconjugation Workflow.

Radiolabeling_Workflow DOTA_Conjugate DOTA-PEG5-Conjugate Labeling Radiolabeling Reaction (pH & Temperature Control) DOTA_Conjugate->Labeling Radionuclide Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Radionuclide->Labeling Purification Purification (e.g., C18 Cartridge) Labeling->Purification QC Quality Control (Radio-TLC / HPLC) Purification->QC Final_Radiopharm Radiolabeled Conjugate QC->Final_Radiopharm

Caption: Radiolabeling Workflow.

References

Application Notes and Protocols for DOTA-PEG5-amine Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with chelating agents and biocompatible linkers is a critical step in the development of advanced diagnostic and therapeutic agents. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelator for various radiometals used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as in targeted radiotherapy.[1][2] The conjugation of DOTA to nanoparticles enables the development of targeted imaging probes and theranostic agents.

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as PEG5, between the DOTA molecule and the nanoparticle surface offers several advantages. PEGylation is a well-established strategy to improve the biocompatibility of nanoparticles by reducing non-specific protein adsorption (opsonization), which in turn prolongs their systemic circulation time and minimizes clearance by the mononuclear phagocyte system.[3][4][5] The DOTA-PEG5-amine linker provides a terminal primary amine group for covalent attachment to nanoparticles, typically those with surface carboxyl groups, via a stable amide bond.[6]

These application notes provide detailed protocols for the conjugation of this compound to carboxylated nanoparticles, along with methods for their purification and characterization.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles100 ± 5< 0.15-35 ± 5
This compound Conjugated Nanoparticles115 ± 7< 0.20-10 ± 5

Table 2: this compound Conjugation Efficiency

ParameterMethodResult
Molar Ratio (this compound : Carboxyl Groups)-10:1
Conjugation Efficiency (%)Fluorometric Assay (e.g., Ninhydrin)~75%
DOTA molecules per NanoparticleInductively Coupled Plasma Mass Spectrometry (ICP-MS) of chelated metal~1500
Radiolabeling Efficiency (%)Radio-TLC> 95%

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of the primary amine of this compound to the surface carboxyl groups of nanoparticles using a two-step carbodiimide (B86325) coupling reaction.

Materials:

  • Carboxylated Nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • This compound HCl salt[6][7]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., centrifugal filter units, magnetic separation, size exclusion chromatography)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS (or Sulfo-NHS) to a final concentration of 25 mM. Note: A molar excess of EDC/NHS to the available carboxyl groups on the nanoparticle surface is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a reactive NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer to a final concentration of 10-20 mg/mL.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-fold molar excess of this compound relative to the estimated surface carboxyl groups is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of this compound Conjugated Nanoparticles:

    • Purify the nanoparticles to remove unreacted this compound, EDC, NHS, and quenching reagents.

    • For larger nanoparticles: Use centrifugal filter units with an appropriate molecular weight cutoff. Wash the nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer (at least 3 times).

    • For magnetic nanoparticles: Use magnetic separation to pellet the nanoparticles and aspirate the supernatant. Resuspend in fresh Coupling Buffer and repeat the washing steps.

    • For smaller nanoparticles: Size exclusion chromatography (e.g., using a PD-10 desalting column) can be effective.

    • Resuspend the final purified this compound conjugated nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of this compound Conjugated Nanoparticles

1. Physicochemical Characterization:

  • Hydrodynamic Diameter and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the size and size distribution of the nanoparticles before and after conjugation. An increase in hydrodynamic diameter is expected after conjugation.

  • Zeta Potential:

    • Measure the surface charge of the nanoparticles before and after conjugation. A successful conjugation of the zwitterionic this compound to negatively charged carboxylated nanoparticles should result in an increase in the zeta potential (becoming less negative).

2. Quantification of Conjugation Efficiency:

  • Quantification of Surface DOTA:

    • Indirect Method (Quantifying Unreacted Amines): Use a colorimetric assay such as the Ninhydrin assay to quantify the amount of unreacted this compound in the supernatant after the conjugation reaction. The difference between the initial amount and the unreacted amount will give an estimate of the conjugated linker.

    • Direct Method (Quantifying Chelated Metal):

      • Chelate a non-radioactive metal ion with a known high affinity for DOTA (e.g., Ga³⁺ or Lu³⁺) to the DOTA-functionalized nanoparticles.

      • Thoroughly wash the nanoparticles to remove any unbound metal ions.

      • Digest the nanoparticles in acid.

      • Quantify the amount of metal per nanoparticle using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This provides a direct measure of the number of DOTA molecules per nanoparticle.

3. Functional Characterization (Radiolabeling):

  • Radiolabeling with a DOTA-binding Radioisotope (e.g., ⁶⁸Ga, ¹⁷⁷Lu):

    • Incubate the this compound conjugated nanoparticles with the desired radioisotope in an appropriate buffer and at the optimal temperature and pH for chelation.

    • Purify the radiolabeled nanoparticles from unchelated radioisotope using size exclusion chromatography or other suitable methods.

  • Determination of Radiolabeling Efficiency and Purity:

    • Use radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) to determine the percentage of the radioisotope that is successfully chelated to the nanoparticles.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification cluster_characterization Characterization np_prep Carboxylated Nanoparticles activation Add EDC/NHS in Activation Buffer (pH 6.0) np_prep->activation Dispersion conjugation Add this compound in Coupling Buffer (pH 7.4) activation->conjugation NHS-ester intermediate quenching Add Tris or Hydroxylamine conjugation->quenching Amide bond formation purification Centrifugation/ Magnetic Separation/ SEC quenching->purification Removal of excess reagents characterization DLS, Zeta Potential, ICP-MS, Radio-TLC purification->characterization Final Product

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism np_cooh Nanoparticle -COOH activated_np Nanoparticle -CO-NHS (NHS-ester) np_cooh->activated_np + EDC, NHS edc EDC nhs NHS conjugated_np Nanoparticle -CO-NH-PEG5-DOTA activated_np->conjugated_np + DOTA-PEG5-NH2 dota_peg_amine DOTA-PEG5-NH2

Caption: EDC/NHS coupling reaction mechanism.

References

Application Notes and Protocols for DOTA-PEG5-amine in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DOTA-PEG5-amine as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document includes detailed protocols for the synthesis and evaluation of DOTA-functionalized PROTACs, alongside quantitative data to guide researchers in this innovative area of drug discovery.

Introduction to this compound in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as it influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.

This compound is a bifunctional linker that incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and a polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group. The PEG component enhances solubility and provides a flexible spacer of a defined length, which is crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The terminal amine allows for straightforward conjugation to a ligand for either the POI or the E3 ligase via amide bond formation.

A key advantage of incorporating a DOTA moiety is the ability to chelate radiometals, such as Gallium-68 (⁶⁸Ga), for positron emission tomography (PET) imaging. This dual-functionality enables the development of theranostic PROTACs that can be used for both targeted protein degradation and non-invasive imaging, facilitating studies on pharmacokinetics, biodistribution, and target engagement.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the linker is essential for the rational design of PROTACs.

PropertyValueReference
Molecular Formula C₂₈H₅₄N₆O₁₂[1]
Molecular Weight 666.76 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (≥50 mg/mL)[1]
Storage Powder: -20°C for 3 years[1]

Representative PROTAC Synthesis using this compound

To illustrate the application of this compound, a representative PROTAC targeting the BET bromodomain protein BRD4 and recruiting the Cereblon (CRBN) E3 ligase is described.

Hypothetical PROTAC Structure:

  • Target Ligand: JQ1 (BRD4 inhibitor)

  • Linker: this compound

  • E3 Ligase Ligand: Pomalidomide (B1683931) (CRBN ligand)

The synthesis involves a convergent approach where the this compound linker is coupled to the JQ1 and pomalidomide ligands through amide bond formation.

Experimental Protocols

Protocol 1: Amide Coupling of JQ1-acid with this compound

This protocol describes the coupling of a carboxylic acid-functionalized JQ1 derivative (JQ1-acid) with the amine terminus of the this compound linker.

Reagents and Materials:

  • JQ1-acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve JQ1-acid in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the JQ1-DOTA-PEG5-amine intermediate.

Protocol 2: Amide Coupling of JQ1-DOTA-PEG5-amine with Pomalidomide-acid

This protocol details the final coupling step between the JQ1-DOTA-PEG5-amine intermediate and a carboxylic acid-functionalized pomalidomide derivative.

Reagents and Materials:

  • JQ1-DOTA-PEG5-amine (1.0 eq)

  • Pomalidomide-acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Follow the procedure outlined in Protocol 1, using JQ1-DOTA-PEG5-amine and Pomalidomide-acid as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Biological Evaluation of this compound Containing PROTACs

The efficacy of the synthesized PROTAC is evaluated through a series of in vitro assays to determine its binding affinity, degradation potency, and mechanism of action.

Representative Biological Data (Hypothetical)

The following table presents hypothetical, yet realistic, biological data for a BRD4-targeting PROTAC synthesized with a this compound linker, based on published data for similar PROTACs.

ParameterValue
BRD4 Binding Affinity (Kd) 50 nM
CRBN Binding Affinity (Kd) 200 nM
DC₅₀ (BRD4 Degradation) 25 nM
Dₘₐₓ (BRD4 Degradation) >95%
Cell Line HEK293T
Experimental Protocols

Protocol 3: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein (BRD4) in a cellular context.

Materials:

  • HEK293T cells

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for 24 hours.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the BRD4 levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC DOTA-PEG5-PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow cluster_synthesis Convergent Synthesis JQ1 JQ1-acid (Target Ligand) Intermediate JQ1-DOTA-PEG5-amine JQ1->Intermediate Amide Coupling (Protocol 1) DOTA_PEG This compound (Linker) DOTA_PEG->Intermediate Pomalidomide Pomalidomide-acid (E3 Ligase Ligand) Final_PROTAC Final DOTA-PEG5-PROTAC Pomalidomide->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (Protocol 2) Purification Purification (HPLC) Final_PROTAC->Purification Evaluation Biological Evaluation Purification->Evaluation

Caption: Workflow for the synthesis of a DOTA-PEG5-PROTAC.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and a functional handle for conjugation. The incorporation of the DOTA moiety provides the added advantage of enabling PET imaging, making it a valuable tool for the development of theranostic agents. The provided protocols and representative data serve as a guide for researchers to design and evaluate novel DOTA-functionalized PROTACs for targeted protein degradation.

References

Step-by-step guide to DOTA-PEG5-amine bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DOTA-PEG5-amine is a bifunctional linker widely utilized in the development of targeted therapeutics and diagnostic agents.[1] It comprises three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful macrocyclic chelator that forms highly stable complexes with various metal ions, including radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y), making it ideal for applications in PET/SPECT imaging and radionuclide therapy.[2][3][4]

  • PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[1][5]

  • Amine (-NH₂): A primary amine group that serves as a reactive handle for covalent attachment to biomolecules.[6][7]

The primary amine group is reactive towards activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, allowing for the stable conjugation of the DOTA-PEG5 moiety to proteins, antibodies, peptides, or other molecules containing carboxyl groups.[6][8] This document provides a detailed guide to the bioconjugation process using this compound, focusing on the coupling to a biomolecule's carboxyl groups via carbodiimide (B86325) chemistry.

Principle of Conjugation: EDC/NHS Chemistry

The most common strategy for conjugating an amine-containing molecule to a carboxyl-containing biomolecule (e.g., on aspartic or glutamic acid residues of a protein) is through the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS).

The process occurs in two main steps:

  • Activation of Carboxyl Group: EDC reacts with the carboxyl groups on the biomolecule to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Amine-Reactive Ester: This intermediate can react directly with the primary amine of this compound. However, to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

  • Conjugation: The primary amine of this compound then reacts with the NHS ester, displacing the NHS group to form a stable and covalent amide bond.

This two-step process, often performed as a one-pot reaction, ensures efficient and stable conjugation.[9]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_final Final Product mol_prep Biomolecule Preparation (e.g., Antibody in Buffer) activation Step 1: Activate Biomolecule Carboxyl Groups with EDC/NHS mol_prep->activation reagent_prep Reagent Preparation (this compound, EDC, NHS) reagent_prep->activation conjugation Step 2: Add this compound for Amide Bond Formation activation->conjugation purify Purification (e.g., SEC, Dialysis) conjugation->purify Quench Reaction characterize Characterization (e.g., Mass Spec, SDS-PAGE) purify->characterize final_product DOTA-Bioconjugate characterize->final_product reaction_pathway biomolecule Biomolecule-COOH activated_ester Biomolecule-CO-NHS (Amine-Reactive Ester) biomolecule->activated_ester  Step 1: Activation mid1 + EDC / NHS dota_amine H₂N-PEG5-DOTA mid3 final_conjugate Biomolecule-CO-NH-PEG5-DOTA (Stable Amide Bond) activated_ester->final_conjugate  Step 2: Conjugation edc + EDC nhs + NHS add_dota + H₂N-PEG5-DOTA mid2 mid4 - NHS

References

Application Notes and Protocols for Lutetium-177 Labeling of DOTA-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radionuclide with favorable physical properties for targeted radionuclide therapy.[1][2] Its relatively long half-life of 6.7 days and low-energy beta emissions make it an effective therapeutic agent, while its gamma emissions allow for non-invasive imaging and dosimetry.[1][2] The bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used to stably complex ¹⁷⁷Lu.[3] DOTA-PEG5-amine is a versatile linker that combines the ¹⁷⁷Lu-chelating capability of DOTA with a polyethylene (B3416737) glycol (PEG) spacer and a terminal amine group. The PEG linker can improve the pharmacokinetic properties of the final radiolabeled molecule, and the amine group provides a reactive handle for conjugation to targeting vectors such as peptides, antibodies, or small molecules.[4][5]

These application notes provide a detailed protocol for the radiolabeling of this compound with Lutetium-177, including methods for quality control and data analysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Lutetium-177 chloride ([¹⁷⁷Lu]LuCl₃) in dilute HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Metal-free water

  • Metal-free vials and pipette tips

  • Heating block or water bath

  • Radio-TLC scanner

  • HPLC system with a radioactivity detector

  • C18 Sep-Pak cartridges

Radiolabeling Protocol

The optimal conditions for radiolabeling DOTA-peptides with Lutetium-177 are generally at a pH between 4.0 and 4.5 and at elevated temperatures.[6][7] The following protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in metal-free water.

    • Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, add a specific amount of the this compound stock solution.

    • Add the sodium acetate buffer to achieve the desired reaction volume and pH.

    • Add the required activity of [¹⁷⁷Lu]LuCl₃ to the reaction mixture.

    • Gently mix the solution.

    • Incubate the reaction vial at 80-95°C for 20-30 minutes.[6][7]

  • Quenching the Reaction:

    • After incubation, cool the reaction vial to room temperature.

    • Optionally, the reaction can be quenched by adding a small amount of a DTPA solution (diethylenetriaminepentaacetic acid) to chelate any free ¹⁷⁷Lu.

Quality Control

Radiochemical Purity Determination by Radio-TLC:

  • Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.

  • Mobile Phase: 0.1 M sodium citrate (B86180) buffer, pH 5.5.[8]

  • Procedure:

    • Spot a small amount of the reaction mixture onto the ITLC-SG strip.

    • Develop the chromatogram in the mobile phase.

    • Analyze the strip using a radio-TLC scanner.

  • Interpretation:

    • The ¹⁷⁷Lu-DOTA-PEG5-amine complex will remain at the origin (Rf = 0.1-0.2).[8]

    • Free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0).[8]

Radiochemical Purity Determination by Radio-HPLC:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system. However, TFA-free methods using phosphate (B84403) buffers have been shown to improve peak shape and recovery.[9][10]

  • Detector: A radioactivity detector in series with a UV detector.

  • Procedure:

    • Inject a small volume of the reaction mixture into the HPLC system.

    • Monitor the chromatogram for peaks corresponding to the radiolabeled product and any impurities.

  • Interpretation: The retention time of the ¹⁷⁷Lu-DOTA-PEG5-amine will be different from that of free ¹⁷⁷Lu. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the product peak.

Purification using C18 Sep-Pak Cartridge:

If the radiochemical purity is below the desired level (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.

  • Condition the cartridge with ethanol (B145695) followed by water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with water to remove unreacted ¹⁷⁷Lu.

  • Elute the purified ¹⁷⁷Lu-DOTA-PEG5-amine with an ethanol/water mixture.

Data Presentation

The following tables summarize typical quantitative data obtained during the labeling and quality control process.

ParameterTypical ValueMethod of DeterminationReference
Radiochemical Purity > 95%Radio-TLC, Radio-HPLC[8][9]
Specific Activity Variable (dependent on Lu-177 specific activity and reactant concentrations)Calculation based on radioactivity and mass of the conjugate[11]
Stability in Saline > 95% after 24 hoursRadio-TLC, Radio-HPLC[12]
Stability in Serum > 90% after 24 hoursRadio-TLC, Radio-HPLC[4]

Table 1: Summary of Quantitative Data for ¹⁷⁷Lu-DOTA-PEG5-amine Labeling.

Time PointRadiochemical Purity (%)
0 h> 99
24 h> 98
72 h> 97

Table 2: Stability of ¹⁷⁷Lu-DOTA-PEG5-amine in Saline at 4°C.[8]

Visualizations

experimental_workflow Experimental Workflow for ¹⁷⁷Lu-DOTA-PEG5-amine Labeling cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_purification Purification (Optional) prep_reagents Prepare this compound and Buffer Solutions mix Mix this compound, Buffer, and ¹⁷⁷LuCl₃ prep_reagents->mix incubate Incubate at 80-95°C for 20-30 min mix->incubate radio_tlc Radio-TLC Analysis incubate->radio_tlc Sample radio_hplc Radio-HPLC Analysis incubate->radio_hplc Sample final_product Final Product: ¹⁷⁷Lu-DOTA-PEG5-amine radio_tlc->final_product If RCP > 95% sep_pak C18 Sep-Pak Purification radio_hplc->sep_pak If RCP < 95% radio_hplc->final_product If RCP > 95% sep_pak->final_product

Caption: Workflow for the radiolabeling and quality control of this compound with ¹⁷⁷Lu.

radio_tlc_principle Principle of Radio-TLC for Quality Control cluster_components Components start ITLC Strip strip Origin (Spotting Line) Solvent Front labeled_product ¹⁷⁷Lu-DOTA-PEG5-amine (Rf = 0.1-0.2) labeled_product->strip:origin Remains at origin free_lu Free ¹⁷⁷Lu (Rf = 1.0) free_lu->strip:front Migrates with solvent front

Caption: Separation principle of Radio-TLC for ¹⁷⁷Lu-DOTA-PEG5-amine quality control.

References

Determining the Efficiency of DOTA-PEG5-Amine Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the conjugation efficiency of DOTA-PEG5-amine to proteins, peptides, or other amine-containing molecules. This document outlines the underlying chemical principles, offers detailed experimental protocols for conjugation and analysis, and provides a framework for data interpretation.

Application Notes

The conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to biomolecules is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., PET, SPECT) and therapeutic applications. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as the 5-unit PEG chain in this compound, can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]

The efficiency of the conjugation reaction, often expressed as the chelator-to-biomolecule ratio, is a critical quality attribute that can significantly impact the final product's performance.[2] An insufficient number of chelators per molecule can lead to low specific radioactivity, while an excessive number may alter the biological activity and pharmacokinetic properties of the biomolecule.[2][3][4] Therefore, accurate and reliable methods for determining conjugation efficiency are paramount.

This document focuses on the conjugation of a DOTA-PEG5 linker to a primary amine on a target molecule, a common strategy in bioconjugation.[] While the specific linker is termed "this compound," for conjugation to an amine-containing biomolecule, a derivative with an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester (DOTA-PEG5-NHS ester), is typically employed.[][6] The protocols provided will focus on this widely used NHS-ester chemistry.

The determination of conjugation efficiency involves a multi-step process, including the conjugation reaction itself, purification of the conjugate, and subsequent analysis to quantify the number of DOTA-PEG5 moieties attached to the biomolecule. The primary analytical techniques for this purpose are mass spectrometry and high-performance liquid chromatography (HPLC).

Experimental Workflows and Chemical Pathways

The following diagrams illustrate the general experimental workflow for DOTA-PEG5 conjugation and the underlying chemical reaction pathway.

G cluster_0 Experimental Workflow cluster_1 Characterization Methods A 1. Biomolecule Preparation (e.g., Antibody, Peptide) in Buffer C 3. Conjugation Reaction (Incubation) A->C B 2. DOTA-PEG5-NHS Ester Preparation in Anhydrous DMSO B->C D 4. Purification of Conjugate (e.g., Size Exclusion Chromatography) C->D E 5. Characterization of Conjugate D->E F Mass Spectrometry (e.g., LC-MS, MALDI-TOF) E->F G HPLC Analysis (e.g., Reversed-Phase) E->G H Spectrophotometric Assay (e.g., Arsenazo III) E->H

Caption: A general experimental workflow for the conjugation of a DOTA-PEG5-NHS ester to a biomolecule and subsequent characterization.

G cluster_0 DOTA-PEG5-NHS Ester Conjugation to a Primary Amine Biomolecule Biomolecule-NH2 (Primary Amine on Lysine or N-terminus) Intermediate Reaction Intermediate Biomolecule->Intermediate + DOTA_NHS DOTA-PEG5-NHS Ester DOTA_NHS->Intermediate Conjugate DOTA-PEG5-Biomolecule Conjugate (Stable Amide Bond) Intermediate->Conjugate pH 7.5-8.5 NHS_byproduct N-hydroxysuccinimide (Byproduct) Intermediate->NHS_byproduct

Caption: The chemical reaction pathway for the conjugation of a DOTA-PEG5-NHS ester to a primary amine on a biomolecule.

Experimental Protocols

The following are detailed protocols for the conjugation of a DOTA-PEG5-NHS ester to a model protein (e.g., a monoclonal antibody) and the subsequent determination of the conjugation efficiency.

Protocol 1: DOTA-PEG5-NHS Ester Conjugation to an Antibody

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

  • DOTA-PEG5-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Elution buffer: PBS, pH 7.4

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody storage buffer to the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.

    • Determine the precise antibody concentration by measuring the absorbance at 280 nm.

  • DOTA-PEG5-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the DOTA-PEG5-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Determine the desired molar excess of the DOTA-PEG5-NHS ester to the antibody. A starting point could be a 10:1 or 20:1 molar ratio.

    • Slowly add the calculated volume of the DOTA-PEG5-NHS ester stock solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification of the Conjugate:

    • Equilibrate the SEC column with elution buffer (PBS, pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS, collecting fractions according to the manufacturer's instructions. The antibody conjugate will typically elute in the void volume.

    • Pool the fractions containing the purified conjugate.

    • Measure the concentration of the purified conjugate using a spectrophotometer at 280 nm.

Protocol 2: Determination of Conjugation Efficiency by Mass Spectrometry (LC-MS)

Equipment and Reagents:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Reversed-phase C4 or C8 HPLC column suitable for protein analysis

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • Purified DOTA-PEG5-antibody conjugate

  • Unconjugated antibody (control)

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate and the unconjugated antibody to a suitable concentration (e.g., 0.1-1 mg/mL) in an appropriate buffer.

  • LC-MS Analysis:

    • Equilibrate the HPLC column with a low percentage of Solvent B (e.g., 5%).

    • Inject the unconjugated antibody sample onto the column.

    • Elute the antibody using a linear gradient of increasing Solvent B concentration.

    • Acquire the mass spectrum of the eluting antibody peak.

    • Repeat the analysis with the DOTA-PEG5-antibody conjugate.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the unconjugated antibody and the various conjugated species.[7][8]

    • The mass of the DOTA-PEG5 moiety is added to the mass of the antibody for each conjugation.

    • The number of DOTA-PEG5 linkers attached to the antibody can be determined by the mass shift between the unconjugated antibody and the different conjugate peaks.

    • The relative abundance of each peak in the mass spectrum can be used to calculate the average chelator-to-antibody ratio (CAR).

Protocol 3: Determination of Conjugation Efficiency by Reversed-Phase HPLC

Equipment and Reagents:

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 HPLC column[9][10]

  • Solvent A: 0.1% trifluoroacetic acid (TFA) in water[9][10]

  • Solvent B: 0.1% trifluoroacetic acid (TFA) in acetonitrile[9][10]

  • Purified DOTA-PEG5-peptide conjugate

  • Unconjugated peptide (control)

Procedure:

  • HPLC Method Development:

    • Develop an HPLC method that can resolve the unconjugated peptide from the DOTA-PEG5-conjugated peptide. This typically involves a gradient elution from a low to a high concentration of Solvent B.

  • Analysis:

    • Inject the unconjugated peptide to determine its retention time.

    • Inject the purified conjugate solution. The conjugated peptide will have a different retention time, often eluting earlier or later depending on the hydrophobicity of the peptide and the conjugate.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Quantification:

    • The relative peak areas of the unconjugated and conjugated species can be used to estimate the extent of the reaction and the purity of the conjugate. For a more accurate determination of the conjugation ratio, mass spectrometry is recommended.

Data Presentation

Quantitative data from the analysis of this compound conjugation efficiency should be summarized in clear and concise tables.

Table 1: Summary of Mass Spectrometry Data for DOTA-PEG5-Antibody Conjugation

SpeciesObserved Mass (Da)Calculated Mass (Da)Number of DOTA-PEG5Relative Abundance (%)
Unconjugated mAb145,000145,000010
mAb + 1 DOTA-PEG5145,667145,667125
mAb + 2 DOTA-PEG5146,334146,334240
mAb + 3 DOTA-PEG5147,001147,001320
mAb + 4 DOTA-PEG5147,668147,66845
Average CAR 2.25

Note: The mass of this compound is approximately 667 Da. The calculated mass will vary based on the exact mass of the antibody.

Table 2: HPLC Analysis of a DOTA-PEG5-Peptide Conjugation Reaction

PeakRetention Time (min)Peak Area (%)Identity
110.215Unconjugated Peptide
212.585DOTA-PEG5-Peptide Conjugate

Conclusion

The successful development of DOTA-conjugated biomolecules for diagnostic and therapeutic applications relies on the careful control and accurate characterization of the conjugation process. The protocols and guidelines presented here provide a framework for achieving efficient conjugation of DOTA-PEG5 linkers and for reliably determining the conjugation efficiency using standard analytical techniques. The use of mass spectrometry is highly recommended for obtaining precise information on the distribution of conjugated species and for calculating the average chelator-to-biomolecule ratio.[11][12] This information is crucial for ensuring the quality, consistency, and efficacy of the final product.

References

Purification of DOTA-conjugated proteins

Author: BenchChem Technical Support Team. Date: December 2025

<Application Note & Protocols: Purification of DOTA-Conjugated Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins, particularly antibodies, with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone of modern molecular imaging and therapy, especially in the development of radioimmunoconjugates for PET imaging and targeted radionuclide therapy. The process involves covalently attaching DOTA to the protein, which then serves as a stable scaffold for chelating diagnostic or therapeutic radionuclides. A critical and often challenging step in this process is the purification of the DOTA-conjugated protein from the reaction mixture, which contains unreacted protein, excess DOTA chelator, and potentially aggregated or denatured protein species.

This application note provides detailed protocols for the purification of DOTA-conjugated proteins, focusing on the widely used methods of Size Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX). It also outlines essential quality control (QC) procedures to ensure the final product is suitable for downstream applications.

Principle of DOTA Conjugation

The most common method for conjugating DOTA to proteins is through the use of an amine-reactive DOTA derivative, such as DOTA-NHS ester (N-hydroxysuccinimide ester). This reaction targets the primary amine groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. The reaction is performed at a slightly basic pH (typically 8.3-9.0) to ensure the primary amines are deprotonated and thus nucleophilic.[1] The number of DOTA molecules conjugated per protein, known as the chelator-to-antibody ratio (CAR), can be controlled by adjusting the molar ratio of the DOTA-NHS ester to the protein in the reaction mixture.[2]

Purification Strategies

Following the conjugation reaction, a heterogeneous mixture is present. The choice of purification method depends on the physicochemical differences between the desired DOTA-protein conjugate and the impurities.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size).[3] It is highly effective for removing small molecule impurities like unreacted DOTA-NHS ester and its hydrolysis products from the much larger protein conjugate.[4] SEC is also adept at separating monomeric protein conjugates from aggregates that may form during the conjugation process.[5][6]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge.[7][8][9] The conjugation of DOTA, which contains four carboxylate groups, typically alters the isoelectric point (pI) of the protein, making it more acidic. This change in charge allows for the separation of unconjugated protein from DOTA-conjugated species, and even species with different numbers of conjugated DOTA molecules.[10]

Experimental Protocols

Protocol 1: DOTA-NHS Ester Conjugation to a Monoclonal Antibody (mAb)

This protocol describes a general method for conjugating DOTA-NHS ester to a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • DOTA-NHS ester (e.g., p-SCN-Bn-DOTA or DOTA-GA-NHS).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5.[1][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Desalting columns (e.g., PD-10) for buffer exchange.

  • Reaction tubes (e.g., microcentrifuge tubes).

Procedure:

  • Protein Preparation:

    • If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the mAb concentration to 2-5 mg/mL in the Reaction Buffer.

  • DOTA-NHS Ester Preparation:

    • Prepare a fresh 10 mg/mL stock solution of DOTA-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Calculate the required volume of the DOTA-NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess over the mAb).[2]

    • Add the calculated volume of the DOTA-NHS ester solution to the mAb solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.[2]

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to consume any remaining active NHS esters.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is for removing unconjugated DOTA and buffer exchange post-conjugation.

Materials:

  • Crude DOTA-conjugated protein reaction mixture.

  • SEC Column (e.g., Sephadex G-25, Superdex 200, or equivalent).

  • SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.

  • HPLC or FPLC system with a UV detector (280 nm).

  • Fraction collector.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase at a flow rate appropriate for the column.

  • Sample Loading: Load the crude reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC Mobile Phase.

    • Monitor the elution profile at 280 nm. The DOTA-protein conjugate will elute first in the void volume or early fractions, followed by the smaller, unconjugated DOTA molecules.

    • Collect fractions corresponding to the protein peak.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the protein using an appropriate ultrafiltration device (e.g., Amicon Ultra with a suitable molecular weight cutoff).

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

This protocol is for separating unconjugated protein from DOTA-conjugated species.

Materials:

  • Crude DOTA-conjugated protein reaction mixture (buffer-exchanged into the starting buffer).

  • Anion Exchange (AEX) Column (e.g., Q-sepharose) or Cation Exchange (CEX) Column. The choice depends on the pI of the protein and the working pH. For DOTA conjugates, AEX is common as the pI is lowered.

  • IEX Starting Buffer (Buffer A): e.g., 20 mM Tris-HCl, pH 8.0.

  • IEX Elution Buffer (Buffer B): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • HPLC or FPLC system with a UV detector (280 nm) and a conductivity meter.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the UV and conductivity baselines are stable.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[10]

    • Proteins will elute based on their charge. Unconjugated protein will typically elute earlier (at a lower salt concentration) than the more negatively charged DOTA-conjugated species.

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze fractions by SDS-PAGE, analytical SEC, and/or mass spectrometry to identify those containing the pure conjugate with the desired DOTA-to-protein ratio.

  • Pooling and Desalting: Pool the desired fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using SEC or dialysis.

Data Presentation & Quality Control

Rigorous quality control is essential to characterize the final DOTA-protein conjugate.

Table 1: Summary of Reaction and Purification Parameters

Parameter Condition Rationale
Conjugation
Protein Concentration 2-5 mg/mL Prevents aggregation and ensures efficient reaction.
Molar Ratio (DOTA:Protein) 10:1 to 50:1 Controls the average number of DOTA molecules conjugated per protein.[2]
Reaction Buffer 0.1 M Bicarbonate/Borate Maintains pH 8.3-9.0 for efficient amine reactivity.[1][11]
Reaction Time 1-2 hours Allows for sufficient conjugation without excessive hydrolysis of NHS ester.
Temperature Room Temp or 37°C Balances reaction rate and protein stability.[2]
Purification (SEC)
Column Type Superdex 200 Increase Provides high resolution for separating monomers from aggregates and salts.
Mobile Phase PBS, pH 7.4 A physiological buffer that maintains protein stability.
Purification (IEX)
Column Type Q-Sepharose (AEX) Separates based on increased negative charge after DOTA conjugation.

| Elution Method | Linear NaCl Gradient | Provides high-resolution separation of species with different charge densities. |

Table 2: Quality Control Assays and Typical Results

QC Assay Purpose Typical Specification
Purity (SEC-HPLC) Quantify monomer, aggregate, and fragment content.[5][6] Monomer ≥ 95%
Identity & DOTA/Protein Ratio (Mass Spectrometry) Confirm the mass of the conjugate and determine the average number of DOTA molecules per protein.[12][13] Target ratio ± 1
Protein Concentration (UV-Vis A280) Determine the final concentration of the purified conjugate. Report in mg/mL
Final Yield (%) Calculate the overall recovery of the protein conjugate. > 50%

| Immunoreactivity (ELISA/Binding Assay) | Ensure the conjugation process did not compromise the protein's binding affinity.[14] | > 80% of unconjugated protein |

Visualizations

Experimental Workflow

DOTA_Conjugation_Purification_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_qc Quality Control Protein Protein (e.g., mAb) BufferEx Buffer Exchange (into pH 8.5 buffer) Protein->BufferEx Conjugate Conjugation Reaction (1-2h, RT) BufferEx->Conjugate Add DOTA_NHS DOTA-NHS Ester (in DMSO) DOTA_NHS->Conjugate SEC Size Exclusion Chromatography (SEC) Conjugate->SEC Crude Mixture IEX Ion-Exchange Chromatography (IEX) SEC->IEX Optional Polishing Step MassSpec Mass Spectrometry (DOTA:Protein Ratio) SEC->MassSpec SECHPLC SEC-HPLC (Purity/Aggregates) SEC->SECHPLC FinalProduct Purified DOTA-Protein MassSpec->FinalProduct SECHPLC->FinalProduct

Caption: Workflow for DOTA conjugation, purification, and quality control.

Purification Logic Diagram

Purification_Logic cluster_impurities Impurities to Remove cluster_methods Purification Methods Crude Crude Reaction Mixture Method1 Size Exclusion Chromatography (Separates by Size) Crude->Method1 Method2 Ion-Exchange Chromatography (Separates by Charge) Crude->Method2 Impurity1 Unreacted DOTA-NHS (Small Molecule) Impurity1->Method1 Impurity2 Unconjugated Protein (Different Charge) Impurity2->Method2 Impurity3 Aggregates (Large Size) Impurity3->Method1 Pure Pure DOTA-Protein Conjugate Method1->Pure Removes Impurity 1 & 3 Method2->Pure Removes Impurity 2

Caption: Logic for selecting purification methods based on impurity type.

Troubleshooting

Table 3: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield - Incorrect pH of reaction buffer.[15] - Presence of primary amines (e.g., Tris) in protein buffer. - Hydrolyzed/inactive DOTA-NHS ester. - Verify buffer pH is 8.3-9.0. - Buffer exchange protein into an amine-free buffer. - Use fresh, anhydrous DMSO/DMF and a new vial of DOTA-NHS ester.
Protein Aggregation - High protein concentration. - Excessive DOTA conjugation increasing hydrophobicity.[15] - Harsh reaction conditions (e.g., prolonged incubation, high temp). - Reduce protein concentration. - Optimize (lower) the DOTA:protein molar ratio. - Reduce incubation time/temperature. - Include stabilizing excipients in the buffer.[15]
Poor Separation in IEX - Inappropriate pH or buffer choice. - Gradient is too steep. - Ensure the operating pH is at least 1 unit away from the protein's pI.[8] - Use a shallower salt gradient for better resolution.[15]

| Multiple Peaks in Final Product | - Heterogeneous conjugation (multiple species with different DOTA ratios).[15] - Incomplete separation. | - Optimize conjugation to favor a specific DOTA:protein ratio. - Optimize the IEX gradient or combine SEC and IEX for orthogonal purification. |

References

Application Notes and Protocols for DOTA-PEG5-amine in in vivo Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DOTA-PEG5-amine as a bifunctional chelator for in vivo biodistribution studies. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugated targeting molecule. This document outlines the necessary protocols for conjugation, radiolabeling, and conducting in vivo biodistribution experiments, along with representative data.

Introduction to this compound

This compound is a valuable tool in the development of radiopharmaceuticals for imaging and therapy. It comprises three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its high thermodynamic stability and kinetic inertness when complexed with various radiometals, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu).

  • PEG5 (Pentaethylene Glycol): A short, hydrophilic polyethylene glycol linker. The PEG moiety can improve the solubility of the resulting conjugate and influence its biodistribution, often leading to reduced kidney uptake and prolonged circulation time compared to non-PEGylated analogues.

  • Amine (-NH₂): A terminal primary amine group that provides a reactive handle for conjugation to targeting molecules (e.g., peptides, antibodies, small molecules) that possess a suitable functional group, such as a carboxylic acid or an activated ester.

The strategic incorporation of this compound onto a targeting ligand allows for the stable chelation of a radioisotope, enabling non-invasive tracking of the molecule's distribution throughout the body using imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Quantitative Biodistribution Data

The following table summarizes representative biodistribution data for a radiolabeled peptide conjugated with a DOTA-PEG4 linker, which serves as a close surrogate for a DOTA-PEG5 conjugate. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection in a tumor-bearing mouse model.

Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG₄-A9 in SKBR3 Tumor-Bearing Mice [1]

Organ/Tissue3 hours p.i. (%ID/g ± SD)24 hours p.i. (%ID/g ± SD)48 hours p.i. (%ID/g ± SD)
Blood1.12 ± 0.150.21 ± 0.040.08 ± 0.01
Heart0.35 ± 0.060.08 ± 0.010.04 ± 0.01
Lungs0.68 ± 0.120.15 ± 0.030.07 ± 0.01
Liver1.25 ± 0.210.45 ± 0.080.25 ± 0.04
Spleen0.41 ± 0.070.12 ± 0.020.06 ± 0.01
Kidneys15.23 ± 2.593.56 ± 0.611.89 ± 0.32
Stomach0.21 ± 0.040.06 ± 0.010.03 ± 0.01
Intestine0.54 ± 0.090.18 ± 0.030.09 ± 0.02
Muscle0.25 ± 0.040.09 ± 0.020.05 ± 0.01
Tumor2.04 ± 0.221.58 ± 0.271.12 ± 0.19

p.i. = post-injection; SD = Standard Deviation

Experimental Protocols

Conjugation of this compound to a Targeting Molecule (Peptide Example)

This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group using a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and N-hydroxysuccinimide (NHS).

Materials:

  • Targeting peptide with a free carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Glycine or Tris buffer, pH 8.5

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the targeting peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the peptide solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve this compound in Coupling Buffer.

    • Add a 5 to 10-fold molar excess of this compound to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 8.0-8.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and cap any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the DOTA-PEG5-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or an appropriate size-exclusion chromatography method to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.

Radiolabeling of DOTA-PEG5-conjugate with ⁶⁴Cu

This protocol outlines the radiolabeling of a DOTA-PEG5-conjugated molecule with Copper-64.

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • DOTA-PEG5-conjugated targeting molecule

  • 0.1 M Sodium Acetate buffer, pH 5.5

  • Metal-free water and reaction vials

  • Heating block or water bath

  • PD-10 desalting column or equivalent for purification

  • Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

  • Preparation:

    • In a metal-free microcentrifuge tube, add 5-10 µg of the DOTA-PEG5-conjugate.

    • Add 100 µL of 0.1 M Sodium Acetate buffer (pH 5.5).

  • Radiolabeling Reaction:

    • Add approximately 37-185 MBq (1-5 mCi) of ⁶⁴CuCl₂ to the tube containing the conjugate and buffer.

    • Gently vortex the reaction mixture.

    • Incubate at 40-60°C for 30-60 minutes.[2]

  • Quality Control (QC):

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.

    • Develop the strip using a suitable mobile phase (e.g., 50 mM DTPA solution) to separate the radiolabeled conjugate from free ⁶⁴Cu.

    • Determine the radiochemical purity using a radio-TLC scanner. A purity of >95% is generally required.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, purify the radiolabeled conjugate using a PD-10 desalting column pre-equilibrated with sterile saline.

    • Collect the fraction containing the purified ⁶⁴Cu-DOTA-PEG5-conjugate.

  • Final Formulation: The purified product should be formulated in a sterile, pyrogen-free solution (e.g., saline or PBS) for in vivo administration.

in vivo Biodistribution Study in a Mouse Model

This protocol describes a typical biodistribution study in tumor-bearing mice following intravenous injection of the radiolabeled conjugate.

Materials:

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • ⁶⁴Cu-DOTA-PEG5-conjugated targeting molecule, formulated for injection

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes for injection

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane (B1672236) or another appropriate anesthetic.

  • Injection: Administer a known amount of the radiolabeled conjugate (e.g., 0.74-3.7 MBq or 20-100 µCi in 100 µL of saline) via the tail vein. Record the exact injected dose for each mouse by measuring the radioactivity in the syringe before and after injection.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (typically n=3-5 per time point) by a humane method.

  • Organ Harvesting and Weighing:

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

    • Carefully blot each organ to remove excess blood and weigh it.

  • Radioactivity Measurement:

    • Place each tissue sample in a separate tube and measure the radioactivity using a calibrated gamma counter.

    • Include standards of the injected dose to allow for decay correction and calculation of %ID/g.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per minute) x 100

    • Calculate the mean and standard deviation for each organ at each time point.

Visualizations

The following diagrams illustrate the key processes involved in utilizing this compound for in vivo biodistribution studies.

experimental_workflow cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Study Targeting Molecule (TM) Targeting Molecule (TM) Conjugation Reaction Conjugation Reaction Targeting Molecule (TM)->Conjugation Reaction This compound This compound This compound->Conjugation Reaction TM-PEG5-DOTA TM-PEG5-DOTA Conjugation Reaction->TM-PEG5-DOTA Radiolabeling Radiolabeling TM-PEG5-DOTA->Radiolabeling Radioisotope (e.g., 64Cu) Radioisotope (e.g., 64Cu) Radioisotope (e.g., 64Cu)->Radiolabeling Radiolabeled Conjugate Radiolabeled Conjugate Radiolabeling->Radiolabeled Conjugate Injection into Mouse Model Injection into Mouse Model Radiolabeled Conjugate->Injection into Mouse Model PET/SPECT Imaging PET/SPECT Imaging Injection into Mouse Model->PET/SPECT Imaging Biodistribution Analysis Biodistribution Analysis Injection into Mouse Model->Biodistribution Analysis

Caption: Experimental workflow for biodistribution studies.

biodistribution_logic cluster_properties Altered Physicochemical Properties cluster_pharmacokinetics Improved Pharmacokinetics Targeting Molecule (TM) Targeting Molecule (TM) This compound Conjugation This compound Conjugation Targeting Molecule (TM)->this compound Conjugation TM-PEG5-DOTA Conjugate TM-PEG5-DOTA Conjugate This compound Conjugation->TM-PEG5-DOTA Conjugate Increased Hydrophilicity Increased Hydrophilicity TM-PEG5-DOTA Conjugate->Increased Hydrophilicity Modified Size & Charge Modified Size & Charge TM-PEG5-DOTA Conjugate->Modified Size & Charge Longer Blood Circulation Longer Blood Circulation Increased Hydrophilicity->Longer Blood Circulation Altered Organ Distribution Altered Organ Distribution Increased Hydrophilicity->Altered Organ Distribution Reduced Kidney Uptake Reduced Kidney Uptake Modified Size & Charge->Reduced Kidney Uptake Modified Size & Charge->Altered Organ Distribution

Caption: Influence of this compound on biodistribution.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DOTA-PEG5-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize DOTA-PEG5-amine conjugation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of this compound to molecules containing activated esters (e.g., N-hydroxysuccinimide [NHS] esters) or carboxylic acids.

Issue 1: Low Conjugation Yield

Low or no yield of the desired DOTA-PEG5-conjugate is a common problem. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Incorrect Reaction pH The optimal pH for the reaction of an amine with an NHS ester is between 8.3 and 8.5.[1][2] At lower pH, the amine group of this compound is protonated and less nucleophilic, reducing the reaction rate.[3][4] At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][4] Use a calibrated pH meter to ensure the reaction buffer is within the optimal range.
Inappropriate Buffer Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the NHS ester, leading to significantly lower yields.[4] Use non-amine-containing buffers like phosphate, bicarbonate, or borate (B1201080).[4]
Hydrolysis of Activated Ester NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[3][4] Prepare fresh solutions of the activated ester immediately before use. If the ester is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[2]
Suboptimal Molar Ratio of Reactants An insufficient molar excess of one reactant over the other can lead to incomplete conversion. A molar excess of the this compound may be necessary to drive the reaction to completion, especially if the target molecule is precious.
Low Reactant Concentration Dilute reaction conditions can slow down the reaction rate. A higher concentration of the reactants can improve conjugation efficiency.[3]
Inactive this compound or Activated Ester Improper storage or handling can lead to the degradation of reagents. Store this compound and the activated ester according to the manufacturer's instructions, typically at -20°C or below and protected from moisture.[5][6]

Issue 2: Presence of Side Products or Impurities

The final product may contain unreacted starting materials or undesired side products.

Potential Cause Recommended Solution
Hydrolyzed NHS Ester The N-hydroxysuccinimide leaving group and the hydrolyzed, unreactive carboxylic acid form of the activated ester are common impurities.[1] These can typically be removed by purification methods such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]
Unreacted this compound and Target Molecule Incomplete reaction will leave starting materials in the mixture. Optimize reaction conditions (pH, molar ratio, reaction time) to maximize conversion. Purification via SEC or RP-HPLC can separate the conjugate from unreacted components.[7][8]
Aggregation of the Conjugate High concentrations of reactants or suboptimal buffer conditions can sometimes lead to aggregation of the protein or peptide conjugate. Perform the reaction at a lower concentration or screen different buffer compositions. Analyze the product by SEC to detect aggregates.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an NHS-activated molecule?

The optimal pH is between 8.3 and 8.5.[1][2] This pH provides a good balance between having a sufficient concentration of the deprotonated, reactive amine on this compound and minimizing the competing hydrolysis of the NHS ester.[3][4]

Q2: What buffers should I use for the conjugation reaction?

Phosphate, carbonate-bicarbonate, and borate buffers are recommended as they do not contain primary amines that would compete in the reaction.[4] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[2]

Q3: My this compound is not readily soluble in my aqueous buffer. What should I do?

This compound is generally soluble in water, DMSO, and DMF.[5][11] If you encounter solubility issues, you can first dissolve it in a small amount of a water-miscible organic solvent like DMSO or high-quality, amine-free DMF and then add it to your aqueous reaction mixture.[2]

Q4: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by techniques such as LC-MS, which can identify the starting materials and the desired conjugate based on their mass-to-charge ratios.[6][10][12]

Q5: What is the best way to purify the this compound conjugate?

The choice of purification method depends on the properties of the conjugate. For larger biomolecules like antibodies or proteins, size-exclusion chromatography (SEC) is effective at removing smaller molecules like unreacted this compound and hydrolyzed NHS ester.[7][10] For smaller peptides or molecules, reverse-phase HPLC (RP-HPLC) is often used to achieve high purity.[8][13] Ion-exchange chromatography (IEX) can also be employed to separate molecules based on charge differences.[7][10]

Q6: How should I store my this compound and the final conjugate?

This compound should be stored at -20°C.[5][11] Stock solutions in anhydrous solvents can also be stored at low temperatures.[6] The storage conditions for the final conjugate will depend on the stability of the attached molecule (e.g., protein or peptide) and should be determined on a case-by-case basis, though storage at -20°C or -80°C is common.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[3]
8.6410 minutes[3]

Table 2: General Recommendations for Optimizing this compound Conjugation to NHS Esters

This table provides a summary of recommended starting conditions for the conjugation reaction. These parameters should be further optimized for each specific application.

ParameterRecommended ConditionRationaleReference(s)
pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[1][2]
Buffer 0.1 M Sodium Bicarbonate, Phosphate, or BorateAmine-free to avoid competing reactions.[4]
Temperature Room Temperature or 4°CRoom temperature is often sufficient. 4°C can be used for sensitive biomolecules or to slow down hydrolysis.[3][4]
Reaction Time 1 - 4 hoursTypically sufficient for completion. Can be extended (e.g., overnight at 4°C) if the reaction is slow.[2]
Molar Ratio (this compound:NHS Ester) 1:1 to 5:1A slight excess of the amine can help drive the reaction. The optimal ratio should be determined empirically.

Experimental Protocols

Detailed Protocol: Conjugation of this compound to an NHS-activated Antibody

This protocol provides a general guideline. The molar ratio of reactants and reaction time may need to be optimized for your specific antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • NHS-activated molecule (e.g., a fluorescent dye with an NHS ester group)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • If your antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.

  • Reagent Preparation:

    • Allow the this compound and the NHS-activated molecule to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution (e.g., 10 mg/mL) of this compound in the Conjugation Buffer.

    • Prepare a stock solution (e.g., 10 mg/mL) of the NHS-activated molecule in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. Mix gently.

    • Immediately add the desired molar excess of the NHS-activated molecule stock solution to the antibody-DOTA-PEG5-amine mixture. The final concentration of DMSO should ideally be below 10%.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography (SEC) column to separate the labeled antibody from unreacted this compound, unreacted NHS-activated molecule, and other small-molecule byproducts.

  • Characterization:

    • Determine the concentration of the purified antibody conjugate using a protein assay (e.g., BCA or Bradford).

    • Characterize the degree of labeling (DOL) and confirm the mass of the conjugate using techniques like UV-Vis spectroscopy and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6][12][13][14]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagent_prep Reagent Preparation (this compound, NHS-ester) conjugation Conjugation Reaction (pH 8.3-8.5, RT) reagent_prep->conjugation biomolecule_prep Biomolecule Preparation (e.g., Antibody Buffer Exchange) biomolecule_prep->conjugation quenching Quenching (Optional, e.g., Tris buffer) conjugation->quenching purification Purification (e.g., SEC, RP-HPLC) conjugation->purification quenching->purification characterization Characterization (e.g., MS, UV-Vis) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_ph Is pH 8.3-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagents Are reagents fresh/active? check_buffer->check_reagents Yes change_buffer Use Phosphate/Bicarbonate/Borate check_buffer->change_buffer No check_ratio Is molar ratio optimized? check_reagents->check_ratio Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio No success Yield Improved check_ratio->success Yes adjust_ph->check_buffer change_buffer->check_reagents use_fresh_reagents->check_ratio optimize_ratio->success reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts cluster_side_reaction Competing Side Reaction dota_peg_amine DOTA-PEG5-NH2 conjugate DOTA-PEG5-NH-C(=O)-R (Stable Amide Bond) dota_peg_amine->conjugate Aminolysis (Desired Reaction) nhs_ester R-C(=O)O-NHS nhs_ester->conjugate hydrolyzed_ester R-COOH (Inactive Carboxylic Acid) nhs_ester->hydrolyzed_ester Hydrolysis (Undesired) nhs N-Hydroxysuccinimide conjugate->nhs water H2O water->hydrolyzed_ester hydrolyzed_ester->nhs

References

Troubleshooting low radiolabeling yield with DOTA-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional chelator molecule. It features a DOTA cage for chelating radiometals, a five-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group. The DOTA moiety is well-established for its ability to form stable complexes with a variety of radiometals used in nuclear medicine for both imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177, Yttrium-90).[1][2] The PEG linker enhances solubility and can improve the pharmacokinetic properties of the final radiolabeled conjugate.[3] The terminal amine group allows for covalent conjugation to biomolecules, such as peptides or antibodies, that have a suitable functional group (e.g., a carboxylic acid).

Q2: What are the critical factors influencing the radiolabeling yield with this compound?

Low radiolabeling yield is a common issue that can often be traced back to one or more of the following critical areas:

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the radiolabeling reaction are paramount for efficient chelation.[4][5]

  • Presence of Competing Metal Contaminants: Trace metal impurities in reagents or reaction vessels can compete with the radionuclide for the DOTA chelator, thereby reducing the radiolabeling yield.[6][7]

  • Incorrect Molar Ratios: The ratio of the this compound conjugate to the radionuclide can impact the efficiency of the labeling reaction.

  • Compromised Integrity of Reagents: The stability and purity of both the this compound conjugate and the radionuclide solution are crucial for a successful reaction.

A systematic evaluation of each of these factors is the most effective troubleshooting approach.[4]

Q3: How does the pH of the reaction mixture affect the radiolabeling efficiency?

The pH of the reaction mixture is a critical parameter for successful radiolabeling with DOTA chelators. The chelation process is most efficient under mildly acidic conditions. This is because at lower pH values, the carboxylic acid groups of the DOTA cage can become protonated, which hinders the complexation of the radiometal. Conversely, at higher pH values, many radiometals tend to form hydroxide (B78521) precipitates, which are then unavailable for chelation by the DOTA molecule.[6][8] For most trivalent radiometals like Gallium-68, Lutetium-177, and Yttrium-90 (B1217062), the optimal pH for radiolabeling with DOTA is typically in the range of 4.0 to 6.0.[6][9]

Troubleshooting Guide for Low Radiolabeling Yield

This guide provides a structured approach to identifying and resolving common issues leading to low radiolabeling yields with this compound conjugates.

Problem: Low or No Radiolabeling Yield

Possible Cause 1: Suboptimal Reaction Conditions

ParameterRecommended RangeTroubleshooting Steps
pH 4.0 - 6.0Verify the pH of your reaction mixture using a calibrated pH meter or pH strips. Adjust the pH using high-purity, metal-free buffers such as sodium acetate (B1210297) or ammonium (B1175870) acetate.[4] Avoid buffers containing competing chelating agents.
Temperature 70°C - 100°CEnsure your heating block or water bath is calibrated and maintaining the target temperature. Optimal temperature can vary depending on the radionuclide.[6][9] For instance, labeling with 111In may require higher temperatures (e.g., 100°C) compared to 177Lu or 90Y (e.g., 80°C).[6]
Incubation Time 15 - 40 minutesOptimize the incubation time. While longer incubation times can sometimes increase yield, they can also lead to degradation of the conjugate. Perform a time-course experiment to determine the optimal reaction time for your specific system.

Possible Cause 2: Presence of Metal Contaminants

Trace metal impurities in buffers, water, or glassware can significantly reduce radiolabeling efficiency by competing for the DOTA chelator.[7]

Source of ContaminationPrevention and Troubleshooting
Reagents and Water Use high-purity, metal-free water and reagents for all steps of the procedure.[4] Consider treating buffers with a chelating resin like Chelex 100 to remove any trace metal contaminants before use.[4]
Glassware and Equipment Use metal-free plasticware whenever possible. If glassware must be used, ensure it is thoroughly acid-washed (e.g., with 0.1 M HCl) and rinsed with metal-free water to remove any residual metal ions.[4]
Radionuclide Solution The radionuclide itself can be a source of metal contaminants, often from the target material used for its production.[6] If possible, use a radionuclide solution that has been purified to remove metallic impurities.

Possible Cause 3: Issues with Reagents

The quality and handling of the this compound conjugate and the radionuclide are critical.

Reagent IssueTroubleshooting Steps
This compound Conjugate Degradation Ensure the this compound conjugate has been stored correctly, typically at -20°C or -80°C, and is not expired.[10] If the conjugate was synthesized in-house, verify its purity and integrity using analytical techniques such as HPLC and mass spectrometry.
Incorrect Concentration Accurately determine the concentration of your this compound conjugate solution. Inaccurate concentration can lead to suboptimal molar ratios in the labeling reaction.
Radionuclide Quality Ensure the radionuclide has not exceeded its expiration date and has been handled according to the manufacturer's instructions.

Experimental Protocols

General Radiolabeling Protocol for this compound Conjugates

This is a generalized protocol and may require optimization for specific biomolecules and radionuclides.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate) with a pH between 4.0 and 5.5 using metal-free water.[11]

    • Dissolve the this compound conjugated biomolecule in the reaction buffer to the desired concentration.

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, combine the this compound conjugate solution with the radionuclide solution (e.g., 68GaCl3, 177LuCl3).

    • Gently mix the solution. The total reaction volume should be kept as low as practical.

    • Incubate the reaction mixture at the optimized temperature (e.g., 85–95°C) for the determined optimal time (e.g., 15–30 minutes).[11]

  • Quenching the Reaction (Optional):

    • After incubation, the reaction can be stopped by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unincorporated radionuclide.

  • Purification and Quality Control:

    • Purify the radiolabeled conjugate using a suitable method, such as a size-exclusion column (e.g., PD-10) or a C18 Sep-Pak cartridge, to remove unconjugated radionuclide and other impurities.[12]

    • Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.[5][13]

Visualizations

Radiolabeling Workflow

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Purification & QC Reagents Prepare Metal-Free Buffers and Reagents Conjugate Dissolve this compound Conjugate Reagents->Conjugate Mix Combine Conjugate and Radionuclide Conjugate->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Purify Purify Labeled Conjugate Incubate->Purify QC Assess Radiochemical Purity (HPLC/TLC) Purify->QC G Start Low Radiolabeling Yield Check_pH Is pH in optimal range (4.0-6.0)? Start->Check_pH Adjust_pH Adjust pH with metal-free buffer Check_pH->Adjust_pH No Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Calibrate and adjust heating source Check_Temp->Adjust_Temp No Check_Metals Potential metal contamination? Check_Temp->Check_Metals Yes Adjust_Temp->Check_Metals Use_Metal_Free Use acid-washed glassware and metal-free reagents Check_Metals->Use_Metal_Free Yes Check_Reagents Reagents within expiry and stored correctly? Check_Metals->Check_Reagents No Use_Metal_Free->Check_Reagents Replace_Reagents Use fresh, validated reagents Check_Reagents->Replace_Reagents No Success Improved Yield Check_Reagents->Success Yes Failure Consult Further Replace_Reagents->Failure

References

Improving the stability of DOTA-PEG5-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the stability and performance of DOTA-PEG5-amine conjugates in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Below are the general recommendations from suppliers. Always refer to the product-specific datasheet for the most accurate information.

FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution upon preparation.[1]

Q2: What are the primary causes of instability in this compound conjugates?

A2: Instability can arise from several factors affecting different parts of the molecule:

  • Oxidation of the PEG Linker: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation, which can be initiated by heat, light, or transition metals.[2] This can lead to chain cleavage and the formation of impurities like formaldehyde (B43269) and formic acid.[2][3]

  • DOTA Chelator Instability: While DOTA forms highly stable complexes with many metal ions, the stability can be influenced by factors like pH and the presence of competing metal ions.[4][5] In radiolabeling, incomplete chelation can lead to the release of the free radiometal.[6]

  • Hydrolysis: Although the amide bond formed during conjugation is generally stable, other linkers used in more complex constructs can be susceptible to hydrolysis.[3]

  • Radiolysis: For radiolabeled conjugates, the radiation itself can cause degradation of the DOTA chelator and the attached biomolecule.[7]

Q3: How does the choice of chelator (e.g., DOTA vs. NOTA) affect the stability of the final radiolabeled conjugate?

A3: The choice of chelator significantly impacts the stability of the radiometal complex. NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) generally forms more stable complexes with certain radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), compared to DOTA.[8][9][10]

ChelatorRelative Stability with ⁶⁴CuRelative Stability with ⁶⁸GaKey Characteristics
DOTA GoodGood (Stability Constant, K_ML_ = 21.3)[8]Versatile for various radiometals (e.g., ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In). Often requires heating for efficient radiolabeling.[11][12]
NOTA Excellent (Higher in vivo stability)[9][10]Excellent (Stability Constant, K_ML_ = 31.1)[8]Often allows for faster radiolabeling at lower temperatures. May result in lower non-specific uptake in certain organs like the liver.[8][9]

Studies have shown that ⁶⁴Cu-NOTA-conjugated antibodies exhibit greater stability in serum compared to their ⁶⁴Cu-DOTA counterparts.[10] Similarly, for ⁶⁸Ga, NOTA demonstrates a higher stability constant.[8]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation and use of this compound.

Guide 1: Low Conjugation Yield

Problem: The efficiency of conjugating this compound to a protein or antibody is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH of Reaction Buffer The primary amine of this compound reacts with activated carboxylic acids or NHS esters on the target molecule. This reaction is pH-dependent. For NHS ester chemistry, the optimal pH is typically between 7 and 9 to ensure the target lysine (B10760008) residues are deprotonated and nucleophilic.[13] Start with a buffer at pH 8.0-8.5. Avoid buffers containing primary amines like Tris, as they will compete in the reaction. Use phosphate-buffered saline (PBS) or borate (B1201080) buffers.
Hydrolysis of NHS Ester If using an N-hydroxysuccinimide (NHS) ester-activated molecule for conjugation, the NHS ester is susceptible to hydrolysis in aqueous buffers. Prepare the activated molecule solution immediately before use. Ensure the this compound is readily available to react.
Suboptimal Molar Ratio An insufficient molar excess of this compound will result in a low degree of labeling. Increase the molar ratio of this compound to the target protein. A common starting point is a 20-fold molar excess, but this should be optimized for your specific molecule.[14]
Inactive this compound Improper storage or handling may have led to the degradation of the reagent. Use a fresh aliquot of this compound that has been stored correctly at -20°C or -80°C.[1] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.

Workflow for Troubleshooting Low Conjugation Yield:

G start Low Conjugation Yield Observed check_ph Verify Reaction pH (Optimal: 7.0-9.0 for NHS) start->check_ph adjust_ph Adjust pH to 8.0-8.5 Use non-amine buffer (PBS, Borate) check_ph->adjust_ph Incorrect check_ratio Review Molar Ratio (this compound : Protein) check_ph->check_ratio Correct adjust_ph->check_ratio increase_ratio Increase Molar Excess (e.g., from 10x to 20x or higher) check_ratio->increase_ratio Too Low check_reagents Assess Reagent Integrity check_ratio->check_reagents Sufficient increase_ratio->check_reagents use_fresh Use Fresh Aliquot of This compound check_reagents->use_fresh Suspect success Conjugation Yield Improved check_reagents->success OK use_fresh->success

Caption: A decision tree for troubleshooting low conjugation yield.

Guide 2: Low Radiochemical Purity (RCP)

Problem: After radiolabeling the DOTA-PEG5-conjugate (e.g., with ⁶⁸Ga), quality control analysis shows a high percentage of free or colloidal radiometal.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal pH for Radiolabeling The efficiency of metal incorporation into the DOTA cage is highly pH-dependent. For ⁶⁸Ga, the optimal pH is typically between 3.5 and 4.5.[11][12] A pH that is too low or too high will result in poor labeling and the formation of colloidal ⁶⁸Ga(OH)₃. Use a suitable buffer like sodium acetate (B1210297) to maintain the correct pH.
Presence of Competing Metal Ions Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the reaction mixture can compete with the radiometal for the DOTA chelator, reducing the RCP. Use metal-free labware and high-purity reagents. If using a ⁶⁸Ge/⁶⁸Ga generator, purification of the eluate using a cation exchange cartridge can remove metal impurities.[12][15]
Insufficient Heating/Incubation Time DOTA chelation is often kinetically slow and requires thermal energy to proceed efficiently. For ⁶⁸Ga-DOTA labeling, incubate the reaction mixture at 95°C for 5-15 minutes.[11][12] Note that NOTA-based conjugates often label efficiently at room temperature.[15]
Radiolysis High levels of radioactivity can cause the degradation of the conjugate, releasing the radiometal. Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture to minimize radiolytic damage.[12][15]
Low Precursor Concentration An insufficient amount of the DOTA-conjugate will lead to an excess of free radiometal. Ensure an adequate amount of the precursor (e.g., 10-50 µg, depending on the specific activity and protocol) is used for the reaction.[11][12]

Workflow for ⁶⁸Ga Radiolabeling and Quality Control:

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control elute Elute ⁶⁸GaCl₃ from Generator purify Purify Eluate (Cation Exchange Cartridge) elute->purify add_ga Add Purified ⁶⁸Ga to Reaction Vial purify->add_ga prepare_rxn Prepare Reaction Vial: - DOTA-Conjugate (10-50µg) - Acetate Buffer (pH 4.0) - Radical Scavenger prepare_rxn->add_ga incubate Incubate at 95°C for 5-15 min add_ga->incubate analyze Analyze RCP by RP-HPLC or iTLC incubate->analyze result RCP > 95%? analyze->result pass Product Passes QC result->pass Yes fail Troubleshoot Reaction result->fail No

Caption: A standard workflow for ⁶⁸Ga radiolabeling and subsequent quality control.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein that has been activated with an NHS ester.

  • Protein Preparation: Prepare the protein solution in a non-amine containing buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous solvent like DMSO or DMF.

  • Activation of Protein (if necessary): If the protein does not have available reactive sites, it may need to be activated. For example, to create reactive carboxyl groups, a linker with an NHS ester at one end and a different reactive group at the other can be used. This step is highly protein-specific.

  • Conjugation Reaction: a. Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., 100 mM sodium bicarbonate). b. Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[16][17] Assess the purity and aggregation state using SEC-HPLC.[18]

Protocol 2: Stability Assessment of Conjugates by RP-HPLC

This protocol outlines a method to assess the stability of a this compound conjugate over time in a specific buffer.

  • Sample Preparation: Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in the buffer of interest (e.g., PBS pH 7.4, or human serum).

  • Incubation: Aliquot the sample and incubate at a chosen temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C to halt any further degradation until analysis.

  • RP-HPLC Analysis:

    • Column: C18 or C4 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the intact conjugate from potential degradation products (e.g., linear gradient from 5% B to 95% B over 30 minutes).

    • Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak area of the intact conjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the T=0 sample to determine the degradation rate.[5][19]

Potential Degradation Pathway of DOTA-PEG-Biomolecule Conjugate:

G Intact Intact Conjugate (Biomolecule-PEG-DOTA-Metal) Oxidation PEG Chain Oxidation Intact->Oxidation Hydrolysis Linker Hydrolysis Intact->Hydrolysis Radiolysis Radiolytic Damage Intact->Radiolysis Transchelation Metal Dissociation (Transchelation) Intact->Transchelation Degraded_PEG Fragmented PEG + Oxidized Biomolecule Oxidation->Degraded_PEG Free_Biomolecule Free Biomolecule + PEG-DOTA-Metal Hydrolysis->Free_Biomolecule Damaged_Conjugate Damaged Biomolecule Radiolysis->Damaged_Conjugate Free_Metal Free Metal Ion + Apo-Conjugate Transchelation->Free_Metal

Caption: Potential pathways for the degradation of a DOTA-PEG-Biomolecule conjugate.

References

Technical Support Center: DOTA-PEG5-Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for DOTA-PEG5-amine labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the labeling of amine-containing molecules with DOTA-PEG5-NHS ester.

Issue Possible Cause Recommended Solution
Low Labeling Efficiency / No Reaction 1. Hydrolysis of DOTA-PEG5-NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which is the primary side reaction competing with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[1][2]a. Optimize Reaction pH: Perform the conjugation in a pH range of 7.2-8.5. A pH of 8.3-8.5 is often optimal for reacting with primary amines, but be aware that the half-life of the NHS ester decreases at higher pH.[1][2][3] b. Freshly Prepare Reagents: Dissolve the DOTA-PEG5-NHS ester in a suitable anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Avoid storing the activated linker in solution.[4] c. Control Reaction Time: At higher pH, shorten the reaction time to minimize hydrolysis. Monitor the reaction progress to determine the optimal duration.
2. Incompatible Buffer: The presence of primary amines in the buffer (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[2][4]a. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[1][4] b. Buffer Exchange: If your sample is in an amine-containing buffer, perform a buffer exchange via dialysis or desalting column prior to labeling.[2]
3. Low Concentration of Reactants: The reaction is concentration-dependent. Low concentrations of the target molecule can reduce the efficiency of the labeling reaction.[5]a. Increase Reactant Concentration: If possible, increase the concentration of your amine-containing molecule to favor the desired reaction over hydrolysis.[5] b. Adjust Molar Ratio: Increase the molar excess of the DOTA-PEG5-NHS ester relative to the target molecule. A 20-fold molar excess is a common starting point for antibodies.[4]
Protein Aggregation or Precipitation 1. High Degree of Crosslinking: Using a high concentration of the this compound linker with a protein containing multiple accessible amine groups can lead to intermolecular crosslinking and aggregation.a. Reduce Molar Ratio: Lower the molar excess of the DOTA-PEG5-NHS ester.[6] b. Optimize Protein Concentration: Adjusting the protein concentration can influence the balance between intramolecular (within the same molecule) and intermolecular (between different molecules) crosslinking. Higher protein concentrations may favor intermolecular crosslinking.
2. Presence of Organic Solvent: Many NHS esters require an organic solvent for initial dissolution. High concentrations of this solvent in the final reaction mixture can cause protein precipitation.a. Limit Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is typically below 10%.[6][7]
Heterogeneous Product Profile 1. Multiple Reaction Sites: Proteins often have multiple primary amine groups (N-terminus and lysine (B10760008) residues) with varying accessibility and reactivity, leading to a mixture of products with different degrees of labeling.[8][9]a. Control Stoichiometry: Carefully control the molar ratio of the DOTA-PEG5-NHS ester to the target molecule to influence the average number of labels per molecule.[6] b. pH Optimization: The reactivity of the N-terminal α-amine versus the lysine ε-amine is pH-dependent. The N-terminus generally has a lower pKa, making it more nucleophilic at near-physiological pH.[10] Fine-tuning the pH can offer some control over site selectivity.
2. Side Reactions with Other Amino Acids: While less common, NHS esters can react with the hydroxyl groups of tyrosine, serine, and threonine, especially at lower pH where primary amines are protonated. The sulfhydryl group of cysteine can also react.[2][5][10][11]a. Maintain Optimal pH: Working within the recommended pH range of 7.2-8.5 generally favors reaction with primary amines. b. Characterize Product: Use analytical techniques like HPLC-MS to identify and quantify different product species.[12][13][]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during this compound labeling?

A1: The main side reaction is the hydrolysis of the DOTA-PEG5-NHS ester in the aqueous reaction buffer.[1][2] This reaction results in the formation of an unreactive carboxyl group on the DOTA-PEG5 linker, preventing it from conjugating to the target amine. The rate of hydrolysis is highly dependent on the pH of the solution.[1][2]

Q2: How does pH affect the labeling reaction?

A2: The pH is a critical parameter. The reaction between the NHS ester and a primary amine is more efficient at a slightly alkaline pH (7.2-8.5) because the amine group is deprotonated and more nucleophilic.[1][2] However, the competing hydrolysis side reaction also accelerates at higher pH.[1][2] Therefore, an optimal pH must be determined to balance the rate of the desired conjugation against the rate of hydrolysis.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[1]
8.64°C10 minutes[1]
7.4N/A>120 minutes[15]
9.0N/A<9 minutes[15]

Q3: What type of buffer should I use for the labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine.[2][4] These buffers will compete with your target molecule for reaction with the DOTA-PEG5-NHS ester, significantly reducing the yield of your desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer at a pH between 7.2 and 8.5.[1][4]

Q4: Can the DOTA-PEG5-NHS ester react with other amino acids besides lysine?

A4: While the primary targets are the N-terminal α-amine and the ε-amino group of lysine residues, side reactions with other nucleophilic amino acid side chains can occur under certain conditions.[2][5][10][11] These include the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[2][5][10][11] These side reactions are generally less efficient and the resulting linkages may be less stable than the amide bond formed with primary amines.[10]

Q5: How can I stop the labeling reaction?

A5: The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine.[2] This will react with and consume any remaining unreacted DOTA-PEG5-NHS ester.

Q6: How does the molar ratio of this compound to my protein affect the outcome?

A6: The molar ratio of the DOTA-PEG5-NHS ester to your protein is a key factor that influences the degree of labeling. A higher molar excess will generally result in more DOTA-PEG5 linkers being attached to each protein molecule. However, an excessively high ratio can lead to a higher degree of modification which may alter the protein's biological activity and increase the risk of intermolecular crosslinking and aggregation.[6][8] It is important to optimize this ratio for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DOTA-PEG5-NHS Ester

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0.

  • Protein Preparation: Dissolve the protein to be labeled in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • DOTA-PEG5-NHS Ester Preparation: Immediately before use, dissolve the DOTA-PEG5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a calculated amount of the DOTA-PEG5-NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess of the linker to the protein.[4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Quality Control of DOTA-PEG5-Labeled Protein

  • Determination of Labeling Efficiency (Degree of Labeling):

    • HPLC-MS: Use reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) to separate the unlabeled protein from the labeled species and to determine the mass of each species. This will allow for the calculation of the number of DOTA-PEG5 linkers attached to each protein molecule.[12][13][]

    • UV-Vis Spectroscopy: If the DOTA-PEG5 linker contains a chromophore, the degree of labeling can be estimated using UV-Vis spectroscopy by measuring the absorbance at the protein's characteristic wavelength (e.g., 280 nm) and the chromophore's maximum absorbance wavelength.

  • Analysis of Purity:

    • Size-Exclusion Chromatography (SEC-HPLC): Use SEC-HPLC to assess the presence of aggregates in the final product.

    • RP-HPLC: Use RP-HPLC to separate and quantify the desired labeled product from unreacted protein and potential side products.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Buffer_Exchange Buffer Exchange (if needed) Protein->Buffer_Exchange Amine-free buffer Conjugation Conjugation Reaction (pH 7.2-8.5) Buffer_Exchange->Conjugation DOTA_Linker DOTA-PEG5-NHS Ester Dissolve_Linker Dissolve in Anhydrous Solvent DOTA_Linker->Dissolve_Linker Dissolve_Linker->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purification Purification (SEC / Dialysis) Quench->Purification QC Quality Control (HPLC-MS, SEC) Purification->QC

Caption: Experimental workflow for this compound labeling.

Side_Reactions DOTA_NHS DOTA-PEG5-NHS Ester Desired_Product DOTA-PEG5-Amide Conjugate (Stable Amide Bond) DOTA_NHS->Desired_Product Aminolysis (Desired Reaction) Hydrolyzed_Product Inactive DOTA-PEG5-Carboxylate DOTA_NHS->Hydrolyzed_Product Side Reaction 1 Side_Product Unstable Ester Linkage DOTA_NHS->Side_Product Side Reaction 2 Target_Amine Target Primary Amine (e.g., Lysine) Target_Amine->Desired_Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Hydrolyzed_Product Other_Nucleophiles Other Nucleophiles (e.g., Tyr, Ser, Thr OH) Other_Nucleophiles->Side_Product

Caption: Main reaction and common side reactions in this compound labeling.

Troubleshooting_Logic Start Low Labeling Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Optimize_Ratio Optimize molar ratio and reactant concentrations Start->Optimize_Ratio No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Use_Fresh_Reagents Use freshly prepared DOTA-PEG5-NHS ester Check_Reagents->Use_Fresh_Reagents No Check_Reagents->Optimize_Ratio Yes

Caption: Troubleshooting logic for low labeling yield.

References

Technical Support Center: Overcoming Steric Hindrance in DOTA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DOTA conjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of DOTA conjugation?

A: Steric hindrance refers to the spatial obstruction that arises when the bulky size and complex three-dimensional structure of a biomolecule (like an antibody or peptide) or the DOTA chelator itself impede the chemical reaction needed for conjugation.[1] This can occur when the target functional group (e.g., a lysine (B10760008) residue's primary amine) on the biomolecule is located in a sterically congested region, preventing the reactive group of the DOTA derivative (e.g., an NHS-ester) from approaching and forming a covalent bond.

Q2: What are the common indicators that steric hindrance is impacting my DOTA conjugation reaction?

A: Several signs may suggest that steric hindrance is a problem in your experiment:

  • Low Conjugation Yield: The final amount of DOTA-conjugated biomolecule is significantly lower than expected.[1]

  • Incomplete Conjugation: Even with a large excess of the DOTA reagent, the biomolecule is not fully conjugated.[1]

  • Lack of Site-Specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule's surface.[1]

  • Precipitation of the Conjugate: Over-modification at accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]

  • Reduced Immunoreactivity: The conjugated antibody shows decreased binding to its target antigen, suggesting that DOTA molecules may be attached in or near the antigen-binding site.[2][3][4]

Q3: How can I assess the accessibility of a target residue on my protein for DOTA conjugation?

A: You can use a combination of computational and experimental methods to evaluate residue accessibility:

  • Computational Modeling: Tools that predict protein structure and calculate solvent accessibility can help identify surface-exposed residues that are more likely to be available for conjugation.[1]

  • Site-Directed Mutagenesis: Introducing a reactive residue, such as cysteine, at a specific site and then attempting conjugation can confirm its accessibility.[1]

  • Mass Spectrometry: This technique can be used to identify the specific sites of conjugation on the biomolecule after the reaction, providing direct evidence of which residues were accessible.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during DOTA conjugation experiments that may be related to steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible Cause: The target functional groups on the biomolecule are sterically hindered.

Recommended Solutions:

  • Introduce a Spacer Arm: Use a DOTA derivative with a flexible linker, such as polyethylene (B3416737) glycol (PEG), to increase the distance between the DOTA chelator and the reactive group.[1][6][7] This allows the reactive group to reach sterically hindered sites more easily.

  • Optimize Reaction pH: For NHS-ester chemistry, a pH range of 8.5-9.0 is typically optimal for reacting with primary amines.[8] However, slight adjustments to the pH can sometimes improve accessibility to certain residues. For radiolabeling DOTA-peptides, a pH of 4.0-4.5 is often recommended.[9]

  • Increase Reaction Temperature: Raising the temperature from room temperature to 37°C can increase the reaction rate.[10][11] However, be cautious as excessive heat can denature the protein.

  • Vary the Molar Ratio of DOTA to Biomolecule: Increasing the molar excess of the DOTA reagent can sometimes drive the reaction forward, but be aware that this can also lead to non-specific conjugation and aggregation.[4][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to help guide your experimental design.

Table 1: Effect of Molar Ratio on DOTA per Antibody and Immunoreactivity

Initial Molar Ratio (DOTA:Antibody)Average DOTA per AntibodyImmunoreactivity (%)Reference
5:11.62 ± 0.571.17[3][4]
10:16.42 ± 1.7253.05[3][4]
15:1772.8[4]
25:1947.3[4]
50:111.01 ± 2.6419.37[3][4]
50:14.25 ± 1.04~70[4][14]

Table 2: Optimized Reaction Conditions for DOTA Conjugation and Labeling

ParameterOptimized ConditionBiomoleculeReference
pH (Conjugation) 8.5 - 9.0Antibody (NHS-ester)[8]
pH (Radiolabeling) 4.0 - 6.0DOTA-peptide[15]
pH (Radiolabeling) 7.0 - 7.5Immunoconjugate (90Y)[10][11]
Temperature (Conjugation) 4°C (overnight) or Room Temp (1-2h)Antibody (NHS-ester)[6]
Temperature (Radiolabeling) 70°CDOTA-peptide[15]
Temperature (Radiolabeling) 37°CImmunoconjugate (90Y)[10][11]
Reaction Time (Radiolabeling) 20 minDOTA-peptide[15]
Reaction Time (Radiolabeling) 30 minImmunoconjugate (90Y)[10][11]
Buffer (Radiolabeling) 0.5 M Ammonium AcetateImmunoconjugate (90Y)[10][11]

Experimental Protocols

Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to an Antibody

This protocol outlines the steps for conjugating a DOTA-NHS ester to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • DOTA-NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.5-9.0 (metal-free)[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification tools: Size Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassettes[8]

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the amine-free Conjugation Buffer using a desalting column or dialysis.[8]

    • Adjust the antibody concentration to 2-10 mg/mL.[8]

  • Conjugation Reaction:

    • Prepare a stock solution of DOTA-NHS ester in anhydrous DMF or DMSO.[8]

    • Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the antibody solution.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[6]

    • Incubate for 15-30 minutes.[6]

  • Purification:

    • Remove unreacted DOTA-NHS ester and byproducts using size exclusion chromatography or dialysis.[6][8]

  • Characterization:

    • Determine the number of DOTA molecules conjugated per antibody using methods like mass spectrometry or colorimetric assays.[5][16]

    • Assess the purity and aggregation of the conjugate using SEC-HPLC.[8]

    • Evaluate the immunoreactivity of the DOTA-conjugated antibody using ELISA or flow cytometry.[8]

Visualizations

Steric_Hindrance_Mechanism cluster_0 Scenario 1: No Steric Hindrance cluster_1 Scenario 2: Steric Hindrance Accessible_Lysine Accessible Lysine Residue Successful_Conjugation Successful Conjugation Accessible_Lysine->Successful_Conjugation Reacts DOTA_NHS_Ester_1 DOTA-NHS Ester DOTA_NHS_Ester_1->Accessible_Lysine Approaches Buried_Lysine Buried Lysine Residue Failed_Conjugation Failed Conjugation Buried_Lysine->Failed_Conjugation No Reaction DOTA_NHS_Ester_2 DOTA-NHS Ester DOTA_NHS_Ester_2->Buried_Lysine Blocked Approach

Caption: Mechanism of steric hindrance in DOTA conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Optimize Reaction pH (8.5-9.0 for NHS) Start->Check_pH Check_Temp Increase Temperature (e.g., to 37°C) Check_pH->Check_Temp No Improvement Success Improved Yield Check_pH->Success Improved Check_Ratio Increase Molar Ratio (DOTA:Biomolecule) Check_Temp->Check_Ratio No Improvement Check_Temp->Success Improved Use_Linker Introduce Spacer Arm (e.g., PEG linker) Check_Ratio->Use_Linker No Improvement Check_Ratio->Success Improved Use_Linker->Success Improved Reassess Re-evaluate Strategy Use_Linker->Reassess No Improvement

Caption: Troubleshooting workflow for low DOTA conjugation yield.

Conjugation_Strategy cluster_0 Direct Conjugation cluster_1 Linker-Mediated Conjugation Antibody_Direct Antibody Conjugate_Direct DOTA-Antibody (Potential Hindrance) Antibody_Direct->Conjugate_Direct DOTA_Direct DOTA-NHS DOTA_Direct->Conjugate_Direct Antibody_Linker Antibody Conjugate_Linker DOTA-Linker-Antibody (Reduced Hindrance) Antibody_Linker->Conjugate_Linker DOTA_Linker DOTA-Linker-NHS DOTA_Linker->Conjugate_Linker Direct_Conjugation_Node Direct Conjugation Strategy Linker_Strategy_Node Linker-Mediated Strategy

Caption: Comparison of direct vs. linker-mediated DOTA conjugation.

References

DOTA-PEG5-amine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of DOTA-PEG5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as protected DOTA precursors and amine-terminated PEG5, incompletely deprotected intermediates, and side products from the coupling reaction. It is also possible to have diastereomers and other structurally related impurities.

Q2: Why is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common method for purifying this compound?

A2: RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity.[1] It is well-suited for purifying this compound from more polar or less polar impurities. The method can be optimized by adjusting the mobile phase composition and gradient to achieve high purity.[2]

Q3: I am observing significant peak tailing or broad peaks during HPLC purification. What could be the cause?

A3: Peak tailing or broadening can be caused by several factors, including interactions of the amine group with residual silanols on the silica-based column, column overload, or the presence of certain metal ions that can chelate with the DOTA moiety. Using a high-purity, end-capped column and adding a competing amine or a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can help mitigate these issues.

Q4: How can I confirm the purity and identity of the purified this compound?

A4: The purity of this compound is typically assessed by analytical RP-HPLC with UV detection.[1] To confirm the identity of the purified product, mass spectrometry (MS) is essential for determining the correct molecular weight.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

Q5: What are the best storage conditions for purified this compound?

A5: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment to prevent degradation.[3] If stored in solution, it is best to use a non-aqueous solvent like DMSO and store at -80°C.[4]

Troubleshooting Guide

The following table summarizes common issues encountered during the purification of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate HPLC column selection.- Suboptimal mobile phase composition or gradient.- Use a high-resolution C18 or C8 reversed-phase column.- Optimize the gradient of acetonitrile (B52724) or methanol (B129727) in water with 0.1% TFA.[5]
Product Streaking on Silica (B1680970) Column Chromatography - High polarity of the PEGylated compound leading to strong interaction with the silica stationary phase.[6]- Consider using a different stationary phase like a C18-functionalized silica for preparative chromatography.- If using silica, a mobile phase containing a mixture of chloroform, methanol, and a small amount of ammonia (B1221849) or triethylamine (B128534) can help reduce streaking.[6]
Low Recovery of Purified Product - Irreversible adsorption of the product onto the column.- Degradation of the product during purification.- Passivate the HPLC system with a blank injection of the mobile phase containing a chelating agent like EDTA if metal contamination is suspected.- Ensure the pH of the mobile phase is compatible with the stability of the compound.
Presence of Multiple Peaks for the Purified Product - Isomers or conformers of the this compound.- On-column degradation.- Adjust the column temperature to see if the peak profile changes, which might indicate the presence of conformers.- Ensure the mobile phase is freshly prepared and degassed.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of this compound

This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurity profile.

1. Materials and Reagents:

  • Crude this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
  • Analytical C18 HPLC column (e.g., 5 µm particle size, 250 x 4.6 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

3. Preparative HPLC Method:

  • Flow Rate: 15-20 mL/min
  • Detection: UV at 214 nm and 280 nm
  • Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 50% B (linear gradient)
  • 35-40 min: 50% to 100% B
  • 40-45 min: 100% B
  • 45-50 min: 100% to 5% B
  • 50-60 min: 5% B (re-equilibration)

4. Purification Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Filter the sample solution through a 0.45 µm syringe filter. c. Inject the filtered sample onto the equilibrated preparative HPLC system. d. Collect fractions corresponding to the main product peak.

5. Purity Analysis: a. Analyze the collected fractions using an analytical RP-HPLC system with a similar gradient but a lower flow rate (e.g., 1 mL/min). b. Pool the fractions with the desired purity (typically >95%).

6. Product Isolation: a. Remove the acetonitrile from the pooled fractions using a rotary evaporator. b. Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white powder.

Visualizations

This compound Purification and Analysis Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation cluster_QC Quality Control Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Prep_HPLC Preparative RP-HPLC Filter->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analytical_HPLC Analytical RP-HPLC (Purity Check) Collect->Analytical_HPLC Pool Pool Pure Fractions Analytical_HPLC->Pool >95% Purity Evaporate Rotary Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure_Product Pure this compound Lyophilize->Pure_Product MS Mass Spectrometry (Identity) Pure_Product->MS NMR NMR (Structure) Pure_Product->NMR

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: DOTA-PEG5-amine Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-PEG5-amine and its radiolabeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling this compound?

The optimal pH for radiolabeling DOTA-conjugates, including this compound, is crucial for achieving high radiochemical purity and yield. The ideal pH range is typically acidic, between 3.5 and 5.0 .[1][2] This pH range serves two main purposes: it prevents the formation of insoluble radiometal hydroxides at higher pH, while being high enough to facilitate the deprotonation of the DOTA chelator's carboxylic acid groups for efficient complexation with the radiometal.[3]

Q2: Why is my radiolabeling yield with this compound consistently low?

Low radiolabeling yield is a common issue that can often be traced back to several key factors:

  • Suboptimal pH: Operating outside the optimal pH range is a primary cause of low yields.[4] If the pH is too high (above 5.0), radiometals can form hydroxides, making them unavailable for chelation.[1][5] If the pH is too low (below 3.5), the carboxyl groups of the DOTA cage may not be sufficiently deprotonated for efficient chelation.[1][5]

  • Competing Metal Contaminants: Trace metal impurities in reagents or on labware can compete with the radiometal for the DOTA chelator, thereby reducing the radiolabeling yield.[6] It is critical to use high-purity reagents and acid-washed, metal-free labware.[3][4]

  • Incorrect Reaction Temperature or Time: DOTA chelation is a kinetically driven process that often requires heating.[7] Insufficient temperature or reaction time can lead to incomplete labeling. Optimal conditions vary depending on the radiometal.[1]

  • Reagent Integrity: The this compound reagent can degrade if not stored properly. Ensure it is stored under the recommended conditions and is not expired.

Q3: Can I perform the radiolabeling at room temperature?

While some DOTA-like chelators are designed for room temperature labeling, standard DOTA chelation typically requires heating to overcome the kinetic barrier of metal incorporation.[7][8] For most trivalent radiometals like 177Lu, 90Y, and 68Ga, heating is necessary to achieve high and reproducible radiochemical yields in a reasonable timeframe.[1][2][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the radiolabeling of this compound.

Issue Potential Cause Recommended Action
Low Radiochemical Yield (<80%) Incorrect pH of the reaction mixture.Verify the pH of your reaction buffer and the final reaction mixture using a calibrated pH meter. Adjust to the optimal range (typically 3.5-5.0) for your specific radiometal.[1][2]
Presence of competing metal ion contaminants.Use high-purity, metal-free water and reagents. All labware should be new or thoroughly washed with acid and rinsed with metal-free water.[3][4] Consider treating buffers with a chelating resin.[4]
Insufficient heating (temperature or time).Optimize the reaction temperature and time based on the radiometal being used. Refer to the table of recommended reaction conditions below.[1][2]
Degradation of this compound.Use a fresh vial of this compound and ensure it has been stored correctly according to the manufacturer's instructions.
Formation of Precipitate in Reaction Vial pH is too high, leading to radiometal hydroxide (B78521) formation.Lower the pH of the reaction mixture to the recommended acidic range.[1][5]
Low solubility of the DOTA-conjugate.While the PEG linker in this compound enhances aqueous solubility, ensure the concentration is not excessively high.[10] Gentle vortexing during reagent addition can also help.
Inconsistent Results Between Batches Variability in reagent preparation.Prepare fresh buffers for each radiolabeling experiment. Ensure accurate measurement and addition of all components.
Inconsistent heating.Use a calibrated heating block or water bath to ensure consistent and accurate reaction temperatures.
68Ge breakthrough from the generator (for 68Ga labeling).Implement a purification step for the 68Ga eluate to remove any contaminants before radiolabeling.[11]

Experimental Protocols & Data

Recommended Radiolabeling Conditions for DOTA-Conjugates

The following table summarizes typical starting conditions for the radiolabeling of DOTA-conjugates with various radiometals. Optimization may be required for your specific experimental setup.

RadiometalOptimal pH RangeRecommended Temperature (°C)Typical Reaction Time (min)
68Ga 3.5 - 4.5[2][12]90 - 100[2]5 - 15[9][12]
177Lu 4.0 - 4.5[1][5]80 - 95[1]20 - 30
90Y 4.0 - 4.5[1][5]80 - 95[1]20 - 30
111In 4.0 - 5.0[1]95 - 100[1]30
64Cu 5.0 - 6.0Room Temp - 40[13]30 - 60[11]
General Radiolabeling Protocol for this compound with 68Ga

This protocol provides a general procedure for the radiolabeling of this compound with Gallium-68.

Materials:

  • This compound

  • 68Ge/68Ga generator

  • Sodium Acetate (B1210297) buffer (0.2 M, pH 4.0)

  • Metal-free water

  • Sterile, metal-free reaction vials

  • Heating block

  • Radio-TLC system for quality control

Procedure:

  • In a sterile, metal-free reaction vial, add a specific amount of this compound (e.g., 10-20 µg).

  • Add 500 µL of sodium acetate buffer (0.2 M, pH 4.0) to the vial.

  • Elute the 68Ga from the 68Ge/68Ga generator according to the manufacturer's instructions.

  • Add the desired amount of 68Ga eluate (e.g., 20-25 MBq) to the reaction vial.

  • Gently vortex the reaction mixture.

  • Incubate the reaction vial in a heating block at 95°C for 10-15 minutes.[9]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using a radio-TLC system to determine the radiochemical purity.

Visualizations

Chelation of a Radiometal by this compound

The following diagram illustrates the fundamental process of a trivalent radiometal (M³⁺) being chelated by the DOTA macrocycle of the this compound molecule.

G cluster_0 This compound DOTA_Cage DOTA Cage (Macrocycle) PEG5_Amine PEG5-Amine Linker Radiolabeled_Complex Radiolabeled This compound DOTA_Cage->Radiolabeled_Complex Radiometal Radiometal (M³⁺) Radiometal->DOTA_Cage Chelation (pH 3.5-5.0, Heat)

Caption: Chelation of a radiometal by the DOTA macrocycle.

Troubleshooting Workflow for Low Radiolabeling Yield

This workflow provides a logical sequence of steps to troubleshoot suboptimal radiolabeling yields.

G start Start: Low Radiolabeling Yield check_ph 1. Verify Reaction pH (Target: 3.5-5.0) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH of Buffer ph_ok->adjust_ph No check_reagents 2. Assess Reagent Quality ph_ok->check_reagents Yes adjust_ph->check_ph reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh Use Fresh, High-Purity Reagents & Metal-Free Water reagents_ok->use_fresh No check_conditions 3. Review Reaction Conditions (Temp & Time) reagents_ok->check_conditions Yes use_fresh->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp/Time Based on Radiometal conditions_ok->optimize_conditions No success Successful Radiolabeling conditions_ok->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low radiolabeling yield.

References

Temperature effects on DOTA-PEG5-amine labeling kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effects of temperature on DOTA-PEG5-amine labeling kinetics. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during the conjugation and radiolabeling of this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH of the reaction buffer: The primary amine of this compound requires a slightly basic pH to be deprotonated and reactive towards activated esters (like NHS esters) on the target molecule.Ensure the pH of your conjugation buffer is between 8.0 and 9.0. A bicarbonate or borate (B1201080) buffer is commonly used.[1]
Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with your target molecule for reaction with the this compound.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer.
Degradation of reagents: this compound and any activating reagents (e.g., NHS esters) are sensitive to moisture and can degrade over time.Store all reagents according to the manufacturer's instructions, typically at -20°C or -80°C and protected from moisture.[2] Allow reagents to warm to room temperature before opening to prevent condensation.
Low Radiolabeling Yield Suboptimal Temperature: The kinetics of metal chelation by DOTA are highly temperature-dependent. Room temperature is often insufficient for efficient labeling with many radionuclides.Increase the incubation temperature. Optimal temperatures are typically between 80°C and 100°C, depending on the radionuclide.[3][4]
Incorrect pH of the radiolabeling buffer: The optimal pH for radiolabeling with DOTA is typically in the slightly acidic range.Adjust the pH of the reaction mixture to between 4.0 and 5.5. Acetate or citrate (B86180) buffers are commonly used.
Presence of competing metal ions: Trace metal contaminants in buffers or reagents can compete with the radionuclide for the DOTA chelator.Use high-purity, metal-free reagents and water. All labware should be washed with acid to remove any trace metals.
Insufficient incubation time: The chelation reaction may not have reached completion.Increase the incubation time. At optimal temperatures, labeling is often complete within 20-30 minutes.[3][4]
Inconsistent Labeling Results Variability in experimental conditions: Small changes in pH, temperature, or reagent concentrations can lead to significant differences in labeling efficiency.Carefully control and monitor all reaction parameters for each experiment. Ensure accurate and consistent preparation of all solutions.
Degradation of the DOTA-conjugate: The conjugated molecule may not be stable under the storage conditions used.Store the purified DOTA-conjugate at an appropriate temperature (e.g., 4°C for short-term, -80°C for long-term) and in a suitable buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for radiolabeling a this compound conjugate?

A1: The optimal temperature for radiolabeling with DOTA is highly dependent on the specific radionuclide being used. Generally, elevated temperatures are required to achieve efficient and rapid labeling. For many common radionuclides, temperatures between 80°C and 100°C are optimal.[3][4] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific application.

Q2: How does temperature affect the kinetics of the DOTA labeling reaction?

A2: Increasing the temperature significantly accelerates the rate of the chelation reaction.[5] At room temperature, the labeling efficiency can be very low, even after extended incubation times. By increasing the temperature, the reaction can often be completed in a much shorter timeframe, typically within 20 to 30 minutes, leading to higher radiochemical yields.[3][4]

Q3: Can the heating step damage my temperature-sensitive molecule (e.g., an antibody)?

A3: This is a valid concern. While high temperatures are often required for efficient DOTA labeling, some proteins can be denatured under these conditions. If you are working with a temperature-sensitive molecule, you may need to find a compromise between labeling efficiency and protein stability. Consider performing the labeling at the highest temperature your molecule can tolerate for a longer duration. Alternatively, newer chelators that allow for lower temperature labeling may be an option.

Q4: What is the ideal pH for the conjugation of this compound to a protein?

A4: For the conjugation of the primary amine of this compound to an activated carboxyl group (e.g., an NHS ester) on a protein, a pH of 8.0 to 9.0 is recommended. This ensures that the amine group is sufficiently deprotonated to act as a nucleophile.

Q5: What is the optimal pH for the subsequent radiolabeling step?

A5: The optimal pH for radiolabeling a DOTA-conjugate is typically in the slightly acidic range, between pH 4.0 and 5.5. This pH range facilitates the incorporation of the metal ion into the DOTA cage while minimizing the formation of metal hydroxides.

Quantitative Data on Temperature Effects on DOTA Labeling Kinetics

The following table summarizes the effect of temperature on the reaction time required to achieve complete or high-yield radiolabeling of DOTA-conjugates with various radionuclides.

RadionuclideTemperature (°C)Incubation Time (minutes)Achieved Yield/Completion
⁹⁰Y8020Completed
¹¹¹In10030Completed
¹⁷⁷Lu8020Completed
⁶⁸Ga2310≤ 2.0%
⁶⁸Ga3710~80%
⁶⁸Ga4710>80%
²²⁵AcRoom Temp240Slower than at 37°C
²²⁵Ac37240~95%

Experimental Protocols

Detailed Methodology for this compound Conjugation to an Antibody

This protocol describes the conjugation of this compound to an antibody via the activation of the antibody's carboxyl groups, followed by reaction with the amine group of the DOTA-PEG linker.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Conjugation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: 0.1 M Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer (0.1 M MES, pH 6.0).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Add a 50-fold molar excess of NHS to the antibody solution.

    • Add a 50-fold molar excess of EDC to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer (0.1 M Borate buffer, pH 8.5).

    • Dissolve this compound in the Reaction Buffer.

    • Add a 20-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the this compound-conjugated antibody using a size-exclusion chromatography column to remove unreacted this compound and other small molecules.

General Protocol for Radiolabeling of DOTA-Conjugates

Materials:

  • DOTA-conjugated molecule in a metal-free buffer

  • Radionuclide solution

  • Radiolabeling Buffer: 0.1 M Ammonium Acetate or Citrate buffer, pH 4.0-5.5 (metal-free)

  • Heating block or water bath

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for quality control

Procedure:

  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add the DOTA-conjugated molecule to the Radiolabeling Buffer.

    • Add the radionuclide solution to the tube. The final volume should be kept as small as practically possible.

  • Incubation:

    • Securely cap the tube and place it in a heating block or water bath pre-heated to the optimal temperature (typically 80-100°C).

    • Incubate for the optimized duration (typically 20-30 minutes).

  • Quality Control:

    • After incubation, cool the reaction mixture to room temperature.

    • Determine the radiochemical purity (RCP) using an appropriate method like iTLC or radio-HPLC to ensure the labeling efficiency is >95%.

Visualizations

experimental_workflow cluster_conjugation Conjugation Phase cluster_radiolabeling Radiolabeling Phase antibody Antibody in MES Buffer (pH 6.0) activation Activate Carboxyls (EDC/NHS) antibody->activation buffer_exchange Buffer Exchange (Borate Buffer, pH 8.5) activation->buffer_exchange conjugation Conjugation Reaction (2 hours, RT) buffer_exchange->conjugation dota_peg This compound dota_peg->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Purification (SEC) quenching->purification dota_conjugate Purified DOTA-Conjugate purification->dota_conjugate dota_conjugate_radiolabeling DOTA-Conjugate in Acetate Buffer (pH 4.5) dota_conjugate->dota_conjugate_radiolabeling heating Incubation (80-100°C, 20-30 min) dota_conjugate_radiolabeling->heating radionuclide Radionuclide radionuclide->heating qc Quality Control (TLC/HPLC) heating->qc final_product Radiolabeled Product (>95% RCP) qc->final_product

Caption: Experimental workflow for this compound conjugation and subsequent radiolabeling.

troubleshooting_logic cluster_conjugation_check Conjugation Issues cluster_radiolabeling_check Radiolabeling Issues start Low Labeling Yield? check_conjugation Was conjugation successful? start->check_conjugation Yes radiolabeling_temp Increase incubation temperature (80-100°C) start->radiolabeling_temp No conjugation_ph Verify conjugation buffer pH (8.0-9.0) check_conjugation->conjugation_ph No amine_buffer Check for competing amines in buffer conjugation_ph->amine_buffer reagent_integrity_conj Assess reagent integrity amine_buffer->reagent_integrity_conj radiolabeling_ph Verify radiolabeling buffer pH (4.0-5.5) radiolabeling_temp->radiolabeling_ph metal_contaminants Check for metal contaminants radiolabeling_ph->metal_contaminants incubation_time Increase incubation time metal_contaminants->incubation_time

Caption: Troubleshooting logic for low DOTA labeling yield.

References

Preventing metal contamination in DOTA radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent and address metal contamination during DOTA radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal contamination in DOTA radiolabeling?

Metal contamination can arise from various sources throughout the experimental workflow. It is crucial to identify and mitigate these sources to ensure high radiolabeling efficiency. Common sources include:

  • Reagents and Solvents: Water, acids, bases, and buffers may contain trace amounts of metal ions.[1]

  • Labware: Glassware and metal spatulas can leach metal ions into solutions.[2] Even plasticware can be a source if not properly treated.

  • Instrumentation: Components of automated synthesis modules, HPLC systems, and generator systems can introduce metal contaminants.[3] For instance, zinc impurities can arise from the eluent solution and generator components in ⁶⁸Ga radiolabeling.[3]

  • Radionuclide Solution: The radionuclide preparation itself may contain non-radioactive metal impurities from the target material or decay products.[4][5]

  • Environmental Factors: Dust and other airborne particulates in the laboratory environment can introduce metal contamination.

Q2: How do metal contaminants affect DOTA radiolabeling?

Metal contaminants compete with the desired radiometal for chelation by the DOTA molecule.[1][4] DOTA is a non-selective chelator and can form stable complexes with a variety of metal ions, such as zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺), and calcium (Ca²⁺).[3][6][7] This competition reduces the number of DOTA molecules available to bind with the radiometal, leading to:

  • Low Radiochemical Yield (RCY): A significant portion of the radionuclide remains unbound or forms colloidal impurities.[3][8]

  • Reduced Specific Activity: The presence of non-radioactive metal complexes of DOTA increases the total amount of the DOTA-peptide, thereby lowering the specific activity of the final radiopharmaceutical.[9]

Q3: What are the key preventative measures to avoid metal contamination?

Proactive prevention is the most effective strategy to minimize metal contamination.[8] Key measures include:

  • Use of High-Purity Reagents: Employ ultra-pure or trace-metal-grade water, acids, and other chemicals for all solutions.[1][10]

  • Dedicated and Treated Labware:

    • Use dedicated, metal-free plasticware for preparing and storing all solutions that will come into contact with the DOTA-conjugate.[8]

    • Acid-wash all new plasticware (e.g., with 0.1 M HCl) followed by thorough rinsing with metal-free water.[8]

    • Avoid using glassware and metal spatulas for handling solutions intended for radiolabeling.[2]

  • Buffer and Solution Treatment: Treat buffers and stock solutions with a chelating resin, such as Chelex 100, to remove any existing metal contaminants.[8][11] This should be performed before the addition of the DOTA-conjugate or the radionuclide.[8]

  • Clean Laboratory Environment: Maintain a clean laboratory environment to minimize airborne contaminants.[12][13] Work in a laminar flow hood when possible.

Troubleshooting Guide

Problem: Low Radiochemical Yield (RCY) or Purity (RCP)

Low RCY or RCP is a common issue in DOTA radiolabeling. A systematic approach to troubleshooting can help identify the root cause.

Possible Cause Troubleshooting Step
Metal Contamination Review all potential sources of metal contamination as outlined in the FAQs. Prepare fresh, metal-free buffers and solutions. Re-run the experiment using acid-washed plasticware and high-purity reagents. Consider treating all solutions with a chelating resin.[8]
Suboptimal pH The pH of the reaction mixture is critical for efficient chelation. The optimal pH for radiolabeling DOTA conjugates is typically acidic, often between 4.0 and 5.5, to prevent the formation of radiometal hydroxides.[4][8][14] Verify the pH of your reaction buffer after all components have been added.
Incorrect Reagent Concentrations An insufficient amount of the DOTA-conjugate can lead to incomplete capture of the radionuclide.[14] Conversely, an excessive amount can lead to issues with purification and specific activity. Verify the concentrations of your stock solutions.
Suboptimal Reaction Conditions Inadequate temperature or reaction time can result in incomplete labeling. While some modern chelators work at room temperature, many DOTA-labeling reactions require heating (e.g., 80-100°C).[5][15][16] Ensure the reaction is incubated for a sufficient duration at the optimal temperature for your specific radionuclide and conjugate.
Reagent Degradation Ensure that the DOTA-conjugate and other reagents have been stored correctly and have not expired.[17]

Experimental Protocols

Protocol 1: Preparation of Metal-Free Buffers

This protocol describes the preparation of a metal-free buffer using a chelating resin.

  • Initial Buffer Preparation:

    • Weigh the required amount of the buffering agent (e.g., ammonium (B1175870) acetate, sodium acetate).

    • Dissolve the buffering agent in approximately 80% of the final volume of ultra-pure water (18 MΩ-cm) in a dedicated, acid-washed plastic beaker.[1]

    • Adjust the pH to the desired value using trace-metal-grade acid or base.

  • Chelating Resin Treatment:

    • Add a prepared chelating resin (e.g., Chelex 100) to the buffer solution (approximately 1-5 g/L).

    • Stir the solution gently for at least 1-2 hours at room temperature.

    • Allow the resin to settle to the bottom of the beaker.

  • Final Preparation:

    • Carefully decant or filter the buffer solution to separate it from the resin. Avoid transferring any resin beads.

    • Bring the final volume to the desired level with ultra-pure water.

    • Store the metal-free buffer in a dedicated, acid-washed plastic container.

Protocol 2: Quality Control of Radiolabeled DOTA-Peptides by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the radiochemical purity of the final product and identifying potential impurities, including metal complexes.[18][19]

  • System Preparation:

    • Equilibrate the HPLC system with the appropriate mobile phase until a stable baseline is achieved. A common mobile phase for DOTA-peptides is a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Dilute a small aliquot of the final radiolabeled product in the mobile phase or an appropriate buffer.

  • Injection and Analysis:

    • Inject the prepared sample onto a suitable C18 column.

    • Run the HPLC method, monitoring the eluate with both a UV detector (to detect the peptide) and a radioactivity detector.

  • Data Interpretation:

    • The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of the desired radiolabeled DOTA-peptide.

    • Peaks corresponding to free radionuclide or other radiochemical impurities will have different retention times. The presence of unexpected peaks in the UV chromatogram may indicate the formation of non-radioactive metal-DOTA complexes.[18]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Radiolabeling Yield start Low Radiolabeling Yield Observed check_ph Verify Reaction pH (Optimal: 4.0-5.5) start->check_ph check_metal Investigate Metal Contamination check_ph->check_metal pH Correct optimize_conditions Optimize Incubation Time, Temperature, and Concentrations check_ph->optimize_conditions pH Incorrect, Adjust & Rerun check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_metal->check_conditions No Obvious Source prepare_new Prepare Fresh, Metal-Free Reagents and Buffers check_metal->prepare_new Contamination Suspected check_conditions->optimize_conditions Conditions Suboptimal success Successful Radiolabeling check_conditions->success Conditions Optimal, Re-evaluate Other Factors rerun_chelex Rerun Experiment with Chelex-Treated Solutions prepare_new->rerun_chelex rerun_chelex->check_conditions Yield Still Low rerun_chelex->success Yield Improves optimize_conditions->success Yield Improves

Caption: A troubleshooting decision tree for low DOTA radiolabeling yield.

Metal_Free_Buffer_Prep Workflow for Metal-Free Buffer Preparation cluster_prep Initial Preparation cluster_treatment Chelation Treatment cluster_final Final Steps dissolve Dissolve Buffer Salts in Ultra-Pure Water adjust_ph Adjust pH with Trace-Metal-Grade Acid/Base dissolve->adjust_ph add_chelex Add Chelating Resin (e.g., Chelex 100) adjust_ph->add_chelex stir Stir for 1-2 Hours add_chelex->stir separate Separate Buffer from Resin (Decant or Filter) stir->separate final_volume Adjust to Final Volume separate->final_volume store Store in Dedicated Acid-Washed Plasticware final_volume->store

Caption: A step-by-step workflow for preparing metal-free buffers.

References

Technical Support Center: DOTA-PEG5-amine Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-PEG5-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional chelator. It comprises three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic ligand known for forming highly stable complexes with metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).[1][2][3] These are used in nuclear medicine for diagnostic imaging (PET/SPECT) and therapy.[4][5]

  • PEG5 (pentaethylene glycol): A short polyethylene (B3416737) glycol linker. The PEG chain enhances solubility in aqueous media, improves pharmacokinetics, and provides a spatial separation between the DOTA chelator and the conjugated biomolecule.[5][6][7]

  • Amine (-NH₂): A terminal primary amine group that serves as a reactive handle for conjugation to biomolecules.[5][7] This group can be coupled to carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups on proteins, peptides, or antibodies.[7][8][9]

Its primary application is in the development of radiopharmaceuticals and imaging agents.[5]

Q2: What should I consider when conjugating this compound to my biomolecule via its amine group?

A2: When conjugating the amine group of this compound, typically with an N-hydroxysuccinimide (NHS) ester-activated molecule, consider the following:

  • Buffer Selection: Use an amine-free buffer with a pH range of 7.2-8.5.[9][10] Buffers like phosphate-buffered saline (PBS), borate, or carbonate are suitable.[10] Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the NHS ester.[10]

  • NHS Ester Stability: NHS esters are moisture-sensitive and can hydrolyze.[10][11] Always use anhydrous solvents like DMSO or DMF to prepare stock solutions of your activated molecule and use them immediately.[10][11] Allow the NHS ester reagent to warm to room temperature before opening to prevent condensation.[10]

  • Reaction Stoichiometry: Optimize the molar ratio of the this compound to your target molecule. A molar excess of the activated species is often used to drive the reaction to completion, but excessive amounts can lead to multiple conjugations on a single biomolecule.

Q3: How do I purify the this compound conjugate after the reaction?

A3: Purification is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating larger conjugated biomolecules from smaller unconjugated this compound and reaction byproducts.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for purifying and analyzing conjugates, providing good resolution based on hydrophobicity.[12]

  • Dialysis or Tangential Flow Filtration: Suitable for removing small molecule impurities from large conjugated proteins or antibodies.

Q4: How can I confirm the successful conjugation of this compound to my target molecule?

A4: Successful conjugation can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate. A successful conjugation will show an increase in mass corresponding to the addition of the DOTA-PEG5 moiety.

  • HPLC: Comparing the HPLC chromatograms of the starting material, the this compound, and the final product will show the appearance of a new peak for the conjugate, typically with a different retention time.[12]

  • NMR Spectroscopy: While complex for large biomolecules, ¹H NMR can be useful for characterizing smaller conjugates (e.g., with peptides), showing characteristic peaks for both the DOTA-PEG5 linker and the target molecule.

Troubleshooting Guides

Issue 1: Low Conjugation Yield
Potential Cause Recommended Solution
Hydrolyzed NHS Ester Ensure proper storage and handling of the NHS ester to prevent moisture exposure. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[10][11]
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a higher pH accelerates hydrolysis of the NHS ester.[9][10]
Presence of Competing Amines Use amine-free buffers (e.g., PBS, borate). If your starting material is in a Tris or glycine buffer, perform a buffer exchange before the conjugation reaction.[10]
Low Reagent Concentration The rate of hydrolysis is a more significant competitor in dilute solutions. If possible, increase the concentration of your reactants to favor the bimolecular conjugation reaction.[10]
Issue 2: Mass Spectrometry (MS) Analysis is Inconclusive
Potential Cause Recommended Solution
Low Ionization Efficiency Optimize MS parameters (e.g., source voltage, temperature). The PEG chain can sometimes suppress ionization. Try different matrices for MALDI-TOF.
Heterogeneous Product Incomplete reaction or purification can result in a mixture of unconjugated material, mono-conjugated, and multi-conjugated products, leading to a complex mass spectrum. Improve the purification step (e.g., HPLC fractionation) before MS analysis.
Metal Contamination DOTA can chelate metal ions from buffers or glassware, leading to unexpected mass additions. Use metal-free reagents and glassware.[2] Consider pre-treating buffers with a chelating resin. The mass of the this compound (C₂₈H₅₄N₆O₁₂) is approximately 666.8 g/mol .[7][13] Adducts with common metal ions (Na⁺, K⁺) or chelated metals (Fe³⁺, Cu²⁺, Zn²⁺) will alter the observed mass.
Issue 3: ¹H NMR Spectrum is Difficult to Interpret
Potential Cause Recommended Solution
Broad Peaks The amine (-NH₂) and carboxylic acid protons of DOTA can appear as broad signals.[14] The presence of paramagnetic metal ions can also cause significant peak broadening. Ensure all glassware is metal-free.
Complex PEG Region The protons of the PEG linker will appear as a complex multiplet, typically in the 3.5-3.8 ppm range. This can overlap with other signals from your biomolecule.
Signal Overlap For larger conjugates, signals from the DOTA-PEG5 moiety may be obscured by the signals from the biomolecule. 2D NMR techniques (e.g., COSY, HSQC) may be necessary to resolve individual signals.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Purity (Typical)
This compound HCl saltC₂₈H₅₄N₆O₁₂·HCl666.8 (free base)>95%

Data sourced from commercial suppliers.[7][13] Actual values may vary by manufacturer.

Experimental Protocols

Protocol 1: General NHS Ester Conjugation to this compound
  • Preparation of Reagents:

    • Dissolve the NHS ester-activated biomolecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

    • Dissolve this compound in reaction buffer (e.g., 0.1 M PBS, pH 8.0) to a desired concentration.

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the this compound solution. A 1.5 to 5-fold molar excess of the amine component is often a good starting point.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using RP-HPLC or SEC to remove unreacted starting materials and byproducts.

  • Analysis:

    • Analyze the purified conjugate by LC-MS to confirm the molecular weight.

    • Assess purity by analytical HPLC.

Protocol 2: Characterization by RP-HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and/or 280 nm (if the conjugate contains aromatic residues).

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Characterization reagent1 Dissolve NHS-activated biomolecule in DMSO/DMF reaction Mix reagents and incubate (RT, 1-4h or 4°C, overnight) reagent1->reaction reagent2 Dissolve this compound in Reaction Buffer (pH 8.0) reagent2->reaction quench Quench with Tris or Glycine (Optional) reaction->quench purify Purify via HPLC or SEC quench->purify ms LC-MS Analysis (Confirm MW) purify->ms hplc Analytical HPLC (Assess Purity) purify->hplc nmr NMR Analysis (Structural Info) purify->nmr

Caption: Workflow for this compound conjugation and characterization.

troubleshooting_logic start Low Conjugation Yield q1 Is the buffer amine-free and pH 7.2-8.5? start->q1 q2 Was the NHS ester handled under anhydrous conditions? q1->q2 Yes sol1 Action: Buffer exchange to PBS/Borate at correct pH. q1->sol1 No q3 Are reactant concentrations adequate? q2->q3 Yes sol2 Action: Use fresh, anhydrous reagents and solvents. q2->sol2 No q3->start Yes (Re-evaluate stoichiometry) sol3 Action: Increase reactant concentrations. q3->sol3 No

Caption: Troubleshooting logic for low conjugation yield.

References

How to increase the specific activity of DOTA-labeled compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-labeled compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and increase the specific activity of their DOTA-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is specific activity and why is it critical for DOTA-labeled compounds?

Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like Gigabecquerels per micromole (GBq/µmol) or millicuries per microgram (mCi/µg). For DOTA-labeled compounds used in applications like peptide receptor radionuclide therapy (PRRT) and PET imaging, high specific activity is crucial.[1][2] It ensures that a sufficient amount of radioactivity can be delivered to the target site (e.g., a tumor) without saturating the available receptors with an excess of the unlabeled compound.[2] Low specific activity can lead to reduced therapeutic efficacy or poor imaging quality.[1]

Q2: My radiolabeling yield is low. What are the most common causes?

Low radiolabeling yield with DOTA-conjugates can often be traced back to a few critical factors:

  • Suboptimal pH: The pH of the reaction mixture is one of the most critical parameters.[1][3][4]

  • Presence of Metal Contaminants: Trace metal impurities can compete with the desired radionuclide for chelation by DOTA.[3][5][6][7]

  • Incorrect Reaction Temperature and Time: The kinetics of the labeling reaction are highly dependent on temperature and incubation time.[1][3][8][9]

  • Reagent Integrity: Degradation of the DOTA-conjugate or the radionuclide solution can impact labeling efficiency.[10]

A systematic evaluation of these factors is the most effective troubleshooting approach.[10]

Q3: How does pH affect the DOTA labeling reaction?

The pH of the reaction medium directly influences the radiolabeling efficiency by affecting both the DOTA chelator and the radiometal.[1][4]

  • Low pH (below 4): At low pH, the carboxylic acid groups of the DOTA cage can become protonated, which slows down the kinetics of metal incorporation.[1][3][11] For instance, with 68Ga, no incorporation is observed at pH 1, and the reaction is slow at pH 2.5.[4]

  • Optimal pH (typically 4-5): For many common radionuclides like 177Lu, 90Y, and 68Ga, the optimal pH for DOTA labeling is in the range of 4.0 to 5.0.[1][3][4] This pH range provides a good balance between DOTA reactivity and radiometal solubility.

  • High pH (above 5): At higher pH, radiometals have a tendency to form insoluble hydroxides, which are then unavailable for chelation by DOTA, leading to variable and often poor reaction kinetics.[1][3]

It is crucial to adjust the pH of the reaction mixture to the optimal range for the specific radionuclide being used.

Troubleshooting Guides

Issue: Low Specific Activity

Problem: The final product has a low specific activity, potentially compromising in-vivo studies.

Possible Causes and Solutions:

  • Metal Ion Contamination: Competing metal ions are a primary cause of low specific activity.[3][5][6][12]

    • Identification: Use inductively coupled plasma mass spectrometry (ICP-MS) to analyze the radionuclide solution and buffers for trace metal impurities.[7] Common contaminants include Zn2+, Cu2+, Fe3+, Pb2+, and Al3+.[6][7] Cadmium (Cd2+) is a known strong competitor for 111In labeling.[1][3]

    • Solution:

      • Use high-purity reagents and metal-free water.[10]

      • Prepare buffers in acid-washed plasticware.[10]

      • Treat buffers and stock solutions with a chelating resin (e.g., Chelex 100) to remove metal contaminants before the labeling reaction.[10]

      • If using a 68Ge/68Ga generator, be aware that metal impurities can leach from the generator components.[7]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete labeling.

    • Solution: Optimize the reaction parameters based on the specific radionuclide. Refer to the data in the tables below for recommended starting points.

  • Presence of Unlabeled DOTA-Peptide: A significant amount of unlabeled conjugate will lower the specific activity.

    • Solution: Purify the radiolabeled product to remove any unreacted DOTA-peptide. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method.[13]

Issue: Inconsistent Labeling Results

Problem: Radiolabeling yields are variable between experiments, even with the same protocol.

Possible Causes and Solutions:

  • Inconsistent pH: Small variations in the final reaction pH can lead to significant differences in yield.

    • Solution: Carefully measure and adjust the pH of every reaction mixture. Do not rely solely on the buffer's nominal pH.

  • Variable Metal Contamination: The level of metal impurities can vary between batches of reagents or radionuclide.

    • Solution: Implement routine quality control of incoming materials for trace metal content.

  • Radiolysis: For high-activity labelings, radiolysis can degrade the DOTA-conjugate.

    • Solution: Add radical scavengers, such as ethanol (B145695) or ascorbic acid, to the reaction mixture to minimize radiolysis.[14][15]

Quantitative Data Summary

The following tables summarize optimized reaction conditions and the impact of metallic impurities on DOTA labeling for various radionuclides.

Table 1: Optimized Radiolabeling Conditions for DOTA-Peptides

RadionuclideOptimal pHTemperature (°C)Time (min)Reference(s)
90Y4.0 - 4.58020[1][3]
111In4.0 - 4.510030[1][3]
177Lu4.0 - 4.58020[1][3]
68Ga3.5 - 4.0805[4]
44Sc4.0 - 6.07020[11][16]
225AcNot specified37Not specified[17][18]

Table 2: Effect of Competing Metal Ions on DOTA Labeling

RadionuclideStrong CompetitorsWeak/No CompetitionReference(s)
90YZn2+, Cu2+, Co2+, Pb2+, Ni2+Al3+, Cr3+[6]
177LuZn2+, Cu2+, Co2+, Pb2+, Ni2+Al3+, Cr3+, Hf4+[3][6]
111InCd2+[1][3]
68GaFe3+, Ti4+, Al3+Zn2+, Cr3+, Ni2+, Pb2+[7]
161TbZn2+, Pb2+, Fe3+, Cu2+Hf4+[5]

Experimental Protocols

Protocol 1: General DOTA-Peptide Radiolabeling

This protocol provides a general framework for radiolabeling a DOTA-conjugated peptide. Specific parameters should be optimized as per the data in Table 1.

Materials:

  • DOTA-conjugated peptide

  • Radionuclide solution (e.g., 177LuCl3 in HCl)

  • Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Metal-free water

  • Heating block

  • Reaction vial (e.g., polypropylene (B1209903) microcentrifuge tube)

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • In a reaction vial, add the DOTA-conjugated peptide to the reaction buffer.

  • Carefully add the radionuclide solution to the vial.

  • Gently mix the contents.

  • Verify and adjust the pH of the reaction mixture to the optimal range for the chosen radionuclide using a pH meter or pH paper.

  • Place the vial in a heating block pre-heated to the optimal temperature.

  • Incubate for the recommended duration.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity and yield.

Protocol 2: Purification of Radiolabeled DOTA-Peptide using SPE

Materials:

  • Radiolabeled DOTA-peptide reaction mixture

  • C18 SPE cartridge

  • Ethanol

  • Metal-free water

  • Syringes

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of ethanol through it, followed by 10 mL of water.

  • Load the reaction mixture onto the conditioned cartridge. The radiolabeled peptide will be retained on the solid phase.

  • Wash the cartridge with 10 mL of water to remove any unreacted, free radionuclide.

  • Elute the purified radiolabeled DOTA-peptide from the cartridge using a small volume (e.g., 0.5-1 mL) of ethanol or an ethanol/water mixture.

  • The ethanol can be evaporated, and the final product reconstituted in a suitable buffer for in-vivo use.

Visualizations

DOTA_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_qc Purification & QC Reagents DOTA-Peptide Radionuclide Buffer Metal_Removal Buffer Treatment (e.g., Chelex) Reagents->Metal_Removal Optional Mixing Combine Reagents Metal_Removal->Mixing pH_Adjust Adjust pH (e.g., 4.0-5.0) Mixing->pH_Adjust Heating Incubate (Temp & Time) pH_Adjust->Heating Purification SPE Purification (e.g., C18) Heating->Purification QC Quality Control (radio-HPLC/TLC) Purification->QC Final_Product High Specific Activity DOTA-Compound QC->Final_Product

Caption: Workflow for DOTA-peptide radiolabeling.

Troubleshooting_Low_Yield cluster_pH pH Issues cluster_contaminants Contamination cluster_conditions Reaction Conditions Start Low Labeling Yield pH_Check Is pH optimal? (e.g., 4.0-5.0) Start->pH_Check pH_Too_Low pH too low? (<4.0) pH_Check->pH_Too_Low No pH_Too_High pH too high? (>5.0) pH_Check->pH_Too_High No Metal_Check Metal Contaminants? pH_Check->Metal_Check Yes Adjust_Conditions Adjust Temp/Time (see Table 1) pH_Too_Low->Adjust_Conditions Adjust to optimal pH pH_Too_High->Adjust_Conditions Adjust to optimal pH Metal_Source Identify Source (Reagents, Water, Generator) Metal_Check->Metal_Source Yes Temp_Time_Check Temp/Time Optimal? Metal_Check->Temp_Time_Check No Metal_Removal Implement Purification (Chelex, Acid Wash) Metal_Source->Metal_Removal Solution Optimized Yield Metal_Removal->Solution Temp_Time_Check->Adjust_Conditions No Adjust_Conditions->Solution

Caption: Troubleshooting logic for low labeling yield.

References

Technical Support Center: DOTA-PEG5-amine and Radiometal Conjugate Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the serum stability of DOTA-conjugates. Given that DOTA-PEG5-amine is a bifunctional linker designed for chelating radiometals, the stability of the resulting radiometal-DOTA complex is of paramount importance for the efficacy and safety of the final radiopharmaceutical product. This guide addresses common questions and troubleshooting strategies related to the in vitro serum stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: How stable are DOTA-metal complexes in human serum?

A1: The stability of DOTA-metal complexes in serum is highly dependent on the specific radiometal chelated. DOTA forms highly stable complexes with many trivalent metals, particularly lanthanides like Lutetium-177 (¹⁷⁷Lu). For instance, ¹⁷⁷Lu-DOTA-peptide conjugates have demonstrated high stability in human serum, with over 95% of the complex remaining intact even after 7 days of incubation.[1][2] In contrast, DOTA complexes with other radiometals, such as Gallium-68 (⁶⁸Ga), can exhibit lower stability. Some studies have reported significant degradation of ⁶⁸Ga-DOTA-peptides in plasma within an hour.[3][4] For example, one study observed that a [⁶⁸Ga]DOTA-peptide conjugate degraded rapidly, with only 1.4% remaining intact after 60 minutes in plasma.[3] Another study on a different ⁶⁸Ga-DOTA conjugate showed about 8% degradation after 4 hours in mouse serum.[5]

Q2: What are the primary causes of instability for DOTA-radiolabeled molecules in serum?

A2: The primary cause of instability for DOTA-radiolabeled molecules in a biological environment like serum is transchelation . This is a process where the radiometal ion is transferred from the DOTA chelator to other molecules with strong metal-binding affinities, such as serum proteins (e.g., albumin and transferrin). This can be influenced by the kinetic inertness of the specific DOTA-metal complex. Another potential issue is the enzymatic degradation of the molecule to which the this compound is conjugated (e.g., a peptide or antibody), which can alter the biodistribution of the radiolabel.

Q3: How can I assess the serum stability of my this compound-conjugated radiopharmaceutical?

A3: The serum stability of your radiolabeled compound should be evaluated in vitro by incubating it in fresh human or animal (e.g., mouse) serum at a physiological temperature (37°C) over a relevant time course. At various time points, aliquots of the serum mixture are analyzed to determine the percentage of the radiopharmaceutical that remains intact. Common analytical methods for this purpose include radio-High-Performance Liquid Chromatography (radio-HPLC), radio-Thin-Layer Chromatography (radio-TLC), and size-exclusion chromatography. These methods separate the intact radiolabeled conjugate from any free radiometal, radiometal bound to serum proteins, or other radiolabeled metabolites.

Q4: Can the choice of radiometal affect the stability of the DOTA complex?

A4: Absolutely. The choice of radiometal is a critical factor determining the overall stability of the DOTA complex. DOTA is generally considered to form more kinetically inert and stable complexes with larger metal ions like ¹⁷⁷Lu and Yttrium-90 (⁹⁰Y) compared to smaller metal ions like ⁶⁸Ga or Copper-64 (⁶⁴Cu).[6][7][8] The suboptimal stability of some DOTA-radiometal complexes in vivo can lead to the release of the radiometal and its transchelation to other proteins.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of free radiometal detected in serum stability assay. Transchelation: The radiometal is being pulled out of the DOTA chelator by serum proteins. This is more common with certain radiometals like ⁶⁸Ga.- Ensure optimal radiolabeling conditions (pH, temperature, time) to achieve a high radiochemical purity before starting the stability study.- Consider using a different chelator that forms a more stable complex with your radiometal of interest if stability remains an issue.- For preclinical studies, be aware of this potential instability and its implications for in vivo biodistribution.
Appearance of unexpected radiolabeled species in radio-HPLC chromatogram. Metabolic Degradation: The peptide, antibody, or other targeting molecule conjugated to this compound is being broken down by enzymes in the serum.- Analyze the structure of the new peaks (e.g., by mass spectrometry if possible) to understand the degradation pathway.- If the degradation is rapid and significant, you may need to modify the targeting molecule to improve its enzymatic stability.
Inconsistent stability results between experiments. Variability in Serum: The composition of serum can vary between donors or batches, potentially affecting stability.- Whenever possible, use a pooled batch of serum for all related experiments to ensure consistency.- Ensure consistent experimental conditions, including incubation temperature and time points.
Low recovery of radioactivity after protein precipitation. Protein Binding: The intact radiopharmaceutical or its metabolites may be binding non-specifically to serum proteins.- Use analytical methods that do not require protein precipitation, such as size-exclusion chromatography, if this is a persistent issue.- Quantify the radioactivity in the protein pellet to account for all radiolabeled species.

Quantitative Serum Stability Data for DOTA-Radiometal Conjugates

The following table summarizes serum/plasma stability data for various DOTA-conjugated radiopharmaceuticals from the literature. This data can provide an indication of the expected stability for your compound.

RadiometalConjugated MoleculeSerum/Plasma SourceIncubation Time% Intact RadiopharmaceuticalReference
⁶⁸GaPeptideMouse Plasma60 min1.4 ± 0.3%[3]
⁶⁸GaPSMA-targeting GULMouse Serum4 hours~92%[5]
⁶⁸GaDOTATATENot specified4 hours>90%[9]
¹⁷⁷LuDOTA-TATEHuman Plasma (in vivo)24 hours23 ± 5%[10][11]
¹⁷⁷LuDOTA-[Pro¹,Tyr⁴]-bombesinHuman Serum7 days>98%[2]
¹⁷⁷LuDOTA-Peptide 2Human Plasma24 hours>97%[12]
⁹⁰YDOTA-BN[2-14]NH₂Human Serum24 hoursStable (>98%)[2]
¹¹¹InNitrobenzyl-DOTASerum18 days>99.5%[13][14]

Note: Stability can be highly dependent on the specific peptide/molecule conjugated to DOTA.

Experimental Protocols

Detailed Protocol for In Vitro Serum Stability Assessment

This protocol provides a general framework for assessing the in vitro stability of a DOTA-conjugated radiopharmaceutical in human serum.

1. Materials:

  • Your radiolabeled this compound conjugate (purified).

  • Freshly collected or freshly thawed human serum (stored at -80°C).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Water bath or incubator set to 37°C.

  • Acetonitrile (B52724) or other suitable protein precipitation agent.

  • Microcentrifuge.

  • Analytical system: radio-HPLC with a suitable column (e.g., C18) or radio-TLC with an appropriate solvent system.

2. Procedure:

  • Serum Preparation: If frozen, thaw the human serum at room temperature or in a 37°C water bath. Centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to pellet any cryoprecipitates. Use the clear supernatant.

  • Incubation: In a microcentrifuge tube, add a known amount of your radiolabeled DOTA-conjugate (e.g., 5-10 µL, ~1 MBq) to a larger volume of human serum (e.g., 490-495 µL). The final volume should be sufficient for sampling at all time points. Gently mix.

  • Time Zero (T=0) Sample: Immediately after mixing, take an aliquot (e.g., 50 µL) for the T=0 time point.

  • Incubation: Place the main reaction tube in a 37°C water bath or incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot (e.g., 50 µL) of the serum mixture.

  • Protein Precipitation (for HPLC analysis):

    • To each collected aliquot, add an equal or double volume of cold acetonitrile (e.g., 50-100 µL).

    • Vortex thoroughly to precipitate the serum proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes.

    • Carefully collect the supernatant, which contains the radiolabeled compound and its potential small-molecule metabolites.

  • Analysis:

    • Radio-HPLC: Inject the supernatant onto the HPLC system. The percentage of intact radiopharmaceutical is calculated as the area of the peak corresponding to the intact compound divided by the total area of all radioactive peaks in the chromatogram.

    • Radio-TLC: Spot the serum sample directly (or the supernatant after precipitation) onto a TLC plate and develop it with a suitable mobile phase. The percentage of intact radiopharmaceutical is determined by the radioactivity at the appropriate Rf value relative to the total radioactivity on the plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Radiolabeled DOTA-Conjugate mix Mix Conjugate and Serum prep1->mix prep2 Human Serum (Thawed & Centrifuged) prep2->mix incubate Incubate at 37°C mix->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Protein Precipitation (e.g., Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Radio-HPLC or Radio-TLC Analysis supernatant->analysis data Calculate % Intact Compound analysis->data

Caption: Experimental workflow for in vitro serum stability testing.

transchelation_pathway cluster_stable Stable Pathway cluster_unstable Instability Pathway start Radiolabeled DOTA-Conjugate in Serum stable Intact DOTA-Conjugate Remains in Circulation start->stable High Kinetic Inertness transchelation Transchelation start->transchelation Low Kinetic Inertness free_metal Released Radiometal Bound to Serum Protein transchelation->free_metal serum_protein Serum Protein (e.g., Transferrin) serum_protein->transchelation

Caption: Diagram illustrating the process of transchelation in serum.

References

Validation & Comparative

A Comparative Guide to DOTA-PEG5-amine and DOTA-PEG3-amine for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating linker is a critical step in the design of targeted radiopharmaceuticals and other drug conjugates. The length of the polyethylene (B3416737) glycol (PEG) spacer in these linkers can significantly influence the pharmacokinetic and pharmacodynamic properties of the final conjugate. This guide provides a detailed comparison of DOTA-PEG5-amine and DOTA-PEG3-amine, two commonly used bifunctional linkers, supported by established principles and illustrative experimental data from related studies.

While direct head-to-head comparative studies for this compound and DOTA-PEG3-amine are not extensively available in the current literature, a wealth of research on the impact of PEG linker length allows for a robust, data-driven comparison. This guide will delve into the nuanced differences between these two linkers, providing a framework for rational selection in therapeutic and diagnostic applications.

Chemical and Physical Properties

The fundamental difference between this compound and DOTA-PEG3-amine lies in the length of the hydrophilic PEG spacer. This compound possesses five ethylene (B1197577) glycol units, while DOTA-PEG3-amine has three. This variation in length directly impacts their molecular weight, hydrophilicity, and overall hydrodynamic radius.

PropertyDOTA-PEG3-amineThis compound
Molecular Formula C24H46N6O10C28H54N6O12
Molecular Weight ~578.66 g/mol ~666.77 g/mol [1]
Number of PEG Units 35
Hydrophilicity HighHigher
Hydrodynamic Radius SmallerLarger

The increased number of PEG units in this compound enhances its aqueous solubility and provides a greater spatial separation between the DOTA chelator and the conjugated biomolecule.

Impact on Radiolabeling and Bioconjugation

Both DOTA-PEG3-amine and this compound feature a terminal primary amine group for covalent attachment to biomolecules (e.g., peptides, antibodies, small molecules) and a DOTA macrocycle for chelating various radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).

The radiolabeling efficiency is primarily dependent on the DOTA chelate itself and the reaction conditions. Studies on various DOTA-conjugated molecules consistently report high radiochemical yields (>90-95%) under optimized conditions.[2][3][4] The length of the short PEG linker is not expected to significantly alter the intrinsic chelating properties of the DOTA macrocycle.

The primary amine allows for versatile conjugation to carboxylic acids, activated esters (e.g., NHS esters), or isothiocyanates on the target biomolecule, forming stable amide or thiourea (B124793) bonds, respectively.

In Vivo Performance: A Comparative Analysis

The length of the PEG linker is a critical determinant of the in vivo behavior of the resulting radiopharmaceutical. A longer PEG chain, as in this compound, is generally associated with several pharmacokinetic advantages over a shorter chain like that in DOTA-PEG3-amine.

Key Performance Metrics Influenced by PEG Linker Length:

  • Blood Circulation Time: Longer PEG chains increase the hydrodynamic size of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life in the bloodstream.[5][6] This extended circulation can, in turn, enhance the probability of the conjugate reaching its target tissue.

  • Kidney Uptake and Clearance: For smaller molecules like peptides, renal filtration is a major route of clearance. Increasing the PEG linker length has been shown to decrease kidney uptake and retention.[7][8] This is a significant advantage as high renal accumulation of radioactivity can lead to nephrotoxicity.

  • Tumor Uptake and Penetration: By prolonging blood circulation, longer PEG linkers can lead to increased accumulation of the conjugate in tumor tissues due to the enhanced permeability and retention (EPR) effect.[7] However, for very large conjugates, an excessively long linker might slightly impede tumor penetration.

  • Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of biomolecules. While both short PEG linkers contribute to this effect, a longer PEG chain may offer a greater shielding effect.

Illustrative Experimental Data (Based on studies with similar short-chain PEG linkers):

The following table summarizes expected trends in performance based on published data for DOTA-conjugates with varying PEG linker lengths. It is important to note that these are not direct comparisons of DOTA-PEG3-amine and this compound but are illustrative of the principles discussed.

Performance MetricExpected Outcome: DOTA-PEG3-amine ConjugateExpected Outcome: this compound ConjugateSupporting Evidence
Blood Half-Life (t½) ShorterLongerStudies on antibody-drug conjugates (ADCs) and other biomolecules consistently show that increasing PEG chain length prolongs circulation half-life.[6]
Kidney Uptake (%ID/g) HigherLowerResearch on PEGylated diabodies demonstrated a significant reduction in kidney uptake with increasing PEG size.[7][8]
Tumor-to-Kidney Ratio LowerHigherA consequence of reduced kidney uptake and potentially increased tumor accumulation.
Tumor-to-Blood Ratio Potentially LowerPotentially HigherLonger circulation can lead to higher tumor uptake over time, improving the tumor-to-blood ratio at later imaging time points.[7]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Conjugation of DOTA-PEG-amine to a Peptide

This protocol describes the conjugation of a DOTA-PEG-amine linker to a peptide containing a carboxylic acid group using carbodiimide (B86325) chemistry.

Materials:

  • Peptide of interest

  • DOTA-PEG3-amine or this compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

Procedure:

  • Peptide Activation:

    • Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation:

    • Dissolve the DOTA-PEG-amine linker in the Conjugation Buffer.

    • Add a 10 to 20-fold molar excess of the dissolved DOTA-PEG-amine to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification and Characterization:

    • Purify the DOTA-PEG-peptide conjugate using RP-HPLC.

    • Characterize the final product by mass spectrometry to confirm successful conjugation.

Protocol 2: Radiolabeling of DOTA-PEG-Peptide with ⁶⁸Ga

This protocol outlines the radiolabeling of the DOTA-functionalized peptide with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-PEG-peptide conjugate

  • Sodium acetate (B1210297) buffer (1 M, pH 4.0-4.5)

  • Heating block or water bath

  • ITLC-SG strips (Instant Thin Layer Chromatography)

  • Mobile Phase: 1 M ammonium (B1175870) acetate:methanol (1:1 v/v)

  • Radio-TLC scanner

Procedure:

  • Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of the DOTA-PEG-peptide conjugate.

  • Buffering: Add the sodium acetate buffer to the reaction vial to bring the pH to 4.0-4.5.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubation: Heat the reaction mixture at 90-100°C for 15-30 minutes.[3][4]

  • Quality Control:

    • Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.

    • Develop the chromatogram using the mobile phase.

    • Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-DOTA-PEG-peptide should remain at the origin, while free ⁶⁸Ga will move with the solvent front.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G Logical Relationship: PEG Linker Length and Pharmacokinetics cluster_0 DOTA-PEG3-amine Conjugate cluster_1 This compound Conjugate PEG3 Shorter PEG Linker (3 units) Size3 Smaller Hydrodynamic Size PEG3->Size3 leads to Clearance3 Faster Renal Clearance Size3->Clearance3 results in Circulation3 Shorter Blood Half-Life Clearance3->Circulation3 causes KidneyUptake3 Higher Kidney Uptake Clearance3->KidneyUptake3 contributes to TumorUptake3 Lower Tumor Accumulation Circulation3->TumorUptake3 impacts PEG5 Longer PEG Linker (5 units) Size5 Larger Hydrodynamic Size PEG5->Size5 leads to Clearance5 Slower Renal Clearance Size5->Clearance5 results in Circulation5 Longer Blood Half-Life Clearance5->Circulation5 causes KidneyUptake5 Lower Kidney Uptake Clearance5->KidneyUptake5 contributes to TumorUptake5 Higher Tumor Accumulation Circulation5->TumorUptake5 impacts

Caption: Impact of PEG linker length on pharmacokinetic properties.

G Experimental Workflow: Comparative Evaluation cluster_0 Conjugation & Characterization cluster_1 Radiolabeling & In Vitro Studies cluster_2 In Vivo Evaluation Peptide Targeting Peptide Conj3 Conjugation (EDC/NHS) Peptide->Conj3 Conj5 Conjugation (EDC/NHS) Peptide->Conj5 PEG3 DOTA-PEG3-amine PEG3->Conj3 PEG5 This compound PEG5->Conj5 Purify3 Purification (RP-HPLC) Conj3->Purify3 Purify5 Purification (RP-HPLC) Conj5->Purify5 Char3 Characterization (MS) Purify3->Char3 Char5 Characterization (MS) Purify5->Char5 Radio3 Radiolabeling (e.g., ⁶⁸Ga) Char3->Radio3 Radio5 Radiolabeling (e.g., ⁶⁸Ga) Char5->Radio5 QC3 Quality Control (ITLC) Radio3->QC3 QC5 Quality Control (ITLC) Radio5->QC5 Stability3 Serum Stability Assay QC3->Stability3 Stability5 Serum Stability Assay QC5->Stability5 Biodist Biodistribution Studies (Tumor-bearing models) Stability3->Biodist Stability5->Biodist PET PET/SPECT Imaging Biodist->PET Data Data Analysis & Comparison PET->Data

Caption: Workflow for comparing DOTA-PEG-amine linker performance.

Conclusion

The choice between this compound and DOTA-PEG3-amine represents a trade-off between the simplicity of a shorter linker and the potential pharmacokinetic advantages of a longer one. For smaller targeting molecules where rapid clearance and high kidney uptake are concerns, This compound is likely the superior choice due to its ability to increase circulation time and reduce renal accumulation, thereby potentially improving tumor-to-background ratios. For larger biomolecules, such as antibodies, where blood clearance is already slow, the impact of the difference between a PEG3 and a PEG5 linker may be less pronounced, and other factors such as ease of synthesis and cost may become more significant.

Ultimately, the optimal linker length is application-specific and should be determined empirically. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to make an informed decision and to design and execute studies to identify the best linker for their specific diagnostic or therapeutic agent.

References

A Comparative Guide to DOTA and DTPA for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of radioimmunoconjugates for therapeutic and diagnostic applications, the choice of the bifunctional chelator is a critical parameter that dictates the stability, labeling efficiency, and in vivo performance of the final product. The two most widely used chelators for attaching radiometals to antibodies are the macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the acyclic DTPA (diethylenetriaminepentaacetic acid). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal chelator for their specific needs.

Comparative Analysis of DOTA and DTPA

The fundamental difference between DOTA and DTPA lies in their chemical structure. DOTA is a macrocyclic chelator, meaning its donor atoms are part of a rigid ring structure. In contrast, DTPA is a linear, more flexible molecule. This structural difference has profound implications for their coordination chemistry and in vivo stability.

Table 1: Comparison of Physicochemical and Labeling Properties

FeatureDOTA (and derivatives)DTPA (and derivatives)Key Considerations
Structure Macrocyclic (Pre-organized structure)Acyclic (Linear, flexible)DOTA's rigid structure generally leads to higher kinetic inertness and thermodynamic stability of its metal complexes.[1][2]
Common Radionuclides ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁸Ga, ⁶⁴Cu, ²²⁵Ac¹¹¹In, ⁹⁰Y, ⁹⁹ᵐTc, ²¹³BiDOTA is versatile for many therapeutic and PET radionuclides.[1] DTPA derivatives are often used for SPECT and certain alpha emitters.[3]
Labeling Conditions Typically requires heating (37-95°C)[4][5]Often proceeds at room temperature[4][5]The need for heating with DOTA can be a limitation for heat-sensitive antibodies.[6]
Labeling Kinetics Generally slowerGenerally fasterDTPA's flexibility allows for more rapid complexation of the metal ion.[3][7]
Common Coupling Chemistry NHS-ester, isothiocyanate (p-SCN-Bn-DOTA)Cyclic dianhydride, isothiocyanateBoth can be readily conjugated to lysine (B10760008) residues on antibodies.[8][9]
Performance Metrics: Stability and In Vivo Behavior

The ultimate test of a radioimmunoconjugate is its performance in a biological system. The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide, which can lead to off-target toxicity, particularly in the bone marrow and kidneys.

Table 2: In Vitro Stability Data

ParameterDOTA-conjugateDTPA-conjugateFindingCitation
Serum Stability (⁸⁸Y) No significant release of activityDissociation rate constant: 2.54 x 10⁻³ (day⁻¹) for CHX-A''-DTPA⁸⁸Y-DOTA complexes are significantly more stable in serum.[10]
Serum Stability (¹⁷⁷Lu) >94% intact after 15 days (AAZTA⁵-mAb)>94% intact after 15 days (DTPA-p-Bn-SA-mAb)Newer DTPA derivatives show comparable in vitro stability to novel DOTA-like chelators for ¹⁷⁷Lu.[7]
Serum Stability (⁶⁴Cu) Unstable (26% intact at 48h for DOTA-trastuzumab)Highly unstable (14% intact at 48h for DTPA-rituximab)For ⁶⁴Cu, both chelators can be problematic, but macrocyclic alternatives to DOTA (like NOTA) show much higher stability.[11]
Radiochemical Purity >95-99%>95-99%High radiochemical purity can be achieved with both chelators under optimized conditions.[7][12]

Table 3: In Vivo Performance Metrics

ParameterDOTA-conjugateDTPA-conjugateFindingCitation
Bone Uptake (⁸⁸Y) Significantly lowerSignificantly higherHigher bone uptake with DTPA conjugates indicates in vivo release of free Yttrium, which accumulates in bone.[10]
Blood Clearance Slower (e.g., ¹⁷⁷Lu-DOTA-trastuzumab)Faster (e.g., ¹¹¹In-DTPA-trastuzumab)The choice of chelator and radionuclide can significantly influence pharmacokinetics.[13]
Tumor Targeting Generally high and sustainedCan be high, but may be affected by stabilityIn a study with an anti-ferritin antibody, Bz-DTPA showed excellent tumor targeting (20% ID/g at 3 days).[12]
Impact of Chelator Ratio High ratios (>3-6) can increase liver uptake and accelerate blood clearance.High ratios can significantly reduce antibody binding activity.The number of chelators per antibody must be optimized to maintain immunoreactivity and favorable pharmacokinetics.[9][14][15][16]

Visualizing the Process and Comparison

To better understand the experimental process and the key decision points between DOTA and DTPA, the following diagrams illustrate the general workflow and a logical comparison.

G cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Conjugation cluster_purify Step 3: Purification & QC cluster_label Step 4: Radiolabeling Ab Purified Antibody Buffer Buffer Exchange (Amine-free, e.g., PBS, Borate) Ab->Buffer QC1 QC: Concentration & Purity (UV-Vis, SEC-HPLC) Buffer->QC1 Reaction Incubation (pH, Temp, Time) QC1->Reaction Chelator Activated Chelator (e.g., DOTA-NHS, cDTPAA) Chelator->Reaction Purify Purification (Size Exclusion, Dialysis) Reaction->Purify QC2 QC: Chelator/Ab Ratio (MALDI-TOF, UV-Vis) Purify->QC2 Immuno QC: Immunoreactivity (ELISA, Flow Cytometry) QC2->Immuno Labeling Incubation (pH, Temp, Time) Immuno->Labeling Radio Radionuclide Radio->Labeling QC3 QC: Radiochemical Purity (ITLC, HPLC) Labeling->QC3

General workflow for antibody conjugation and radiolabeling.

G cluster_dota DOTA (Macrocyclic) cluster_dtpa DTPA (Acyclic) Start Select Chelator for Antibody Labeling D_Stability High In Vivo Stability (Kinetic Inertness) Start->D_Stability Priority: Maximum Stability T_Stability Lower In Vivo Stability (More Flexible) Start->T_Stability Priority: Mild Conditions / Fast Kinetics D_Radionuclides Versatile: Y-90, Lu-177, Ac-225 D_Stability->D_Radionuclides D_Conditions Harsher Conditions (Requires Heating) D_Radionuclides->D_Conditions D_Kinetics Slower Labeling Kinetics D_Conditions->D_Kinetics D_Outcome Lower risk of radiometal release, reduced bone toxicity. D_Kinetics->D_Outcome T_Radionuclides Established: In-111, Tc-99m, Bi-213 T_Stability->T_Radionuclides T_Conditions Mild Conditions (Room Temperature) T_Radionuclides->T_Conditions T_Kinetics Faster Labeling Kinetics T_Conditions->T_Kinetics T_Outcome Risk of radiometal release, potential for off-target uptake. T_Kinetics->T_Outcome

Logical comparison of DOTA and DTPA for antibody labeling.

Experimental Protocols

The following are generalized protocols for the conjugation of antibodies with commonly used activated forms of DOTA and DTPA. Note: All steps, particularly molar ratios and reaction times, must be optimized for each specific antibody to ensure the integrity of the final product.

Protocol 1: Antibody Conjugation with DOTA-NHS-ester

This protocol outlines the conjugation of a pre-activated DOTA N-hydroxysuccinimide (NHS) ester to primary amine groups (lysine residues) on an antibody.[8]

  • Antibody Preparation:

    • The antibody must be in an amine-free buffer (e.g., PBS, borate (B1201080) buffer, or HEPES). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer of pH 8.2-9.0 (e.g., 0.1 M sodium bicarbonate or borate buffer).

    • Ensure the antibody solution is free of aggregates using SEC-HPLC.

  • Conjugation Reaction:

    • Prepare a fresh stock solution of DOTA-NHS ester (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Add a 5- to 50-fold molar excess of the DOTA-NHS ester stock solution to the antibody solution while gently vortexing. The optimal ratio must be determined experimentally.

    • The final concentration of DMSO should ideally be below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification and Formulation:

    • Remove unreacted chelator and exchange the buffer using a desalting column (e.g., PD-10) or dialysis. The final formulation buffer should be suitable for radiolabeling and storage (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 5.5).

    • Determine the final protein concentration and the average number of chelators per antibody.

Protocol 2: Antibody Conjugation with Cyclic DTPA Anhydride (B1165640) (cDTPAA)

This method is known for being rapid and efficient, utilizing the high reactivity of the cyclic anhydride with amine groups.[9][16]

  • Antibody Preparation:

    • Perform buffer exchange to an appropriate reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.2.

    • Adjust the antibody concentration, for example, to 1-5 mg/mL.

  • Conjugation Reaction:

    • Prepare a fresh stock solution of cDTPAA in anhydrous DMSO (e.g., 1-10 mg/mL).

    • Add the desired molar excess of the cDTPAA solution to the antibody solution with immediate and vigorous vortexing. Molar ratios can range from 50- to 5000-fold, but higher ratios can lead to a loss of immunoreactivity.[9][16]

    • The reaction is often complete in as little as one minute at room temperature.

  • Purification and Formulation:

    • Immediately purify the DTPA-antibody conjugate using a desalting column equilibrated with a metal-free buffer (e.g., 0.1 M citrate (B86180) or acetate buffer, pH 6.0) to remove unreacted DTPA and its hydrolysis products.

    • Determine the protein concentration and chelator-to-antibody ratio.

Protocol 3: General Radiolabeling of Conjugated Antibody
  • Reaction Setup:

    • To the purified immunoconjugate in a suitable buffer (e.g., 0.25 M ammonium acetate), add the radionuclide in a minimal volume.

    • The pH of the final reaction mixture should be adjusted to the optimal range for the specific radionuclide and chelator (typically pH 4.5-6.0 for DOTA with Y-90/Lu-177).

  • Incubation:

    • Incubate the reaction mixture. For DTPA conjugates, this is often 15-30 minutes at room temperature.[7]

    • For DOTA conjugates, heating is typically required (e.g., 30-60 minutes at 37-42°C for antibodies, or higher for more stable peptides).[5]

  • Quenching and Quality Control:

    • After incubation, the reaction can be quenched by adding a small amount of a DTPA or EDTA solution to complex any remaining free radionuclide.

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. The RCP should typically be >95%.

Conclusion

The choice between DOTA and DTPA for antibody labeling is a trade-off between stability and reaction kinetics.

  • DOTA is the preferred chelator for therapeutic applications with radiometals like ⁹⁰Y and ¹⁷⁷Lu, where the in vivo stability of the complex is of utmost importance to minimize off-target radiation damage, especially to the bone.[1] Its primary drawback is the often-necessary heating during the labeling step, which may not be suitable for all antibodies.

  • DTPA and its derivatives offer the significant advantage of rapid labeling under mild, room-temperature conditions. This makes it highly suitable for temperature-sensitive proteins and for use with short-lived radionuclides where rapid labeling is essential.[3][5] However, the lower in vivo stability of traditional DTPA conjugates can be a concern, though newer derivatives like CHX-A''-DTPA have shown improved stability profiles.[3]

Ultimately, the selection must be guided by the specific radionuclide used, the nature of the antibody, and the intended application (diagnostic vs. therapeutic). Empirical testing and optimization are crucial to achieving a final radioimmunoconjugate with high purity, stability, and retained biological activity.

References

DOTA-PEG5-amine vs. Other Bifunctional Chelators: A Comparative Guide for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical step in the design of effective and safe radiopharmaceuticals. This guide provides an objective comparison of DOTA-PEG5-amine with other commonly used bifunctional chelators, supported by experimental data to inform your selection process.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a well-established and versatile chelator in nuclear medicine, capable of forming stable complexes with a wide range of diagnostic and therapeutic radionuclides. The addition of a polyethylene (B3416737) glycol (PEG) linker, as in this compound, offers several advantages, including improved solubility, reduced immunogenicity, and enhanced pharmacokinetics of the resulting radiopharmaceutical. This guide will delve into the performance of this compound in comparison to other key bifunctional chelators such as NOTA, DTPA, and unconjugated DOTA.

Comparative Performance Analysis

The efficacy of a bifunctional chelator is determined by several key parameters, including its ability to be efficiently radiolabeled, the stability of the resulting radiometal complex both in vitro and in vivo, and the overall biodistribution profile of the final radiopharmaceutical.

Radiolabeling Efficiency

Efficient radiolabeling is crucial, especially when working with short-lived radionuclides. The ideal chelator allows for rapid and high-yield incorporation of the radiometal under mild conditions.

ChelatorRadionuclideLabeling TimeTemperature (°C)Radiochemical Yield (%)Reference
DOTA68Ga10 min95>90[1]
DOTA68Ga15 min60>95[2]
NOTA68Ga5 minRoom Temp>98[2]
p-SCN-Bn-DOTA64Cu90 min37>95[3]
p-SCN-Bn-NOTA64Cu20 minRoom Temp>95[3]
DOTA-tris(t-Bu)ester225Ac60 min37~90[4][5]

As the table indicates, chelators like NOTA often exhibit faster radiolabeling kinetics at room temperature compared to DOTA, which typically requires heating to achieve high radiochemical yields.[2] The specific conjugation strategy and the nature of the targeting molecule can also influence labeling efficiency.

In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which can lead to off-target radiation toxicity, particularly to the bone.

Chelator ConjugateRadionuclideIn Vitro Stability (24h, Serum)In Vivo Stability HighlightsReference
64Cu-DOTA-trastuzumab64Cu54% intact-[3]
64Cu-NOTA-rituximab64Cu>95% intactGood in vivo stability[3]
64Cu-PCTA-trastuzumab64Cu>95% intact-[3]
67Ga-DOTA-Bn-TOC (Isomer A')67GaHighSignificantly lower uptake in spleen and bone compared to [67Ga]Ga-DOTATOC[6]
90Y-octapa-trastuzumab90Y94.8% intact (96h)-[7]
90Y-CHX-A"-DTPA-trastuzumab90Y87.1% intact (96h)-[7]

Macrocyclic chelators like DOTA and NOTA generally form more stable complexes compared to acyclic chelators like DTPA.[2] Studies have shown that NOTA complexes with 64Cu are more stable than their DOTA counterparts.[8] Furthermore, modifications to the DOTA backbone, as seen with some isomers of benzyl-DOTA, can lead to enhanced in vivo stability.[6] The addition of a PEG linker, as in this compound, has been shown to improve the in vitro stability of some radiolabeled conjugates.[9]

Biodistribution and Pharmacokinetics

The bifunctional chelator and any associated linkers can significantly impact the biodistribution and clearance profile of a radiopharmaceutical. PEGylation is a well-known strategy to improve the pharmacokinetic properties of therapeutic molecules.

A study comparing a PEGylated 177Lu-DOTA-bombesin analogue with its non-PEGylated counterpart demonstrated that PEGylation led to higher tumor uptake and increased tumor-to-non-target ratios.[9][10] Specifically, the tumor uptake of the PEGylated derivative was higher at 1 hour post-injection (3.43 ± 0.63% ID/g vs. 1.88 ± 0.4% ID/g for the non-PEGylated version).[9][10]

In a comparison between 68Ga-labeled DOTA and NOTA conjugated to an anti-mesothelin single-domain antibody, the DOTA-conjugated version exhibited twofold lower kidney uptake.[2] This is a critical consideration for reducing renal toxicity in targeted radionuclide therapy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. Below are representative methodologies for key experimental procedures.

Conjugation of a Bifunctional Chelator to a Targeting Peptide

This protocol describes the conjugation of an activated chelator to a peptide containing a free amino group.

  • Activation of the Chelator: React a molar excess of the activated tri-tert-butyl ester-derivatized chelator with the designated free amino group of the peptide in the presence of a coupling agent. All other reactive amines on the peptide should be protected.

  • Purification: Purify the resulting conjugate molecule using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Deprotection: Remove the tert-butyl protecting groups from the chelator.

  • Final Purification: Perform a final purification of the deprotected conjugate by RP-HPLC.[11]

Radiolabeling of DOTA-conjugated Peptides with 68Ga

This protocol outlines a common method for radiolabeling DOTA-conjugated peptides with the positron-emitting radionuclide Gallium-68 (B1239309).

  • Elution and Trapping: Elute 68Ga3+ from a 68Ge/68Ga generator and trap it on a cation exchange cartridge.

  • Elution into Reaction Mixture: Elute the trapped 68Ga3+ with an acidified 5 M NaCl solution directly into a sodium acetate-buffered solution (pH 3-4) containing the DOTA-conjugated peptide.[12][13]

  • Heating: Heat the reaction mixture at 85-95°C for a specified time (e.g., 10 minutes).[1][13] For some chelators like NOTA, this step can be performed at room temperature.[13]

  • Neutralization and Filtration: After the reaction, neutralize the solution and pass it through a sterile filter.

  • Quality Control: Perform quality control checks using methods like instant thin-layer chromatography (iTLC) and HPLC to determine radiochemical purity.[12][13]

In Vitro Stability Assessment

To evaluate the stability of the radiolabeled conjugate, it can be challenged in the presence of human serum or competing chelators.

  • Incubation: Incubate the radiolabeled conjugate in human serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours).

  • Analysis: At each time point, analyze the samples by a suitable method, such as HPLC or iTLC, to quantify the percentage of intact radiolabeled conjugate versus dissociated radionuclide.[3][7]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Figure 1: General Structure of a Radiopharmaceutical cluster_0 Radiopharmaceutical Radionuclide Radionuclide (e.g., 68Ga, 177Lu) Chelator Bifunctional Chelator (e.g., DOTA) Radionuclide->Chelator chelation Linker Linker (e.g., PEG5) Chelator->Linker covalent bond Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Linker->Biomolecule covalent bond

Figure 1: General Structure of a Radiopharmaceutical

G Figure 2: Experimental Workflow for Radiopharmaceutical Development start Start conjugation Conjugation of Chelator to Biomolecule start->conjugation purification1 Purification of Conjugate conjugation->purification1 radiolabeling Radiolabeling with Radionuclide purification1->radiolabeling purification2 Purification of Radiopharmaceutical radiolabeling->purification2 qc Quality Control (Purity, Stability) purification2->qc invitro In Vitro Studies (e.g., Cell Binding) qc->invitro invivo In Vivo Studies (e.g., Biodistribution) invitro->invivo end End invivo->end

References

A Comparative Guide to the In Vivo Stability of DOTA-Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a suitable chelator is a critical determinant of the in vivo performance of radiopharmaceuticals. For radiometals, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely employed due to their ability to form highly stable complexes with a variety of radionuclides.[1][2][3] This guide provides a comparative analysis of the in vivo stability of various DOTA-based radiopharmaceuticals, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The in vivo stability of a DOTA-based radiopharmaceutical is paramount, as the dissociation of the radiometal from the chelator can lead to undesirable accumulation in non-target tissues, resulting in increased off-target toxicity and compromised imaging quality.[4][5] This guide will delve into quantitative comparisons, experimental methodologies, and key factors influencing the stability of these important diagnostic and therapeutic agents.

Quantitative Comparison of In Vivo Stability

The following table summarizes the biodistribution data for several DOTA-based radiopharmaceuticals, highlighting uptake in key organs that can indicate in vivo stability. Lower accumulation in non-target organs like the liver and bone, which are known to sequester free radiometals, generally suggests higher in vivo stability of the complex.

RadiopharmaceuticalRadionuclideAnimal ModelTime Post-Injection%ID/g in Liver%ID/g in Kidneys%ID/g in BoneReference
[⁶⁸Ga]Ga-DOTA-TATE⁶⁸GaNormal Rats1 h0.61 ± 0.0813.5 ± 2.50.32 ± 0.05[6]
[⁶⁸Ga]Ga-DOTAGA-TATE⁶⁸GaNormal Rats1 h0.38 ± 0.0613.2 ± 1.90.25 ± 0.04[6]
[¹⁷⁷Lu]Lu-DOTATATE¹⁷⁷LuAR42J Tumor-Bearing Mice24 h0.4 ± 0.111.8 ± 3.50.3 ± 0.1[7]
[¹⁶¹Tb]Tb-DOTATATE¹⁶¹TbAR42J Tumor-Bearing Mice24 h0.3 ± 0.110.5 ± 2.80.3 ± 0.1[7]
[²²⁵Ac]Ac-DOTA-TATE²²⁵AcNormal BALB/c Mice5 d3.29Not Reported2.87[8]
[²¹³Bi]Bi-DOTATOC²¹³BiNude Mice1 h~1.5~10Not Reported[9]
[⁴⁴Sc]Sc-DOTA-RGD⁴⁴ScU87MG Tumor-Bearing Mice2 h1.34 ± 0.09Not ReportedNot Reported[10]
[⁴⁴Sc]Sc-NODAGA-RGD⁴⁴ScU87MG Tumor-Bearing Mice2 h0.57 ± 0.03Not ReportedNot Reported[10]

*p < 0.05, indicating a statistically significant difference compared to [⁶⁸Ga]Ga-DOTA-TATE. *Data for bone uptake was not explicitly provided for all studies and is represented where available.

Notably, the modification of the DOTA chelator, such as in DOTAGA, can influence the pharmacokinetic profile.[6] For instance, [⁶⁸Ga]Ga-DOTAGA-TATE showed significantly faster clearance from several non-target organs, including the liver, compared to [⁶⁸Ga]Ga-DOTA-TATE.[6] When comparing different radiometals, lanthanides like ¹⁷⁷Lu and ¹⁶¹Tb exhibit very similar tissue distribution profiles when chelated by DOTA, indicating comparable in vivo stability.[7] However, for larger ions like ²²⁵Ac, DOTA may not be the optimal chelator, as evidenced by some liver and bone accumulation, suggesting a degree of in vivo dissociation.[8]

Experimental Protocols

A thorough understanding of the in vivo stability of DOTA-based radiopharmaceuticals relies on well-defined experimental methodologies. The following protocols are standard in the preclinical evaluation of these agents.

Radiolabeling and In Vitro Stability
  • Radiolabeling Procedure: The DOTA-conjugated peptide or antibody is incubated with the radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac) in a suitable buffer, typically at an acidic pH (around 4.0-5.5) and elevated temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes).[4][7]

  • Quality Control: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[11][12]

  • In Vitro Stability Assays: The radiolabeled compound is incubated in human or murine serum at 37°C for various time points.[13] Aliquots are analyzed by radio-TLC or radio-HPLC to assess the stability and quantify any dissociation of the radiometal.[10]

Animal Models
  • Healthy rodents (mice or rats) are commonly used for initial biodistribution and pharmacokinetic studies.[6][8]

  • For efficacy and tumor-targeting studies, tumor-bearing animal models are employed. This involves subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[7][10]

In Vivo Biodistribution Studies
  • Administration: The radiopharmaceutical is administered to the animals, typically via intravenous (tail vein) injection.

  • Tissue Collection: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized, and organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor) are collected.[10]

  • Radioactivity Measurement: The collected tissues are weighed, and the radioactivity is measured using a gamma counter.[10]

  • Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Visualizing the Process and Influencing Factors

To better understand the experimental process and the variables affecting in vivo stability, the following diagrams are provided.

G cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Data Analysis Radiolabeling Radiolabeling Quality_Control Quality_Control Radiolabeling->Quality_Control Check Purity In_Vitro_Stability In_Vitro_Stability Quality_Control->In_Vitro_Stability Serum Incubation Animal_Model Animal_Model In_Vitro_Stability->Animal_Model Proceed if Stable Injection Injection Animal_Model->Injection Administer Compound Tissue_Harvesting Tissue_Harvesting Injection->Tissue_Harvesting At Timed Intervals Gamma_Counting Gamma_Counting Tissue_Harvesting->Gamma_Counting Measure Samples Calculate_ID_g Calculate_ID_g Gamma_Counting->Calculate_ID_g Quantify Radioactivity Biodistribution_Profile Biodistribution_Profile Calculate_ID_g->Biodistribution_Profile Generate Data

Experimental workflow for in vivo stability assessment.

G cluster_0 Radiometal Properties cluster_1 Chelator Characteristics cluster_2 Overall Molecular Factors Stability In Vivo Stability Ionic_Radius Ionic_Radius Ionic_Radius->Stability Coordination_Chemistry Coordination_Chemistry Coordination_Chemistry->Stability Macrocyclic_Structure Macrocyclic_Structure Macrocyclic_Structure->Stability Kinetic_Inertness Kinetic_Inertness Kinetic_Inertness->Stability Thermodynamic_Stability Thermodynamic_Stability Thermodynamic_Stability->Stability Charge Charge Charge->Stability Lipophilicity Lipophilicity Lipophilicity->Stability Radiolytic_Effects Radiolytic_Effects Radiolytic_Effects->Stability

Factors influencing the in vivo stability of DOTA-complexes.

References

The Influence of PEG Linker Length on the Performance of DOTA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the properties of DOTA-conjugated molecules is paramount for advancing diagnostic and therapeutic applications. The length of the polyethylene (B3416737) glycol (PEG) linker, which connects the DOTA chelator to the targeting biomolecule, plays a crucial role in modulating the conjugate's pharmacokinetics, biodistribution, and overall efficacy. This guide provides an objective comparison of different PEG linker lengths in DOTA conjugates, supported by experimental data, to inform the rational design of novel radiopharmaceuticals.

The introduction of a PEG linker to DOTA conjugates can significantly enhance their water solubility and in vivo stability.[1] Moreover, the length of the PEG chain has been shown to have a profound impact on the conjugate's biological properties, including its blood circulation time, tumor uptake, and clearance from non-target organs like the kidneys.[1][2] Selecting the optimal PEG linker length is therefore a critical step in the development of DOTA-based agents with improved imaging contrast or therapeutic indices.

Comparative Analysis of DOTA-PEGn Conjugate Performance

The following tables summarize key quantitative data from preclinical studies evaluating DOTA conjugates with varying PEG linker lengths. The data highlights the direct impact of PEG chain length on critical performance metrics such as biodistribution and blood clearance.

Biodistribution of ¹¹¹In-Labeled DOTA-PEGn-Diabody Conjugates in LS-174T Xenograft-Bearing Mice
LinkerTime PointTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Tumor/Blood Ratio
DOTA 24 h~50~1~5~120~50
DOTA-PEG₁₂ 24 h~60~5~7~40~12
DOTA-PEG₂₄ 24 h~70~8~8~20~8.75
DOTA-PEG₄₈ 24 h~80 ~10 ~10 ~15 8
DOTA-PEG₄₈ 44 h37.94.74--8

Data sourced from a study on anti-TAG-72 diabody conjugates.[3][4] As the PEG linker length increases from n=0 to n=48, a clear trend of increased tumor uptake and decreased kidney uptake is observed.[3][4] The longest linker, PEG₄₈, resulted in the highest tumor uptake of approximately 80% of the injected dose per gram (%ID/g) at 24 hours post-injection.[4] Conversely, kidney uptake was dramatically reduced from 120 %ID/g for the non-PEGylated conjugate to 15 %ID/g for the DOTA-PEG₄₈ conjugate.[3] This demonstrates the effectiveness of longer PEG chains in altering the biodistribution profile to favor tumor targeting and reduce renal accumulation.[3][4]

Impact of PEG Linker Length on Blood Clearance
LinkerBlood Half-Life (t₁/₂)
DOTA 0.5 h
DOTA-PEG₁₂ Not explicitly stated, but intermediate
DOTA-PEG₂₄ Not explicitly stated, but intermediate
DOTA-PEG₄₈ 6.0 h

Data from the same study on anti-TAG-72 diabody conjugates.[3] The blood clearance of the conjugates is significantly prolonged with increasing PEG length.[3] The half-life in the blood increased from 0.5 hours for the non-PEGylated diabody to 6.0 hours for the DOTA-PEG₄₈ conjugate.[3] This extended circulation time contributes to the enhanced tumor accumulation observed with longer PEG linkers.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Synthesis of DOTA-PEGn-Conjugates

The synthesis of DOTA-PEGn-biomolecule conjugates typically involves a multi-step process. A common strategy is to use solid-phase peptide synthesis to construct the DOTA-PEGn-linker moiety, which is then conjugated to the targeting molecule.[3]

Example Protocol for DOTA-PEGn-Cys-VS Synthesis:

  • N-FMOC-amido-PEGn-acid (where n=12, 24, or 48) is coupled to a Cys-polystyrene Wang resin.

  • The FMOC protecting group is removed.

  • DO₃A(tBu)-Acid is coupled to the free amine.

  • The conjugate is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified product is reacted with a 10-molar excess of vinyl sulfone (VS) and re-purified by RP-HPLC to yield DOTA-PEGn-Cys-VS.[3]

  • This activated linker is then conjugated to the thiolated biomolecule.[3]

Radiolabeling of DOTA-Conjugates

The chelation of a radioisotope by the DOTA moiety is a critical step for radiopharmaceutical applications. The following is a general protocol for radiolabeling with isotopes like ¹¹¹In, ⁶⁴Cu, or ⁶⁸Ga.

General Radiolabeling Protocol:

  • The DOTA-PEGn-conjugate is dissolved in a suitable buffer, typically with a pH between 4 and 5.5.[5][6]

  • The radioisotope (e.g., ¹¹¹InCl₃, ⁶⁴CuCl₂, or ⁶⁸GaCl₃) is added to the conjugate solution.[3][7]

  • The reaction mixture is incubated at an elevated temperature (e.g., 37-95°C) for a specific duration (e.g., 15-60 minutes).[8][9]

  • The radiolabeled conjugate is purified, often using size exclusion chromatography or a C18 Sep-Pak cartridge, to remove any free radioisotope.[3][5]

  • The radiochemical purity is determined by radio-HPLC or instant thin-layer chromatography (iTLC) and should typically be greater than 95%.[5][6]

In Vitro Serum Stability Assay

Evaluating the stability of the radiolabeled conjugate in a biological matrix is essential to ensure it remains intact in vivo.

Protocol for Serum Stability:

  • The radiolabeled DOTA-PEGn-conjugate is incubated in human serum at 37°C.[6][10][11]

  • Aliquots are taken at various time points (e.g., 1, 4, 24 hours).[10]

  • Proteins in the aliquots are precipitated by adding a solution like trichloroacetic acid (TCA) or acetonitrile.[10][11]

  • After centrifugation, the supernatant containing the conjugate is analyzed by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled conjugate.[11]

In Vivo Biodistribution Studies

Animal models are used to determine the uptake and clearance of the radiolabeled conjugate in different organs and tissues.

Protocol for Biodistribution in Tumor-Bearing Mice:

  • Tumor-bearing mice (e.g., athymic mice with xenografts) are injected intravenously with a known amount of the radiolabeled conjugate.[3]

  • At predetermined time points (e.g., 1, 4, 24, 48 hours), the mice are euthanized.[3]

  • Tumor, blood, and major organs are collected, weighed, and the radioactivity is measured using a gamma counter.[3]

  • The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]

Visualizing the Impact and Process

Diagrams can effectively illustrate complex biological processes and experimental workflows.

G cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & Purification cluster_evaluation In Vitro & In Vivo Evaluation s1 DOTA-PEGn-Linker Synthesis s3 Conjugation s1->s3 s2 Biomolecule (e.g., Diabody) s2->s3 r1 DOTA-PEGn-Conjugate s3->r1 Purified Conjugate r3 Radiolabeling Reaction r1->r3 r2 Radioisotope (e.g., 111In, 64Cu) r2->r3 r4 Purification (SEC) r3->r4 e1 Radiolabeled Conjugate r4->e1 Purified Radiolabeled Conjugate e2 In Vitro Stability (Serum) e1->e2 e3 In Vivo Biodistribution (Mice) e1->e3 e4 PET/SPECT Imaging e3->e4

Caption: Experimental workflow for the evaluation of DOTA-PEGn conjugates.

Caption: Structural comparison of DOTA conjugates with varying PEG linker lengths.

References

DOTA vs. DFO for Zirconium-89: A Head-to-Head Comparison for Immuno-PET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of a chelator for Zirconium-89 (⁸⁹Zr) in immuno-PET applications, the choice between the traditional gold standard, Desferrioxamine (DFO), and the versatile macrocycle, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a critical decision. This guide provides an objective, data-driven comparison of their performance, stability, and experimental considerations.

The development of radiopharmaceuticals for positron emission tomography (PET) imaging relies on the stable incorporation of a radionuclide, such as ⁸⁹Zr, into a targeting molecule, typically a monoclonal antibody (mAb). The chelator, a molecule that binds tightly to the metal ion, is the lynchpin of this construct. While DFO has been the most widely used chelator for ⁸⁹Zr, concerns about its in vivo stability have prompted investigations into alternatives like DOTA.[1][2] Preclinical studies have indicated that the ⁸⁹Zr-DFO complex can be unstable in vivo, leading to the release of free ⁸⁹Zr and its subsequent accumulation in bone, which can interfere with the accurate interpretation of PET images.[1][2]

Performance and Stability: A Quantitative Look

The primary concern for any chelator is its ability to securely hold the radioisotope to prevent its dissociation and non-specific accumulation in the body. The stability of ⁸⁹Zr-chelator complexes is often evaluated through in vitro challenge assays, typically using a strong competing chelator like ethylenediaminetetraacetic acid (EDTA).

Recent studies have directly compared the stability of ⁸⁹Zr complexes with DFO, its more stable derivative DFO, and DOTA. In a head-to-head comparison using the antibody panitumumab, the kinetic inertness of the conjugates was assessed against an EDTA challenge. The BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN conjugate demonstrated excellent inertness, followed by [⁸⁹Zr]Zr-DFO-PAN. The traditional [⁸⁹Zr]Zr-DFO-PAN showed the lowest level of inertness.[3][4]

Chelator Conjugate% Intact after 7 days (EDTA Challenge at 37°C)Reference
[⁸⁹Zr]Zr-DFO-PAN10%[3]
[⁸⁹Zr]Zr-DFO*-PAN50%[3]
BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN>94%[3]

These findings are corroborated by other studies which, while not always directly including DOTA, highlight the inherent instability of the ⁸⁹Zr-DFO complex.[5][6] For instance, one study reported that only 39% of the ⁸⁹Zr-DFO complex remained intact under certain challenge conditions.[1] The development of octadentate DFO variants like DFO* has shown improved stability and reduced bone uptake in vivo compared to DFO.[7][8][9]

In Vivo Biodistribution

In vivo biodistribution studies in animal models provide crucial insights into the real-world performance of these chelators. A key study comparing [⁸⁹Zr]Zr-DOTA-trastuzumab and [⁸⁹Zr]Zr-DFO-trastuzumab in mice with HER2-positive ovarian cancer xenografts revealed significant differences in the temporal biodistribution profiles of ⁸⁹Zr radioactivity in tumors and bone marrow.[10] This suggests that the release of ⁸⁹Zr from DFO in vivo is not negligible. The study hypothesized that [⁸⁹Zr]Zr-DOTA-mAb would better predict the biodistribution of therapeutic radionuclides like ¹⁷⁷Lu or ²²⁵Ac that are also chelated by DOTA.[10]

While direct tumor uptake can be similar between DFO and its more stable analogue DFO, the latter consistently demonstrates lower bone uptake.[7][8] This is a critical advantage for DFO and, by extension, for the even more stable DOTA, as it leads to improved image quality and more accurate quantification of tracer accumulation in tissues of interest, especially in the context of bone metastases.[7][8]

Experimental Protocols and Methodologies

The choice between DOTA and DFO also has practical implications for the radiolabeling process. DFO and its derivatives can typically be radiolabeled with ⁸⁹Zr under mild conditions, often at room temperature.[3] In contrast, labeling DOTA with ⁸⁹Zr generally requires heating (e.g., 90 °C), which can be detrimental to the integrity of sensitive biomolecules like antibodies.[3][4]

To circumvent this issue, indirect labeling strategies, such as those employing click chemistry, have been successfully developed for DOTA.[3][4][10]

Key Experimental Methodologies:

1. DFO Conjugation and Radiolabeling (Direct Method):

  • Conjugation: A bifunctional chelator such as p-isothiocyanatobenzyl-desferrioxamine (DFO-Bz-NCS) is reacted with the antibody in a suitable buffer (e.g., PBS, pH 7.4). The isothiocyanate group reacts with primary amine groups (lysine residues) on the antibody.[3][11] Molar equivalents of the chelator to the antibody are carefully controlled to achieve a desired degree of conjugation (typically 1-3 chelates per antibody) without compromising immunoreactivity.[11]

  • Radiolabeling: The DFO-conjugated antibody is incubated with [⁸⁹Zr]Zr-oxalate at room temperature or 37°C for 30-60 minutes.[11][12] The reaction is typically quenched, and the radiolabeled antibody is purified using size-exclusion chromatography.[13]

2. DOTA Conjugation and Radiolabeling (Indirect "Click Chemistry" Method):

  • Antibody Modification: The antibody is first functionalized with one part of a click chemistry pair, for example, a trans-cyclooctene (B1233481) (TCO) group, by reacting it with an NHS-ester derivative of TCO.[10]

  • Chelator Radiolabeling: A DOTA-tetrazine (Tz) conjugate is radiolabeled with ⁸⁹Zr. This reaction is performed separately and can be conducted under heating (e.g., 90°C) without damaging the antibody.[3][10]

  • Click Reaction: The radiolabeled [⁸⁹Zr]Zr-DOTA-Tz is then reacted with the TCO-modified antibody at a lower temperature (e.g., 37°C). The bioorthogonal "click" reaction between tetrazine and trans-cyclooctene forms a stable covalent bond, yielding the final [⁸⁹Zr]Zr-DOTA-antibody conjugate.[3][4][10]

Visualizing the Processes

To better illustrate the workflows, the following diagrams outline the key steps.

Chelation_Comparison Figure 1: Chelation of ⁸⁹Zr by DFO and DOTA cluster_DFO DFO Chelation cluster_DOTA DOTA Chelation DFO Desferrioxamine (DFO) Hexadentate chelator DFO_complex [⁸⁹Zr]Zr-DFO Complex Incomplete coordination sphere Prone to in vivo dissociation DFO->DFO_complex Zr89_DFO ⁸⁹Zr⁴⁺ Zr89_DFO->DFO_complex + DFO DOTA DOTA Octadentate chelator DOTA_complex [⁸⁹Zr]Zr-DOTA Complex Saturated coordination sphere High in vivo stability DOTA->DOTA_complex Zr89_DOTA ⁸⁹Zr⁴⁺ Zr89_DOTA->DOTA_complex + DOTA

Caption: A simplified representation of ⁸⁹Zr chelation by DFO and DOTA.

Radiolabeling_Workflows Figure 2: Radiolabeling Workflows cluster_direct Direct Labeling (DFO) cluster_indirect Indirect Labeling (DOTA via Click Chemistry) mAb1 Antibody (mAb) conjugation Conjugation (Room Temp, pH ~7.4) mAb1->conjugation DFO_NCS DFO-NCS DFO_NCS->conjugation DFO_mAb DFO-mAb conjugation->DFO_mAb radiolabeling1 Radiolabeling (Room Temp / 37°C) DFO_mAb->radiolabeling1 Zr89_1 [⁸⁹Zr]Zr-oxalate Zr89_1->radiolabeling1 final_product1 [⁸⁹Zr]Zr-DFO-mAb radiolabeling1->final_product1 mAb2 Antibody (mAb) modification Modification mAb2->modification TCO_NHS TCO-NHS TCO_NHS->modification TCO_mAb TCO-mAb modification->TCO_mAb click_reaction Click Reaction (37°C) TCO_mAb->click_reaction DOTA_Tz DOTA-Tz radiolabeling2 Radiolabeling (90°C) DOTA_Tz->radiolabeling2 Zr89_2 [⁸⁹Zr]Zr-oxalate Zr89_2->radiolabeling2 Zr_DOTA_Tz [⁸⁹Zr]Zr-DOTA-Tz radiolabeling2->Zr_DOTA_Tz Zr_DOTA_Tz->click_reaction final_product2 [⁸⁹Zr]Zr-DOTA-mAb click_reaction->final_product2

Caption: Comparison of direct and indirect radiolabeling workflows.

Conclusion

The selection of a chelator for ⁸⁹Zr is a trade-off between established protocols and superior performance.

  • DFO remains a widely used chelator with a straightforward, mild radiolabeling protocol. However, the evidence of its in vivo instability and subsequent bone uptake is a significant drawback that can compromise imaging data.

  • DOTA offers significantly higher stability, minimizing the release of free ⁸⁹Zr and providing a more accurate representation of the targeting antibody's biodistribution. This is particularly advantageous for theranostic applications where the imaging agent should closely mimic the behavior of a DOTA-chelated therapeutic agent. The primary challenge with DOTA lies in its more complex, often indirect, labeling methodology required to protect the antibody from harsh labeling conditions.

For researchers prioritizing the highest stability and accuracy in their immuno-PET studies, particularly for long-term imaging or in theranostic contexts, the superior stability of DOTA makes it a compelling choice, despite the more involved labeling process. The development of more stable DFO derivatives like DFO* offers an intermediate option with improved stability over DFO and a simpler labeling protocol than DOTA. Ultimately, the choice will depend on the specific requirements of the research, balancing the need for stability with practical considerations of the radiolabeling chemistry.

References

A Head-to-Head Comparison: Isothiocyanate vs. NHS Ester Conjugation for DOTA Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision in the development of robust and effective DOTA-linked biomolecules for applications ranging from molecular imaging to targeted radiotherapy. The two most common methods for attaching DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators to proteins and other biomolecules involve the use of isothiocyanate (NCS) or N-hydroxysuccinimide (NHS) ester functional groups. This guide provides an objective comparison of these two conjugation strategies, supported by experimental data, to aid in the selection of the optimal method for your research needs.

Executive Summary

Both DOTA-isothiocyanate and DOTA-NHS ester are effective for conjugating DOTA to primary amines on biomolecules, forming stable covalent bonds. The choice between the two often depends on the specific characteristics of the biomolecule, the desired degree of conjugation, and the experimental conditions. DOTA-NHS esters react under slightly milder pH conditions and form highly stable amide bonds. DOTA-isothiocyanates require a higher pH for optimal reaction with amines and form a stable thiourea (B124793) linkage. While both linkages are generally considered stable for in vivo applications, the amide bond formed by NHS esters is often regarded as having superior stability[1][2]. The number of chelators conjugated per biomolecule can impact its immunoreactivity and in vivo pharmacokinetics[3][4][5].

Reaction Mechanisms and Specificity

DOTA-isothiocyanate and DOTA-NHS ester both target primary amines, which are readily available on the surface of proteins, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.

DOTA-Isothiocyanate: The isothiocyanate group (–N=C=S) reacts with a primary amine to form a stable thiourea linkage (–NH–C(S)–NH–). This reaction is highly dependent on the pH of the reaction buffer, with optimal reactivity typically observed in the pH range of 9.0 to 9.5[6]. At this higher pH, the primary amines are deprotonated and thus more nucleophilic. At a more neutral pH, isothiocyanates can also react with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate (B8719985) linkage[1].

DOTA-NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily acylates primary amines to form a stable amide bond (–CO–NH–). The optimal pH for this reaction is typically between 8.3 and 8.5[6]. A significant side reaction for NHS esters is hydrolysis, where the ester reacts with water, leading to the regeneration of the carboxylic acid and rendering the DOTA molecule unreactive towards amines. The rate of hydrolysis increases with increasing pH[6].

Comparative Performance Data

The following tables summarize key quantitative data from comparative studies of DOTA-isothiocyanate and DOTA-NHS ester conjugation.

ParameterDOTA-Isothiocyanate (SCN-Bn-DOTA)DOTA-NHS EsterReference
Optimal Reaction pH 9.0 - 9.58.3 - 8.5[6]
Resulting Linkage ThioureaAmide[1][6]
Linkage Stability Stable in vivoVery stable in vivo; considered more stable than thiourea linkage.[1][2]
Primary Side Reaction Reaction with thiols at neutral pHHydrolysis, especially at higher pH[1][6]

Table 1: General Comparison of Isothiocyanate and NHS Ester Chemistries

A study directly comparing the conjugation of p-SCN-Bn-DOTA and DOTA-NHS-ester to the antibody Rituximab provides valuable insights into the practical outcomes of each method.

Parameterp-SCN-Bn-DOTA-RituximabDOTA-NHS-Ester-RituximabReference
Molar Ratio (Chelator:Antibody) 10:1100:1[7]
Avg. Chelators per Antibody ~5~18[7]
Radiochemical Yield (177Lu) >98%>98%[7]
In Vitro Stability (Human Serum) StableStable[7]
Observed Aggregation Progressive aggregation observed over timeLess aggregation than DOTA-(SCN) conjugates[7]
Tumor Uptake at 72h (%ID/g) 9.3 ± 1.06.9 ± 0.7[7]

Table 2: Comparative Data for DOTA Conjugation to Rituximab [7]

It is important to note that increasing the number of conjugated chelators can negatively impact the immunoreactivity of an antibody. Studies have shown that a higher DOTA to antibody ratio can lead to a decrease in the antibody's ability to bind to its target antigen[3][4][5]. Therefore, the molar excess of the DOTA-linker should be carefully optimized to achieve sufficient chelator density for the application without compromising the biological function of the biomolecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful conjugation. Below are representative protocols for both DOTA-isothiocyanate and DOTA-NHS ester conjugation to an antibody.

Protocol 1: DOTA-Isothiocyanate Conjugation to an Antibody

This protocol is a general guideline for the conjugation of a DOTA-isothiocyanate derivative (e.g., p-SCN-Bn-DOTA) to an antibody.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).

  • p-SCN-Bn-DOTA.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5).

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the p-SCN-Bn-DOTA in DMSO to a concentration of 10-20 mM.

  • Reaction Setup:

    • In a reaction tube, add the purified antibody solution.

    • Add 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to the antibody solution to achieve a final buffer concentration of 0.1 M. The final pH should be between 9.0 and 9.5.

    • Calculate the required volume of the DOTA-isothiocyanate stock solution to achieve the desired molar excess (a 10- to 40-fold molar excess is a common starting point).

    • Slowly add the DOTA-isothiocyanate solution to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v)[1].

  • Incubation: Incubate the reaction mixture for 1.5 to 2 hours at 37°C or room temperature with continuous gentle stirring[7][8].

  • Purification: Remove unreacted DOTA-isothiocyanate and byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS[8].

Protocol 2: DOTA-NHS Ester Conjugation to an Antibody

This protocol provides a step-by-step guide for conjugating a DOTA-NHS ester to an antibody.

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • DOTA-NHS ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

  • Antibody Preparation: Perform a buffer exchange to place the antibody in a 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). Adjust the concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency[3].

  • Reagent Preparation: Dissolve the DOTA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use[9].

  • Reaction Setup:

    • Calculate the amount of DOTA-NHS ester solution needed to achieve the desired molar excess over the antibody (a 10- to 100-fold molar excess is a common range to explore)[7][9].

    • Add the DOTA-NHS ester solution to the antibody solution and mix well by pipetting[9].

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C[10].

  • Quenching: To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl) to a final concentration of 100 mM. Incubate for 15 minutes on ice[9].

  • Purification: Purify the DOTA-antibody conjugate using a gel filtration column or dialysis to remove unreacted DOTA-NHS ester and quenching reagents[9].

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

cluster_isothiocyanate DOTA-Isothiocyanate Conjugation cluster_nhs_ester DOTA-NHS Ester Conjugation DOTA-NCS DOTA-N=C=S Thiourea_Linkage DOTA-NH-C(S)-NH-Protein DOTA-NCS->Thiourea_Linkage + Protein-NH2_1 Protein-NH₂ Protein-NH2_1->Thiourea_Linkage pH 9.0-9.5 DOTA-NHS DOTA-CO-O-NHS Amide_Linkage DOTA-CO-NH-Protein DOTA-NHS->Amide_Linkage + Protein-NH2_2 Protein-NH₂ Protein-NH2_2->Amide_Linkage pH 8.3-8.5 NHS NHS-OH

Caption: Chemical reactions of DOTA-NCS and DOTA-NHS ester with primary amines.

Start Start Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Reagent_Prep DOTA Linker (NCS or NHS) Dissolution Start->Reagent_Prep Conjugation Conjugation Reaction (Controlled pH, Temp, Time) Antibody_Prep->Conjugation Reagent_Prep->Conjugation Quenching Quenching (for NHS ester) Conjugation->Quenching if NHS ester Purification Purification (Size Exclusion or Dialysis) Conjugation->Purification Quenching->Purification Characterization Characterization (Chelator/Ab ratio, Immunoreactivity) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for DOTA conjugation to an antibody.

References

A Researcher's Guide to Assessing the Purity of Synthesized DOTA-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized DOTA-peptides is a critical step in the development of radiopharmaceuticals and other targeted molecular agents. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for quality control.

The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides is a cornerstone in the design of agents for positron emission tomography (PET), magnetic resonance imaging (MRI), and targeted radionuclide therapy. The purity of these DOTA-peptide conjugates is paramount, as impurities can significantly impact labeling efficiency, in vivo stability, targeting specificity, and ultimately, patient safety.[1][2] This guide delves into the primary and alternative methods for purity assessment, offering a comparative overview to inform methodological choices in your research and development endeavors.

Key Analytical Techniques for Purity Assessment

The most widely employed methods for determining the purity of DOTA-peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3][4] These techniques are often used in tandem to provide comprehensive characterization of the synthesized product.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for purity assessment, separating the DOTA-peptide from impurities based on hydrophobicity.[3][4] Ultra-high-performance liquid chromatography (UPLC) offers higher resolution and faster analysis times.[1][5]

Common Impurities Detectable by HPLC:

  • Unconjugated Peptide: The starting peptide material that has not been successfully conjugated with DOTA.

  • Excess DOTA: Unreacted DOTA chelator.

  • Dialkylated and Tetra-alkylated Cyclen: Impurities often found in commercial DOTA reagents.[3][6]

  • Side-products of Synthesis: Various by-products generated during the peptide synthesis or DOTA conjugation steps.

  • Metal-DOTA-peptide Complexes: The presence of unintended metal ions complexed with the DOTA-peptide.[7]

A typical experimental workflow for purity assessment is illustrated below:

G cluster_synthesis DOTA-Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Solid-Phase Peptide Synthesis (SPPS) conjugation DOTA Conjugation synthesis->conjugation cleavage Cleavage from Resin conjugation->cleavage hplc_purification Preparative HPLC cleavage->hplc_purification lyophilization Lyophilization hplc_purification->lyophilization hplc_analysis Analytical RP-HPLC lyophilization->hplc_analysis ms_analysis Mass Spectrometry (MS) lyophilization->ms_analysis final_product Pure DOTA-Peptide hplc_analysis->final_product Purity >95% ms_analysis->final_product Correct Mass

Fig. 1: DOTA-Peptide Synthesis and Purity Analysis Workflow.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the synthesized DOTA-peptide by providing its molecular weight.[3][4] Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the most common MS techniques used for this purpose.[3][8]

Comparison of Primary Analytical Methods

Technique Principle Information Provided Advantages Limitations
RP-HPLC/UPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Purity (%), retention time, presence of impurities.High resolution, quantitative, reproducible.[4][7]May not resolve isomers, requires reference standards for identification.
Mass Spectrometry (ESI-MS, MALDI-TOF) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, structural information (with MS/MS).[3][4][8]High sensitivity, high specificity for mass.Not inherently quantitative without standards, potential for ion suppression.

Alternative and Complementary Purity Assessment Methods

While HPLC and MS are the workhorses of DOTA-peptide analysis, other techniques can provide valuable, often complementary, information.

Metal Ion Titration with UPLC

This method quantifies the DOTA-peptide content and purity by titrating the sample with a metal ion (e.g., Lu³⁺) and separating the metal-free and metal-complexed peptide by UPLC.[1][5] This technique is particularly useful for determining the amount of active, metal-chelating DOTA-peptide available for radiolabeling.[1][5]

Thin-Layer Chromatography (TLC)

Instant thin-layer chromatography (ITLC) is a rapid and simple method often used for quality control of radiolabeled peptides.[9][10][11] It can effectively separate the radiolabeled DOTA-peptide from free radionuclide. While not providing the high resolution of HPLC, its speed makes it suitable for routine checks of radiochemical purity.[12]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[13] It offers high separation efficiency and can be a powerful alternative or complement to HPLC, especially for separating closely related impurities or stereoisomers.[13][14][15]

Comparison of Alternative Methods

Technique Principle Information Provided Advantages Disadvantages
Metal Ion Titration with UPLC Stoichiometric complexation of DOTA-peptide with a metal ion, followed by UPLC separation.Active DOTA-peptide content, purity.Functional assessment of chelating ability, high accuracy.[1][5]Requires a metal-free starting material for accurate titration.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.Radiochemical purity, separation of labeled peptide from free radionuclide.Simple, rapid, inexpensive.[16]Lower resolution than HPLC, primarily qualitative or semi-quantitative.
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.Purity, presence of charged impurities and isomers.High resolution, minimal sample consumption, "green" technique.[13]Lower loading capacity than HPLC, can be sensitive to matrix effects.

The logical relationship for selecting an appropriate purity assessment method is outlined below:

G cluster_primary Primary Analysis cluster_secondary Complementary/Alternative Analysis start Synthesized DOTA-Peptide hplc RP-HPLC/UPLC (Purity %, Impurity Profile) start->hplc ms Mass Spectrometry (Identity Confirmation) start->ms titration Metal Ion Titration (Functional Purity) start->titration For functional assessment tlc TLC (Rapid Radiochemical Purity) start->tlc For radiolabeling QC ce Capillary Electrophoresis (High-Resolution Separation) start->ce For complex mixtures decision_purity Purity Acceptable? hplc->decision_purity decision_identity Correct Mass? ms->decision_identity decision_purity->decision_identity Yes re_purify Re-purify decision_purity->re_purify No final_product Proceed to Application decision_identity->final_product Yes re_synthesize Re-synthesize decision_identity->re_synthesize No

Fig. 2: Decision Tree for DOTA-Peptide Purity Assessment.

Experimental Protocols

Protocol 1: RP-HPLC for DOTA-Peptide Purity Analysis

This protocol is a general guideline and may require optimization for specific DOTA-peptides.

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector is required.[3][17]

  • Column: A C18 reversed-phase column is typically used (e.g., 10 μm, 250 x 4.6 mm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[3]

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.[3]

  • Gradient: A linear gradient is commonly employed, for example:

    • 0-2.5 min: 95% A, 5% B

    • 2.5-32.5 min: Linear gradient to 5% A, 95% B

    • 32.5-35.5 min: Hold at 5% A, 95% B

    • 35.5-42.5 min: Return to 95% A, 5% B[3]

  • Flow Rate: A typical flow rate is 1.1 mL/min.[3]

  • Detection: UV absorbance is monitored, commonly at 220 nm or 280 nm (if the peptide contains aromatic amino acids).[7][17]

  • Sample Preparation: The lyophilized DOTA-peptide is dissolved in an appropriate solvent (e.g., water or mobile phase A) at a known concentration.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. Purity is calculated by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Protocol 2: Mass Spectrometry for Identity Confirmation
  • Instrumentation: An ESI-MS or MALDI-TOF mass spectrometer.[3][8]

  • Sample Preparation (ESI-MS): The DOTA-peptide solution is typically diluted in a solvent compatible with electrospray ionization, such as a mixture of water, acetonitrile, and a small amount of formic acid.

  • Sample Preparation (MALDI-TOF): The DOTA-peptide is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.[8]

  • Data Acquisition: The instrument is calibrated, and the mass spectrum of the sample is acquired in the appropriate mass range.

  • Analysis: The experimentally determined molecular weight is compared to the theoretically calculated value for the DOTA-peptide.

Conclusion

The rigorous assessment of DOTA-peptide purity is a non-negotiable aspect of developing safe and effective molecular agents. A multi-faceted approach, combining the high-resolution separation of HPLC with the definitive mass confirmation of MS, provides a robust quality control framework. For specific applications, complementary techniques such as metal ion titration, TLC, and CE can offer additional layers of assurance. By carefully selecting and implementing the appropriate analytical methods, researchers can proceed with confidence in the quality and integrity of their synthesized DOTA-peptides.

References

DOTA-PEG5-amine in Cancer Models: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals is a cornerstone of modern oncology, offering the potential for both precise diagnosis and potent therapy. The choice of each component in these complex molecules is critical to their success. Among these, the linker connecting the targeting moiety to the chelator-radionuclide complex plays a pivotal role in modulating the agent's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of DOTA-PEG5-amine, a commonly used linker, with other alternatives, supported by experimental data from various cancer models.

Introduction to this compound

This compound is a bifunctional linker that incorporates three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to stably complex a wide range of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides.

  • PEG5 (pentaethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol chain. The PEG moiety enhances solubility, reduces immunogenicity, and can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius.

  • Amine (-NH₂): A reactive functional group that allows for covalent conjugation to targeting molecules such as peptides, antibodies, or small molecules, typically through amide bond formation with carboxylic acids or activated esters.

The combination of these components makes this compound a versatile tool for the construction of radiopharmaceuticals, enabling the specific delivery of radiation to cancer cells.

Performance of this compound in Preclinical Cancer Models

The performance of radiopharmaceuticals utilizing DOTA-PEG linkers has been evaluated in a variety of cancer models. Key performance indicators include radiolabeling efficiency, in vitro cell binding and internalization, and in vivo biodistribution and tumor uptake.

Quantitative Performance Data

The following tables summarize quantitative data for radiopharmaceuticals employing DOTA-PEG linkers in different cancer models. It is important to note that direct head-to-head comparisons of this compound with other linkers under identical experimental conditions are limited in the literature. The data presented here is compiled from various studies to provide a comparative overview.

Table 1: Radiolabeling Efficiency and In Vitro Performance

Targeting MoietyCancer ModelRadionuclideLinkerRadiolabeling Yield (%)Binding Affinity (IC₅₀/Kd, nM)Reference
RGD PeptideGlioblastoma⁶⁴CuDOTA-PEG-RGD~98%67.5 ± 7.8[1]
Bombesin AnalogueProstate Cancer⁶⁴CuDOTA-PEG-BN(7-14)Not Specified3900[2]
HER2-targeting Peptide (A9)Breast Cancer¹⁷⁷LuDOTA-PEG₄-A9>95%55.7 ± 12.3[3]
PSMA InhibitorProstate Cancer⁶⁸GaDOTA-PEG₄-WD>95%8.06 ± 0.91[4]
PSMA InhibitorProstate Cancer⁶⁸GaDOTA-PEG₈-WD>95%6.13 ± 0.79[4]

Table 2: In Vivo Biodistribution (Tumor Uptake, %ID/g)

Targeting MoietyCancer ModelRadionuclideLinkerTime Post-InjectionTumor Uptake (%ID/g)Reference
RGD PeptideGlioblastoma (U87MG)⁶⁴CuDOTA-PEG-RGD30 min2.74 ± 0.45[5]
RGD PeptideGlioblastoma (U87MG)⁶⁴CuDOTA-PEG-RGD4 h1.62 ± 0.18[5]
Bombesin AnalogueProstate Cancer (PC-3)¹¹¹InDOTA-PEG (8-AOS)15 min6.21 ± 1.57[6]
HER2-targeting Peptide (A9)Breast Cancer (SKBR3)¹⁷⁷LuDOTA-PEG₄-A93 h4.5 ± 0.8[3]
HER2-targeting Peptide (A9)Breast Cancer (SKBR3)¹⁷⁷LuDOTA-PEG₄-A924 h3.2 ± 0.6[3]
PSMA InhibitorProstate Cancer (LNCaP)⁶⁸GaDOTA-PEG₄-WD30 min10.2 ± 1.5[4]
PSMA InhibitorProstate Cancer (LNCaP)⁶⁸GaDOTA-PEG₈-WD30 min8.9 ± 1.2[4]

Comparison with Alternative Linkers

The choice of linker can significantly impact the performance of a radiopharmaceutical. Here, we compare this compound with other commonly used and emerging linker technologies.

PEG Linkers of Different Lengths

The length of the PEG chain can influence the pharmacokinetic properties of the conjugate.

  • Shorter PEG chains (e.g., PEG4, PEG5): Generally result in faster blood clearance, which can be advantageous for imaging applications to achieve high tumor-to-background ratios sooner. However, this may also lead to lower overall tumor accumulation.

  • Longer PEG chains (e.g., PEG8, PEG12, PEG48): Tend to increase the hydrodynamic size of the conjugate, leading to longer circulation times and potentially higher tumor uptake due to the enhanced permeability and retention (EPR) effect.[4][7] However, prolonged circulation can also lead to higher background radiation doses. One study demonstrated that increasing the PEG size from PEG12 to PEG48 on a diabody significantly increased tumor uptake.[7]

Non-PEG Linkers

Concerns about the potential immunogenicity of PEG have driven the exploration of alternative linker technologies.

  • Polypeptide Linkers: These linkers are composed of amino acid sequences and can be designed to be biodegradable and have low immunogenicity. They offer tunable properties based on the amino acid composition.

  • Polysarcosine (PSar) Linkers: PSar is a non-ionic, hydrophilic polymer that has shown promise as a PEG alternative, with some studies indicating comparable or even superior performance in terms of biocompatibility and reduced immunogenicity.

  • Alkyl and Aromatic Linkers: Simple hydrocarbon chains or aromatic groups can also be used as linkers. These are often more hydrophobic than PEG linkers, which can influence biodistribution, potentially leading to higher liver uptake.[6]

Table 3: Conceptual Comparison of Linker Types

Linker TypeKey AdvantagesKey Disadvantages
This compound Good balance of hydrophilicity and size for many applications; well-established chemistry.Potential for PEG-related immunogenicity; may not be optimal for all targeting molecules.
Longer PEG Linkers Increased circulation time, potentially higher tumor uptake.Slower clearance leading to higher background signal; potential for increased immunogenicity.
Polypeptide Linkers Biodegradable, low immunogenicity, tunable properties.Can be more complex to synthesize than PEG linkers.
Polysarcosine Linkers Excellent biocompatibility, low immunogenicity.Less established in clinical applications compared to PEG.
Alkyl/Aromatic Linkers Simple structures.Can increase hydrophobicity, leading to unfavorable biodistribution (e.g., high liver uptake).

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments based on the reviewed literature.

Radiolabeling of DOTA-PEG-amine Conjugates

This protocol describes a typical procedure for radiolabeling a DOTA-conjugated peptide with a metallic radionuclide such as ⁶⁴Cu or ¹⁷⁷Lu.

  • Preparation: A solution of the DOTA-PEG-peptide conjugate is prepared in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Radiolabeling Reaction: The radionuclide (e.g., ⁶⁴CuCl₂ or ¹⁷⁷LuCl₃) is added to the peptide solution. The reaction mixture is incubated at a specific temperature (e.g., 50°C for ⁶⁴Cu, 95°C for ¹⁷⁷Lu) for a defined period (e.g., 30-60 minutes).[5][8]

  • Quenching: The reaction is stopped by adding a chelating agent like EDTA to scavenge any unbound radionuclide.

  • Purification: The radiolabeled conjugate is purified from unreacted radionuclide and other impurities using methods such as solid-phase extraction (e.g., C18 Sep-Pak cartridge) or high-performance liquid chromatography (HPLC).

  • Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.

In Vitro Cell Binding and Internalization Assay

This assay measures the specific binding and uptake of the radiolabeled conjugate in cancer cells.

  • Cell Culture: Cancer cells expressing the target receptor are cultured to near confluence in appropriate multi-well plates.

  • Binding Assay:

    • Total Binding: Cells are incubated with a known concentration of the radiolabeled conjugate at 4°C (to prevent internalization) for a set time.

    • Non-specific Binding: A parallel set of cells is incubated with the radiolabeled conjugate in the presence of a large excess of the corresponding unlabeled ("cold") conjugate.

  • Internalization Assay: Cells are incubated with the radiolabeled conjugate at 37°C for various time points to allow for internalization.

  • Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cell pellet (bound and/or internalized) is measured using a gamma counter. Specific binding is calculated by subtracting non-specific binding from total binding.[6][9]

In Vivo Biodistribution Studies in Tumor-Bearing Mice

This experiment evaluates the distribution of the radiolabeled conjugate in a living organism.

  • Animal Model: Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line) are used.

  • Injection: A known amount of the radiolabeled conjugate is injected intravenously into the mice.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.

  • Organ Harvesting: Major organs and the tumor are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][10]

Visualizing Experimental Workflows and Concepts

Graphviz diagrams are provided to illustrate key experimental workflows and the general mechanism of action of this compound-containing radiopharmaceuticals.

experimental_workflow Experimental Workflow for Evaluating this compound Conjugates cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Conjugation of this compound to Targeting Moiety radiolabeling Radiolabeling with Radionuclide (e.g., 177Lu) synthesis->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc cell_binding Cell Binding Assay (IC50/Kd) qc->cell_binding internalization Internalization Assay qc->internalization biodistribution Biodistribution Studies (%ID/g) qc->biodistribution imaging PET/SPECT Imaging biodistribution->imaging

Caption: Workflow for synthesis, radiolabeling, and evaluation.

mechanism_of_action Mechanism of Action of a this compound Based Radiopharmaceutical radiopharmaceutical Radiopharmaceutical (Targeting Moiety-PEG5-DOTA-Radionuclide) bloodstream Bloodstream Circulation radiopharmaceutical->bloodstream IV Injection tumor_cell Cancer Cell bloodstream->tumor_cell Tumor Targeting receptor Target Receptor tumor_cell->receptor Binding internalization Internalization receptor->internalization dna_damage DNA Damage & Cell Death internalization->dna_damage Radiation Emission

Caption: Targeted delivery and action of the radiopharmaceutical.

Conclusion

This compound is a versatile and widely used linker in the development of targeted radiopharmaceuticals for cancer applications. Its performance is characterized by a balance of hydrophilicity and size that often leads to favorable pharmacokinetics for a range of targeting molecules. The choice of linker, however, is not a one-size-fits-all decision. The optimal linker depends on the specific targeting molecule, the radionuclide, and the intended application (imaging vs. therapy). While this compound provides a robust and well-characterized option, the exploration of linkers with different PEG lengths and alternative chemistries, such as polypeptides and polysarcosine, is an active area of research aimed at further optimizing the therapeutic index of radiopharmaceuticals. The experimental data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and evaluation of novel targeted radiopharmaceuticals.

References

Benchmarking DOTA-PEG5-amine Against Other PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule. This guide provides a comparative analysis of DOTA-PEG5-amine, a functionalized polyethylene (B3416737) glycol (PEG) linker, against other commonly used PROTAC linkers, including standard PEG and alkyl chains.

The inclusion of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety offers the potential for incorporating imaging agents, allowing for the tracking and visualization of the PROTAC in vitro and in vivo. This guide presents a summary of key performance indicators, detailed experimental protocols for evaluating PROTAC efficacy, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in the selection and optimization of PROTAC linkers.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). Other critical parameters include cell permeability, which determines the ability of the PROTAC to reach its intracellular target, and metabolic stability, which influences its in vivo half-life and overall exposure.

Table 1: Comparison of Degradation Efficiency (Hypothetical Target: Protein X)

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Key Characteristics
This compound DOTA, 5 PEG units, Amine50 - 150>90Hydrophilic, allows for imaging agent conjugation, potentially higher molecular weight.
Standard PEG4 4 PEG units25 - 100>90Hydrophilic, well-characterized, synthetically accessible.
Alkyl C8 8-carbon alkyl chain75 - 200>85Hydrophobic, flexible, may impact solubility.
Rigid Piperazine Piperazine-containing10 - 75>95Conformationally constrained, can improve potency and metabolic stability.

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in HLM, min)AdvantagesDisadvantages
This compound ModerateModerate to HighEnables imaging, good solubility.Higher molecular weight may reduce permeability.
Standard PEG4 ModerateModerateGood solubility and biocompatibility.[1][2]Can be metabolically labile.[2]
Alkyl C8 Moderate to HighLow to ModerateHigh flexibility, good permeability.Poor aqueous solubility.[2]
Rigid Piperazine Low to ModerateHighImproved metabolic stability and potency.May have lower solubility and permeability.

Mandatory Visualization

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Ub Ternary_Complex->PROTAC Recycled Ternary_Complex->POI Ternary_Complex->E3_Ligase Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows

Experimental_Workflow cluster_degradation Degradation Efficiency cluster_permeability Permeability cluster_stability Metabolic Stability A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C Western Blot B->C D Densitometry Analysis C->D E DC50 & Dmax Determination D->E F Caco-2 Cell Monolayer Culture G PROTAC Application (Apical/Basolateral) F->G H Sample Collection (Receiver Compartment) G->H I LC-MS/MS Analysis H->I J Papp Calculation I->J K Incubation with Human Liver Microsomes L Time-Point Sampling & Quenching K->L M LC-MS/MS Analysis L->M N Half-life (t½) Calculation M->N

Caption: Experimental workflows for PROTAC characterization.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol details the quantitative analysis of target protein degradation following PROTAC treatment.

a. Cell Culture and PROTAC Treatment:

  • Seed cells (e.g., HEK293T, HeLa) in 6-well plates and culture to 70-80% confluency.

  • Prepare serial dilutions of the PROTACs in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treat cells with varying concentrations of PROTACs for a predetermined time (e.g., 24 hours).

b. Protein Extraction and Quantification:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4]

  • Scrape the cells and collect the lysate.[3]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]

  • Determine the protein concentration of each lysate using a BCA protein assay.[5]

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.[3]

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

d. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Caco-2 Permeability Assay

This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, modeling in vivo absorption.[6][7]

a. Cell Culture:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

b. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • To measure apical-to-basolateral permeability, add the PROTAC solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.[9]

  • To measure basolateral-to-apical permeability (to assess efflux), add the PROTAC solution to the basolateral compartment and fresh HBSS to the apical compartment.[9]

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points, collect samples from the receiver compartment.

c. Sample Analysis:

  • Analyze the concentration of the PROTAC in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.[10][11]

a. Assay Setup:

  • Prepare a reaction mixture containing human liver microsomes, a NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).[12]

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the PROTAC solution.

b. Time-Course Incubation:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[11]

  • Stop the metabolic reaction by adding a quenching solution (e.g., ice-cold acetonitrile) to each aliquot.[10]

c. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.[13]

  • Plot the natural logarithm of the percentage of remaining PROTAC against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

References

Safety Operating Guide

Navigating the Disposal of DOTA-PEG5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like DOTA-PEG5-amine are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the appropriate disposal of this compound, a bifunctional linker commonly used in bioconjugation, imaging agent development, and Proteolysis Targeting Chimeras (PROTACs).

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory when handling this compound waste.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Use safety glasses or goggles to protect against splashes.
Skin/Body Protection A lab coat or protective gown is required to prevent skin contact.
Respiratory Protection When handling the solid powder form, work in a fume hood or well-ventilated area to avoid inhalation.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal contractor.[1][2] This ensures that the chemical is managed in an environmentally responsible manner and in accordance with all local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound. This includes unused or expired product, contaminated vials, pipette tips, gloves, and any absorbent materials used for spill cleanup.

  • Segregate this compound waste from other laboratory waste streams to prevent potentially hazardous reactions.[2] It should be collected in a designated hazardous waste container.

Step 2: Proper Containment and Labeling

  • Use a dedicated, chemically compatible, and sealable container for collecting this compound waste. The original container may be suitable if it is in good condition.[3]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it, including their approximate concentrations.[3]

  • Keep the container tightly sealed at all times, except when adding waste.[3][4]

Step 3: Safe Storage

  • Store the sealed hazardous waste container in a designated and secure location within the laboratory, such as a satellite accumulation area or a safety cabinet.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Follow all institutional protocols for waste manifest documentation and hand-off procedures.

Crucial Disposal Restrictions:

  • DO NOT dispose of this compound, in either solid or solution form, down the sanitary sewer.[2][4] Amine compounds can be harmful to aquatic life, and many chemicals are prohibited from drain disposal.

  • DO NOT discard this compound in the regular trash.[5]

  • Contaminated packaging and empty containers should be handled in the same manner as the chemical itself and disposed of as hazardous waste.[6] If a container that held an acute hazardous waste is to be disposed of as regular trash, it must be triple-rinsed, with the rinsate collected as hazardous waste.[5]

DOTA_PEG5_amine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe Always First identify Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->identify container Place in a Designated, Compatible, & Sealed Hazardous Waste Container identify->container prohibited1 Prohibited Action: DO NOT Pour Down Drain identify->prohibited1 prohibited2 Prohibited Action: DO NOT Discard in Regular Trash identify->prohibited2 label_waste Label Container: 'Hazardous Waste' 'this compound' List all constituents container->label_waste store Store in a Secure, Designated Area (e.g., Satellite Accumulation Area) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling DOTA-PEG5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of DOTA-PEG5-amine, ensuring laboratory safety and procedural integrity.

This compound is a valuable tool in drug research and development, utilized as a PEG-based PROTAC linker and a chelating agent for medical imaging and diagnostics.[1] Due to its chemical nature, proper personal protective equipment (PPE) and handling procedures are crucial to mitigate potential hazards and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Based on guidelines for similar DOTA derivatives and general laboratory chemical handling, the following PPE is mandatory when working with this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required if there is a significant risk of splashing.To protect eyes from splashes and serious irritation.
Skin and Body Protection A laboratory coat that covers to the knees.To prevent contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of any potential aerosols or dust.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water.[2]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.
Inhalation Move the person to fresh air.

Operational and Disposal Plans

Handling and Operational Workflow:

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Ensure Safety First weigh Weigh Solid Compound prep_hood->weigh Begin Experiment dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate After Reaction Completion dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

A streamlined workflow for the safe handling of this compound.

Storage and Stability:

For long-term storage and to maintain the integrity of the compound, the following conditions are recommended:

Storage ConditionDuration
-80°C 6 months
-20°C 1 month (in solvent) or longer for powder form[3]

The compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[3]

Disposal Plan:

All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Avoid release to the environment. Waste should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.[2]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.